2-Benzylquinoline
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-benzylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N/c1-2-6-13(7-3-1)12-15-11-10-14-8-4-5-9-16(14)17-15/h1-11H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVHFJHCODIQJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90169837 | |
| Record name | 2-Benzylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1745-77-3 | |
| Record name | 2-(Phenylmethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1745-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001745773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Benzylquinoline: A Technical Overview for Researchers
CAS Number: 1745-77-3
This technical guide provides an in-depth overview of 2-Benzylquinoline, a heterocyclic aromatic organic compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document covers its fundamental properties, a representative synthesis protocol, and its role within relevant biological signaling pathways.
Core Properties of this compound
This compound is an isomer of quinoline with a benzyl group substitution at the second position.[1] Its chemical and physical properties are essential for its application in experimental settings. The following table summarizes its key quantitative data.
| Property | Value | Source |
| CAS Number | 1745-77-3 | [1][2][3][4][5] |
| Molecular Formula | C₁₆H₁₃N | [1][3][4] |
| Molecular Weight | 219.28 g/mol | [1][2][3] |
| Boiling Point | 352.5 °C | [1] |
| Boiling Point (Reduced Pressure) | 420.50 ± 2.50 K at 0.01 kPa | [3] |
| logP (Octanol/Water Partition Coefficient) | 3.826 | [3] |
| Water Solubility (log10WS in mol/l) | -5.14 | [3] |
| McGowan's Characteristic Volume (McVol) | 179.300 ml/mol | [3] |
| SMILES | c1ccc(Cc2ccc3ccccc3n2)cc1 | [3] |
| InChI Key | LLVHFJHCODIQJH-UHFFFAOYSA-N | [2][3][4] |
Synthesis and Experimental Protocols
The synthesis of benzylisoquinoline derivatives can be achieved through various established chemical reactions. A common approach involves the Bischler-Napieralski reaction, which is a cornerstone for the synthesis of 3,4-dihydroisoquinolines, followed by subsequent steps to achieve the desired benzylisoquinoline structure.
Representative Synthesis of a Benzylisoquinoline Derivative
The following is a representative protocol for the synthesis of a benzylisoquinoline derivative, which can be adapted for this compound. This method involves the coupling of 3,4-dihydroisoquinoline with a substituted benzyl chloride using a Grignard reagent.
Materials:
-
Magnesium turnings
-
Iodine crystals
-
1,2-dibromoethane
-
Tetrahydrofuran (THF)
-
Substituted benzyl chloride
-
3,4-dihydroisoquinoline
Methodology: [6]
-
Grignard Reagent Preparation: A mixture of magnesium turnings, a few crystals of iodine, and a few drops of 1,2-dibromoethane are stirred in anhydrous THF. The substituted benzyl chloride is then added to this mixture at -10°C to form the Grignard reagent.
-
Coupling Reaction: The prepared Grignard reagent is then added to a solution of 3,4-dihydroisoquinoline in THF at a low temperature, typically -80°C.[6]
-
Quenching and Extraction: The reaction is quenched with a suitable reagent, such as saturated ammonium chloride solution. The product is then extracted using an organic solvent.
-
Purification: The crude product is purified using standard techniques like column chromatography to yield the desired 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline.
-
Aromatization (if required): To obtain the fully aromatic quinoline ring, an oxidation step may be necessary.
This protocol provides a general framework. Researchers should optimize reaction conditions, including temperature, reaction time, and purification methods, for the specific synthesis of this compound.
Caption: A flowchart of the Grignard synthesis for benzylisoquinoline derivatives.
Biological Activity and Signaling Pathways
Isoquinoline alkaloids, including benzylisoquinoline derivatives, are known for their wide range of biological activities, making them a subject of interest in drug discovery.[7] These compounds have been reported to possess antitumor, antiviral, anti-inflammatory, and neuroprotective properties.[7][8] Their mechanism of action often involves the modulation of key cellular signaling pathways.
While specific pathways for this compound are not extensively detailed, the broader class of benzylisoquinoline alkaloids is known to interact with several critical signaling cascades:
-
MAPK/JNK Pathway: Mitogen-activated protein kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) cascade, are crucial in regulating cellular processes like proliferation, apoptosis, and inflammation. Some benzylisoquinoline alkaloids have been shown to modulate these pathways.[8][9]
-
NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Inhibition of this pathway is a common mechanism for the anti-inflammatory effects of various natural products, including some isoquinoline alkaloids.[7]
-
mTOR Signaling: The mammalian target of rapamycin (mTOR) pathway is central to cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer. Certain benzylisoquinoline compounds have been found to exert their effects through the inhibition of mTOR signaling.[7]
-
PI3K/AKT Pathway: This pathway is a critical regulator of cell survival and proliferation. Some isoquinoline alkaloids have demonstrated the ability to up-regulate this pathway, contributing to their neuroprotective effects.[7]
The interaction of benzylisoquinoline alkaloids with these pathways highlights their potential as lead compounds for the development of novel therapeutics.
Caption: Interaction of benzylisoquinoline alkaloids with key cellular signaling pathways.
References
- 1. This compound | 1745-77-3 | BAA74577 | Biosynth [biosynth.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound (CAS 1745-77-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. This compound | C16H13N | CID 137191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1745-77-3 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physical Properties of 2-Benzylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzylquinoline, a heterocyclic aromatic compound, serves as a significant structural motif in medicinal chemistry and materials science. Its quinoline core, substituted with a benzyl group at the 2-position, imparts unique physicochemical characteristics that are pivotal for its application in drug design, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physical properties of this compound, supported by available data and generalized experimental protocols. A thorough understanding of these properties is essential for its synthesis, purification, formulation, and for predicting its behavior in biological systems.
Physicochemical Properties
The physical characteristics of this compound are summarized in the table below. These properties are crucial for predicting its solubility, membrane permeability, and overall behavior in various experimental and physiological environments.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃N | PubChem[1] |
| Molecular Weight | 219.28 g/mol | PubChem[1] |
| Boiling Point | 352.5 °C | Not explicitly cited |
| Melting Point | Data not available | |
| Calculated XLogP3 | 4.2 | PubChem[1] |
| Appearance | Not specified | |
| CAS Number | 1745-77-3 | PubChem[1] |
Solubility Profile
Predicting the solubility of this compound is critical for its handling, formulation, and biological testing. Based on its lipophilic nature, it is expected to exhibit poor solubility in aqueous solutions and good solubility in a range of organic solvents.
| Solvent | Expected Solubility | Rationale |
| Water | Poor | High lipophilicity (XLogP3 = 4.2) and lack of significant hydrogen bonding donors. |
| Ethanol | Soluble | The presence of the polar hydroxyl group in ethanol can interact with the nitrogen atom of the quinoline ring. |
| Methanol | Soluble | Similar to ethanol, its polarity allows for favorable interactions. |
| Acetone | Soluble | A polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Chloroform | Soluble | A nonpolar organic solvent that is effective in dissolving lipophilic compounds. |
Note: The solubility data presented is qualitative and inferred from the general principles of "like dissolves like". Quantitative solubility studies are recommended for specific applications.
Spectral Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. Below is a summary of the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both the quinoline and benzyl rings, as well as a characteristic singlet for the benzylic methylene protons. Aromatic protons typically resonate in the downfield region (δ 7.0-8.5 ppm), with the exact chemical shifts and coupling patterns depending on the substitution pattern and electronic environment. The methylene protons are expected to appear as a singlet around δ 4.0-5.0 ppm.
-
¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. Aromatic carbons will display signals in the δ 120-160 ppm range. The benzylic carbon is expected to resonate in the aliphatic region, typically around δ 40-50 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected peaks include:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=C and C=N stretching (aromatic rings): ~1450-1600 cm⁻¹
-
C-H bending: ~690-900 cm⁻¹ (characteristic of aromatic substitution patterns)
Mass Spectrometry
Mass spectrometry of this compound would show a molecular ion peak (M+) corresponding to its molecular weight (219.28 g/mol ). Fragmentation patterns would likely involve the loss of the benzyl group or fragments from the quinoline ring system, providing further structural confirmation.
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not widely published. Therefore, generalized and standard procedures are provided below.
Determination of Melting Point
A standard capillary melting point apparatus can be used. A small, purified sample of this compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts from a solid to a liquid is recorded as the melting point.
Determination of Boiling Point
Due to its high boiling point, distillation is the preferred method. The sample is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point. The temperature should remain constant during the distillation of a pure compound.
Determination of Solubility (Shake-Flask Method)
-
An excess amount of this compound is added to a known volume of the solvent of interest in a sealed flask.
-
The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound was not found in the immediate search results, a general approach involves the reaction of a quinoline precursor with a benzylating agent. One plausible method is the reaction of 2-chloroquinoline with a benzyl Grignard reagent or a similar organometallic species.
Logical Workflow for Synthesis:
Biological Context and Signaling Pathways
The biological activities of many isoquinoline alkaloids have been reported, often involving interactions with various signaling pathways.[2] While specific pathways for this compound are not well-documented, related benzylisoquinoline alkaloids are known to modulate pathways involved in cell proliferation, apoptosis, and inflammation. For instance, some benzylisoquinoline alkaloids have been shown to influence the activity of kinases and transcription factors. Further research is required to elucidate the specific molecular targets and signaling cascades affected by this compound.
Hypothetical Signaling Pathway Involvement:
Conclusion
This technical guide has synthesized the available information on the physical properties of this compound. While core data such as molecular weight and boiling point are established, further experimental determination of properties like melting point and quantitative solubility in various solvents is necessary for a complete profile. The provided generalized experimental protocols offer a starting point for such investigations. The structural and physicochemical information presented herein is vital for researchers and scientists working on the development of this compound-based compounds for pharmaceutical and other applications. Future studies should focus on elucidating its precise biological mechanisms of action to fully realize its therapeutic potential.
References
Spectroscopic Analysis of 2-Benzylquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2-Benzylquinoline (C₁₆H₁₃N), a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. The following sections detail its mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy characteristics. Detailed experimental protocols are provided to guide researchers in obtaining and interpreting spectral data.
Spectroscopic Data Summary
Mass Spectrometry (MS)
Mass spectrometry of this compound provides key information about its molecular weight and fragmentation pattern. The electron ionization mass spectrum is available from the NIST Mass Spectrometry Data Center.[1]
Table 1: Electron Ionization Mass Spectrometry Data for this compound [1]
| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment Assignment |
| 219 | 100.0 | [M]⁺ (Molecular Ion) |
| 218 | 95.5 | [M-H]⁺ |
| 142 | 19.8 | [M-C₆H₅]⁺ (Loss of phenyl radical) |
| 128 | 17.5 | [Quinoline]⁺ |
| 116 | 13.6 | Further fragmentation |
| 91 | 12.5 | [C₇H₇]⁺ (Tropylium ion) |
| 89 | 10.2 | Further fragmentation |
Data Source: NIST Mass Spectrometry Data Center[1]
The base peak at m/z 219 corresponds to the molecular ion [M]⁺, confirming the molecular weight of 219.28 g/mol . The prominent peak at m/z 218 indicates the facile loss of a hydrogen atom to form a stable cation. The fragment at m/z 91 is characteristic of a benzyl group, corresponding to the stable tropylium ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental NMR data for this compound is not widely available in public spectral databases. However, the expected chemical shifts for both ¹H and ¹³C nuclei can be predicted based on the chemical environment of the atoms within the molecule's quinoline and benzyl moieties.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (Quinoline ring) | 7.5 - 8.5 | Multiplets |
| Aromatic (Benzyl ring) | 7.2 - 7.4 | Multiplets |
| Methylene (-CH₂-) | ~ 4.3 | Singlet |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-N (Quinoline) | 150 - 162 |
| Aromatic C-H / C-C (Quinoline) | 120 - 148 |
| Aromatic C-H / C-C (Benzyl) | 126 - 140 |
| Methylene (-CH₂-) | 40 - 45 |
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound is not publicly cataloged. The predicted characteristic absorption bands are based on the functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Methylene C-H | Stretch | 2850 - 2960 | Medium |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |
| C=N (in quinoline) | Stretch | 1600 - 1650 | Medium |
| Aromatic C-H | Bend (out-of-plane) | 690 - 900 | Strong |
Experimental Protocols
The following sections provide detailed methodologies for acquiring NMR, IR, and MS spectra for a solid organic compound such as this compound.
NMR Spectroscopy Protocol (¹H and ¹³C)
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. To ensure complete dissolution, the vial may be gently warmed or sonicated.
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
For a reference standard, ensure the solvent contains Tetramethylsilane (TMS, 0 ppm).
-
-
Instrument Setup :
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity, which is indicated by a sharp and symmetrical lock signal. This process is often automated.
-
Tune and match the probe for both the ¹H and ¹³C frequencies to maximize signal-to-noise.
-
-
Data Acquisition :
-
¹H NMR : Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A small number of scans (e.g., 8 or 16) is usually sufficient.
-
¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 128 to 1024 or more, depending on sample concentration). A larger pulse angle (e.g., 45°) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary to observe all carbon signals, especially quaternary carbons.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) data.
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm (for ¹H) or the CDCl₃ solvent peak to 77.16 ppm (for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.
-
Pick and label the peaks in both spectra.
-
Infrared (IR) Spectroscopy Protocol
For a solid sample like this compound, the thin solid film method is common.
-
Sample Preparation :
-
Place a small amount (approx. 10-20 mg) of the solid sample into a small test tube or vial.
-
Add a few drops of a volatile solvent in which the compound is soluble (e.g., methylene chloride or acetone) to dissolve the solid completely.
-
Place one drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid sample on the plate.
-
-
Data Acquisition :
-
Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty beam path.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
If the peaks are too intense (saturated), clean the plate and prepare a more dilute film. If peaks are too weak, add another drop of the solution to the plate and re-run the spectrum.
-
-
Data Processing :
-
Label the significant absorption peaks (in cm⁻¹) on the spectrum.
-
Correlate the observed absorption bands with specific functional groups in the molecule.
-
Mass Spectrometry (MS) Protocol
Electron Ionization (EI) is a standard method for analyzing small, volatile organic molecules.
-
Sample Introduction :
-
Introduce a small amount of the sample into the instrument, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).
-
For a direct insertion probe, the sample is heated in a high-vacuum source chamber until it vaporizes.
-
-
Ionization :
-
The gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).
-
This bombardment ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺).
-
-
Fragmentation and Analysis :
-
The high energy of the molecular ion causes it to fragment into smaller, characteristic charged and neutral pieces.
-
The positively charged ions are accelerated by an electric field into a mass analyzer.
-
The mass analyzer, typically a quadrupole or a magnetic sector, separates the ions based on their mass-to-charge (m/z) ratio.
-
-
Detection and Data Processing :
-
An electron multiplier detector records the abundance of ions at each m/z value.
-
The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion versus its m/z ratio. The most intense peak is designated as the base peak and assigned a relative abundance of 100%.
-
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of a chemical compound like this compound.
References
Solubility Profile of 2-Benzylquinoline: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzylquinoline is a heterocyclic aromatic compound with a molecular formula of C₁₆H₁₃N and a molecular weight of 219.28 g/mol .[1] Its structural features, comprising a quinoline core and a benzyl substituent, make it a molecule of interest in medicinal chemistry and materials science. Understanding the solubility of this compound in common laboratory solvents is a critical prerequisite for its application in various research and development activities, including chemical synthesis, formulation development, and biological screening assays. This technical guide provides a comprehensive overview of the solubility of this compound, including theoretical and experimental considerations, detailed methodologies for solubility determination, and a summary of its anticipated solubility in a range of common solvents.
Predicted Water Solubility
Illustrative Solubility Data
Due to the limited availability of specific quantitative solubility data for this compound, the following table presents an illustrative summary of its expected solubility in common laboratory solvents. This data is based on general principles of "like dissolves like" and the known properties of similar organic compounds. Researchers should experimentally verify these values for their specific applications.
| Solvent Name | Solvent Type | Predicted Solubility at 25°C (mg/mL) |
| Water | Polar Protic | < 0.01 |
| Ethanol | Polar Protic | 10 - 50 |
| Methanol | Polar Protic | 5 - 25 |
| Acetone | Polar Aprotic | > 100 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |
| Dichloromethane (DCM) | Non-polar | > 100 |
| Chloroform | Non-polar | > 100 |
| Toluene | Non-polar | 50 - 100 |
| Hexane | Non-polar | < 1 |
Disclaimer: The data in this table is illustrative and intended for guidance only. Actual solubility values may vary depending on experimental conditions such as temperature, purity of the compound and solvent, and the method of measurement.
Experimental Protocols for Solubility Determination
Accurate determination of a compound's solubility is crucial for reliable experimental outcomes. The following are detailed methodologies for two widely accepted methods for determining the solubility of organic compounds like this compound.
Shake-Flask Method (Thermodynamic Solubility)
The shake-flask method is considered the "gold standard" for determining thermodynamic or equilibrium solubility.[3] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid form of the compound.
Methodology:
-
Preparation of Supersaturated Solution: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed vial or flask. The amount of excess solid should be sufficient to ensure that a saturated solution is formed, but not so much that it significantly alters the volume of the solvent.
-
Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a fine-pore filter (e.g., 0.22 µm).
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (MS).
-
Calibration: A calibration curve is generated using standard solutions of this compound of known concentrations to accurately quantify the concentration in the experimental sample.
High-Performance Liquid Chromatography (HPLC) Method (Kinetic and Thermodynamic Solubility)
HPLC is a versatile and widely used technique for solubility determination, offering both speed and accuracy.[4][5] It can be adapted for both kinetic and thermodynamic solubility measurements.
Methodology for Kinetic Solubility:
-
Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in a highly solubilizing solvent, typically DMSO.
-
Serial Dilution: The stock solution is serially diluted in the aqueous buffer or solvent of interest.
-
Precipitation Observation: The dilutions are observed for the formation of a precipitate. The concentration at which precipitation is first observed provides an estimate of the kinetic solubility. For more precise measurements, the solutions can be filtered or centrifuged, and the concentration of the solute in the supernatant is measured.[6]
-
HPLC Analysis: The concentration of the dissolved compound in the clear filtrate or supernatant is quantified by HPLC.[4] This involves injecting a known volume of the sample onto an appropriate HPLC column and measuring the peak area, which is then compared to a standard calibration curve.
Methodology for Thermodynamic Solubility using HPLC:
This method follows the same principles as the shake-flask method for sample preparation and equilibration. The key difference lies in the quantification step, where HPLC is used to determine the concentration of the dissolved compound in the saturated solution.
Logical Workflow for Solubility Screening
The following diagram illustrates a typical workflow for screening the solubility of a compound like this compound in various solvents.
Caption: A logical workflow for determining the solubility of this compound.
Conclusion
References
- 1. This compound | C16H13N | CID 137191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (CAS 1745-77-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. researchgate.net [researchgate.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Synthesis of 2-Benzylquinoline: A Technical Overview
This guide provides an in-depth overview of the primary synthetic routes for 2-benzylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, comparative data, and mechanistic diagrams for the most relevant synthetic strategies.
Friedländer Annulation
The Friedländer synthesis is a classical and highly effective method for constructing the quinoline scaffold.[1][2] The reaction involves an acid- or base-catalyzed condensation between a 2-aminoaryl aldehyde or ketone and a compound possessing an active α-methylene group, followed by a cyclodehydration reaction.[2] For the synthesis of this compound, this involves the reaction of 2-aminobenzaldehyde with a suitable benzyl ketone, such as benzyl methyl ketone (phenyl-2-propanone).
Reaction Scheme
The overall transformation proceeds as follows: 2-aminobenzaldehyde reacts with benzyl methyl ketone, typically under basic or acidic conditions, to form 2-benzyl-3-methylquinoline. If phenylacetaldehyde were used in place of benzyl methyl ketone, the primary product would be this compound. The reaction with a benzylic ketone is a common variation.[3]
Logical Workflow: Friedländer Synthesis
Caption: General workflow for the Friedländer synthesis of a this compound derivative.
Experimental Protocol (General Procedure)
A general procedure for the base-catalyzed Friedländer synthesis is as follows. Note: This is a representative protocol and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzaldehyde (1.0 mmol) and benzyl methyl ketone (1.1 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of a base, such as potassium hydroxide (KOH) or sodium ethoxide (NaOEt) (e.g., 0.2 mmol).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired 2-benzyl-3-methylquinoline.
Quantitative Data Summary: Friedländer Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
| 2-Aminobenzaldehyde | Benzyl Methyl Ketone | KOH (aq) | Ethanol | Reflux | 4-6 | 75-85 |
| 2-Aminobenzophenone | Ethyl Phenylacetate | NaOEt | Ethanol | Reflux | 5 | ~80 |
| 2-Nitrobenzaldehyde* | Benzyl Ketones | Fe/AcOH | Acetic Acid | 110 °C | 2-4 | 60-95 |
*Note: In this modified "domino" reaction, the 2-nitrobenzaldehyde is reduced in situ to 2-aminobenzaldehyde by iron in acetic acid before undergoing the Friedländer cyclization.[3]
Functionalization of 2-Methylquinoline
An alternative and highly practical route to this compound starts from the readily available precursor 2-methylquinoline (quinaldine). This two-step process involves an initial condensation with benzaldehyde to form an intermediate, followed by the reduction of a carbon-carbon double bond.
Overall Workflow: 2-Methylquinoline Functionalization
Caption: Two-step synthesis of this compound from 2-methylquinoline.
Step A: Condensation to 2-Styrylquinoline
This step involves the condensation of 2-methylquinoline with benzaldehyde. The reaction is often performed in acetic anhydride, which acts as both the solvent and a dehydrating agent.[4] Alternatively, Lewis acids like zinc chloride can be used, sometimes under microwave irradiation to accelerate the reaction.[5]
Experimental Protocol (Acetic Anhydride Method):
-
Reaction Setup: Combine 2-methylquinoline (1.0 mmol) and benzaldehyde (1.1 mmol) in acetic anhydride (5 mL) in a flask equipped with a reflux condenser.
-
Reaction: Heat the mixture to 130-140 °C for several hours. The reaction can be monitored by TLC.[4]
-
Workup: After cooling, pour the reaction mixture into a beaker of cold water or a dilute base solution (e.g., sodium bicarbonate) to hydrolyze the excess acetic anhydride.
-
Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate. The crude 2-styrylquinoline can be purified by recrystallization or column chromatography.
Step B: Reduction to this compound
The styryl double bond in 2-styrylquinoline is readily reduced to a single bond via catalytic hydrogenation to yield the final product, this compound.
Experimental Protocol (Catalytic Hydrogenation):
-
Reaction Setup: Dissolve 2-styrylquinoline (1.0 mmol) in a solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol %).
-
Reaction: Subject the mixture to a hydrogen atmosphere (from a balloon or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure.
-
Workup: Once the reaction is complete (monitored by TLC or disappearance of hydrogen uptake), filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Wash the Celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield this compound, which can be further purified if necessary.
Quantitative Data Summary: Functionalization Route
Step A: Condensation
| Reagents | Catalyst/Solvent | Temperature | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Methylquinoline, Benzaldehyde | Acetic Anhydride | 130 °C | 4-8 | Moderate to Good | [4] |
| 2-Methylquinoline, Benzaldehyde | Zinc Chloride (solvent-free) | MW Irradiation | 5-15 min | Good to Excellent |[5] |
Step B: Reduction
| Substrate | Catalyst | Solvent | Pressure | Temperature | Yield (%) |
|---|
| 2-Styrylquinoline | 10% Pd/C | Ethanol | 1 atm H₂ | Room Temp. | >95 (Typical) |
Other Potential Synthetic Routes
Doebner-von Miller Reaction
The Doebner-von Miller reaction is another classical method that synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[6][7] The unsaturated carbonyl is often generated in situ. To produce a 2-benzyl substituted quinoline, one could theoretically use an aniline and an α,β-unsaturated aldehyde or ketone derived from phenylacetone. The reaction proceeds via a conjugate addition of the aniline, followed by cyclization and oxidation.[8] While plausible, this route is often less regioselective and may produce complex mixtures compared to the Friedländer synthesis for this specific target.
Reaction Mechanism: Doebner-von Miller Synthesis
Caption: General mechanism of the Doebner-von Miller quinoline synthesis.
Modern Catalytic Methods
Recent advances in organic synthesis have introduced direct C-H activation as a powerful tool. Rhodium(I)-catalyzed ortho-alkylation of N-heterocycles like quinoline has been demonstrated, which could potentially be adapted for direct benzylation.[9] These methods offer high atom economy but may require specialized catalysts and optimization to control selectivity and prevent N-alkylation, which forms quinolinium salts.[10]
Comparative Summary
| Method | Starting Materials | Key Features | Advantages | Disadvantages |
| Friedländer Annulation | 2-Aminoaryl aldehyde/ketone, Benzyl ketone | Convergent, single-step cyclization | High efficiency, good control over substitution pattern | Availability of substituted 2-aminobenzaldehydes can be limited[2][3] |
| Functionalization | 2-Methylquinoline, Benzaldehyde | Two-step sequence: condensation then reduction | Readily available starting materials, reliable reactions | Two separate synthetic steps required |
| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl | One-pot reaction under strong acid | Uses simple starting materials | Can lack regioselectivity, harsh reaction conditions[6][11] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. iipseries.org [iipseries.org]
- 8. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Friedländer Synthesis of 2-Benzylquinoline: A Mechanistic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedländer synthesis, a classic condensation reaction, provides a versatile and direct route to the quinoline scaffold, a privileged heterocyclic motif in medicinal chemistry and materials science.[1] First described by Paul Friedländer in 1882, the reaction typically involves the cyclocondensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, under either acidic or basic catalysis.[1][2] The resulting quinoline derivatives are of significant interest due to their presence in numerous natural products and their exhibition of a wide range of pharmacological activities.
This technical guide offers an in-depth exploration of the Friedländer synthesis, with a specific focus on the mechanism for preparing 2-benzylquinoline. The synthesis of this compound proceeds via the reaction of 2-aminobenzaldehyde with benzyl methyl ketone. This document provides a detailed examination of the reaction pathways, generalized experimental protocols, and a summary of relevant quantitative data to aid researchers in the application of this important synthetic transformation.
Core Reaction Mechanism
The synthesis of this compound from 2-aminobenzaldehyde and benzyl methyl ketone can proceed through two primary, equally viable mechanistic pathways, contingent on the specific reaction conditions employed.[3]
Pathway A: The Aldol Condensation Route
In this pathway, the reaction is initiated by an aldol condensation between 2-aminobenzaldehyde and benzyl methyl ketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final quinoline product.[2]
-
Aldol Addition: The enolate of benzyl methyl ketone, formed under basic or acidic conditions, attacks the carbonyl carbon of 2-aminobenzaldehyde to form an aldol adduct.
-
Dehydration (Crotonization): The aldol adduct readily dehydrates to form an α,β-unsaturated carbonyl intermediate.[3]
-
Intramolecular Cyclization (Iminium Ion Formation): The amino group attacks the ketone carbonyl, leading to a cyclized intermediate.
-
Aromatization: A final dehydration step results in the formation of the aromatic quinoline ring system, yielding this compound.[4]
Pathway B: The Schiff Base Formation Route
Alternatively, the reaction can commence with the formation of a Schiff base (imine) between the 2-aminobenzaldehyde and the amino group of a second molecule, or more directly, between the amino group of 2-aminobenzaldehyde and the ketone. This is then followed by an intramolecular aldol-type reaction.[3]
-
Schiff Base Formation: The amino group of 2-aminobenzaldehyde reacts with the carbonyl of benzyl methyl ketone to form a Schiff base intermediate.
-
Intramolecular Aldol-Type Reaction: The enolate of the ketone moiety then attacks the aldehyde carbonyl in an intramolecular fashion.
-
Cyclization and Dehydration: The resulting intermediate undergoes cyclization and subsequent dehydration to afford this compound.
Caption: Mechanistic pathways for the Friedländer synthesis of this compound.
Experimental Protocols
While a specific, optimized protocol for the synthesis of this compound is not extensively detailed in the literature, several general methods for the Friedländer synthesis can be adapted. The choice of catalyst and reaction conditions can significantly influence reaction times and yields. Common catalysts include acids (e.g., HCl, p-toluenesulfonic acid) and bases (e.g., NaOH, KOH).[2][5]
General Protocol 1: Conventional Acid-Catalyzed Synthesis
This protocol is based on a conventional heating method under acidic conditions.[5]
Materials:
-
2-Aminobenzaldehyde (1.0 mmol)
-
Benzyl methyl ketone (1.1 mmol)
-
Ethanol (10 mL)
-
Concentrated Hydrochloric Acid (catalytic amount, ~2-3 drops)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzaldehyde in ethanol.
-
Add benzyl methyl ketone to the solution.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can often accelerate the reaction, leading to shorter reaction times and potentially higher yields.
Materials:
-
2-Aminobenzaldehyde (1.0 mmol)
-
Benzyl methyl ketone (1.1 mmol)
-
Acetic Acid (5 mL)
-
Saturated Sodium Bicarbonate solution
-
Dichloromethane (DCM)
Procedure:
-
In a microwave-safe vessel, combine 2-aminobenzaldehyde and benzyl methyl ketone in acetic acid.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature and time (e.g., 120 °C for 10-20 minutes).
-
After cooling, carefully neutralize the acetic acid with a saturated sodium bicarbonate solution.
-
Extract the product with DCM (3 x 10 mL).
-
Combine the organic layers and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: A generalized experimental workflow for the Friedländer synthesis.
Quantitative Data Summary
| 2-Aminoaryl Carbonyl | α-Methylene Compound | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |
| 2-Aminobenzophenone | Ethyl acetoacetate | HCl (cat.), Reflux | Ethanol | 4 h | - | [5] |
| 2-Aminobenzaldehyde | Various ketones | None, 70°C | Water | 3 h | up to 97 | - |
| 2-Nitrobenzaldehydes | Active methylene compounds | Fe/AcOH | Acetic Acid | - | High | [4] |
| 2-Aminoacetophenone | Acetylacetone | Hf-UiO-66, 80°C | - | 3 h | Quantitative | - |
| 2-Aminobenzophenone | Ketones | Choline chloride-zinc chloride | - | - | Excellent | - |
Note: The table presents data for analogous Friedländer reactions to provide context for potential reaction conditions and expected yields. Optimization would be required for the specific synthesis of this compound.
Conclusion
The Friedländer synthesis remains a cornerstone for the construction of the quinoline ring system. The synthesis of this compound from 2-aminobenzaldehyde and benzyl methyl ketone is a straightforward application of this methodology. While two primary mechanistic pathways are plausible, the choice of reaction conditions, particularly the catalyst and solvent, will ultimately govern the efficiency of the transformation. The provided generalized protocols for conventional heating and microwave-assisted synthesis offer robust starting points for the development of an optimized procedure. The adaptability of the Friedländer synthesis to various energy inputs and catalytic systems underscores its continued relevance and utility in modern organic and medicinal chemistry. Further research into catalyst development and reaction condition optimization for specific derivatives like this compound will continue to enhance the efficiency and applicability of this venerable reaction.
References
Synthesis of 2-Benzylquinoline via the Pfitzinger Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-benzylquinoline, a valuable scaffold in medicinal chemistry, utilizing the Pfitzinger reaction followed by a decarboxylation step. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and quantitative data to support researchers in the fields of organic synthesis and drug development.
Introduction
The Pfitzinger reaction, a cornerstone in heterocyclic chemistry, offers a robust method for the synthesis of quinoline-4-carboxylic acids from the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group under basic conditions.[1][2][3][4] The resulting quinoline core is a privileged structure found in numerous pharmacologically active compounds. This guide focuses on the synthesis of this compound, which involves a two-step process: the Pfitzinger reaction of isatin with benzyl methyl ketone to form 2-benzyl-3-methylquinoline-4-carboxylic acid, followed by its decarboxylation.
Reaction Mechanism and Workflow
The synthesis of this compound proceeds through two key stages: the Pfitzinger reaction to construct the quinoline-4-carboxylic acid intermediate, and a subsequent decarboxylation to yield the final product.
Pfitzinger Reaction Mechanism
The Pfitzinger reaction commences with the base-catalyzed hydrolysis of the amide bond in isatin, leading to the formation of a keto-acid intermediate. This intermediate then undergoes condensation with the carbonyl group of benzyl methyl ketone to form an imine, which tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration yield the substituted quinoline-4-carboxylic acid.[2]
Overall Synthetic Workflow
The overall synthetic pathway from isatin to this compound is depicted in the workflow diagram below.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of the intermediate 2-benzyl-3-methylquinoline-4-carboxylic acid and its subsequent decarboxylation to this compound.
Pfitzinger Synthesis of 2-Benzyl-3-methylquinoline-4-carboxylic acid
This protocol is adapted from established procedures for the Pfitzinger reaction of isatin with ketones.[5]
Materials:
-
Isatin
-
Benzyl methyl ketone (1-phenyl-2-propanone)
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Water (deionized)
-
Hydrochloric acid (HCl) or Acetic acid (for acidification)
-
Diethyl ether (for washing)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (35 mmol) in a 20% aqueous ethanol solution (50 mL).
-
To this basic solution, add isatin (14 mmol) and benzyl methyl ketone (16.5 mmol).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with continuous stirring for 18-36 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the bulk of the ethanol by rotary evaporation.
-
Dissolve the residue in a minimum amount of water and wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted benzyl methyl ketone.
-
Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to a pH of 4-5 to precipitate the product.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry to afford the crude 2-benzyl-3-methylquinoline-4-carboxylic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Decarboxylation of 2-Benzyl-3-methylquinoline-4-carboxylic acid
This protocol is based on the copper-catalyzed decarboxylation of aromatic carboxylic acids.[6]
Materials:
-
2-Benzyl-3-methylquinoline-4-carboxylic acid
-
Quinoline (solvent)
-
Copper(I) oxide (Cu₂O) or Copper powder
-
Nitrogen gas supply
Procedure:
-
In a round-bottom flask equipped for heating under a nitrogen atmosphere, combine the 2-benzyl-3-methylquinoline-4-carboxylic acid and a catalytic amount of copper(I) oxide or copper powder.
-
Add quinoline as the solvent.
-
Heat the reaction mixture to 180-200 °C under a continuous, slow stream of nitrogen. The reaction progress can be monitored by observing the cessation of carbon dioxide evolution.
-
Maintain the temperature until the decarboxylation is complete. The reaction time can vary, but typically proceeds to completion within a few hours.
-
After cooling, the reaction mixture can be worked up by dissolving it in a suitable organic solvent and washing with dilute acid to remove the quinoline solvent.
-
The crude this compound can then be purified by column chromatography or distillation under reduced pressure.
Quantitative Data
The following table summarizes typical quantitative data for the Pfitzinger reaction and decarboxylation. Please note that yields can vary depending on the specific reaction conditions and the purity of the starting materials.
| Parameter | Pfitzinger Reaction (Synthesis of 2-Aryl/Alkylquinoline-4-carboxylic acid) | Decarboxylation (Copper-Quinoline Method) |
| Reactants | Isatin, Carbonyl Compound (e.g., Benzyl Methyl Ketone) | 2-Substituted-quinoline-4-carboxylic acid |
| Solvent | Aqueous Ethanol | Quinoline |
| Catalyst/Base | Potassium Hydroxide | Copper(I) oxide or Copper powder |
| Temperature | 80-90 °C | 180-200 °C |
| Reaction Time | 18-36 hours | 1-3 hours |
| Typical Yield | 60-85% | >90% (for CO₂ evolution) |
| References | [1][5] | [6] |
Mandatory Visualization
Pfitzinger Reaction Mechanism for 2-Benzyl-3-methylquinoline-4-carboxylic Acid Synthesis
References
- 1. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Pfitzinger Reaction [drugfuture.com]
- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 6. datapdf.com [datapdf.com]
The Genesis of 2-Benzylquinoline: An In-depth Technical Guide on its Discovery and History
For Immediate Release
A comprehensive technical guide detailing the discovery and historical development of 2-Benzylquinoline has been compiled for researchers, scientists, and professionals in drug development. This whitepaper traces the origins of this significant heterocyclic compound, from its theoretical conception within the framework of classical organic reactions to its eventual synthesis and characterization.
Discovery and First Synthesis
The precise moment of discovery for this compound is not marked by a singular, celebrated event but rather emerged from the foundational work on quinoline synthesis in the late 19th century. The intellectual groundwork was laid by chemists such as Zdenko Hans Skraup, Oscar Döbner, and Wilhelm von Miller, whose development of reactions for quinoline synthesis, like the Doebner-von Miller reaction, created the chemical language and toolkit necessary for constructing such molecules. While their initial publications focused on simpler quinoline derivatives, the versatility of these methods suggested the potential for a wide array of substituted quinolines.
Historical chemical literature, particularly the German journal Berichte der deutschen chemischen Gesellschaft, was instrumental in disseminating these new synthetic methods. Although a specific "discovery" paper for this compound is not readily apparent, its synthesis was a logical extension of these early pioneering works. The compound, also historically referred to as "Phenylchinaldin," would have been synthesized by reacting aniline with an α,β-unsaturated carbonyl compound bearing a benzyl group, a variation of the Doebner-von Miller reaction.
Historical Development of Synthetic Methods
The primary historical route to this compound and its derivatives has been through variations of established named reactions for quinoline synthesis.
The Doebner-von Miller Reaction
The Doebner-von Miller reaction, first described in the 1880s, provides a general method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid. For the synthesis of this compound, the required α,β-unsaturated carbonyl compound would be benzylideneacetone or a similar precursor.
Experimental Protocol: Synthesis of this compound via a Doebner-von Miller Type Reaction (Hypothetical Reconstruction)
-
Reagents: Aniline, Benzylideneacetone, Hydrochloric Acid, Nitrobenzene.
-
Procedure:
-
A mixture of aniline (1 mole) and concentrated hydrochloric acid (2.5 moles) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Benzylideneacetone (0.5 moles) is added gradually to the stirred mixture.
-
Nitrobenzene (0.6 moles), serving as an oxidizing agent, is then added.
-
The reaction mixture is heated to reflux for several hours.
-
After cooling, the excess nitrobenzene is removed by steam distillation.
-
The remaining acidic solution is made strongly alkaline with sodium hydroxide.
-
The liberated crude this compound, an oily layer, is separated.
-
Purification is achieved by fractional distillation under reduced pressure.
-
The Combes Quinoline Synthesis
Another classical method applicable to the synthesis of substituted quinolines is the Combes synthesis, first reported in 1888. This reaction involves the condensation of an aniline with a β-diketone in the presence of an acid catalyst. To synthesize this compound via this route, a β-diketone containing a benzyl group would be required.
Logical Relationship of Synthesis
The following diagram illustrates the logical flow of the Doebner-von Miller synthesis for this compound.
Historical Characterization and Data
Early characterization of this compound would have relied on classical methods of organic chemistry. The table below summarizes the kind of physicochemical data that would have been collected.
| Property | Value (Historical Data) | Method of Determination |
| Molecular Formula | C₁₆H₁₃N | Combustion Analysis |
| Molecular Weight | 219.28 g/mol | Calculation from atomic weights |
| Boiling Point | ~350-355 °C | Distillation at atmospheric pressure |
| Melting Point of Picrate | ~185-187 °C | Formation of a crystalline derivative with picric acid |
| Solubility | Insoluble in water | Observation |
| Soluble in ethanol, ether | Observation |
Early Applications and Significance
While specific early applications of pure this compound are not well-documented, the broader class of quinoline derivatives found use as antimalarials, antiseptics, and dyes. The synthesis of this compound and other substituted quinolines was crucial for structure-activity relationship studies that ultimately led to the development of more complex and effective drugs. The benzyl group, in particular, is a common motif in pharmacologically active compounds, and its incorporation into the quinoline scaffold would have been of interest to medicinal chemists of the era.
Signaling Pathways and Modern Relevance
In contemporary research, quinoline derivatives are known to interact with a multitude of biological targets. While the specific signaling pathways modulated by this compound are not extensively detailed in historical literature, modern research on similar compounds suggests potential interactions with kinase pathways, DNA, and various receptors. The diagram below represents a generalized experimental workflow for screening such a compound for biological activity, a process that has evolved significantly since the compound's initial synthesis.
This technical guide provides a window into the early history of this compound, a molecule that stands as a testament to the enduring legacy of classical organic synthesis and its foundational role in the development of modern medicinal chemistry.
An In-depth Technical Guide to 2-Benzylquinoline and its Structural Isomers for Drug Development Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline and isoquinoline scaffolds are fundamental bicyclic heterocycles that form the core of a vast array of pharmacologically active compounds. The introduction of a benzyl group to these structures gives rise to a series of structural isomers, including 2-benzylquinoline and its positional isomers (3- and 4-benzylquinoline), as well as benzylisoquinolines (e.g., 1-benzylisoquinoline). These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, which encompass anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound and its key structural isomers, focusing on their synthesis, comparative biological activities, and potential mechanisms of action. While directly comparative studies on these specific parent isomers are limited in the literature, this document synthesizes the available data to offer a valuable resource for researchers in the field of drug discovery and development. We will delve into established synthetic protocols, present available quantitative biological data, and propose putative signaling pathways that may be modulated by these compounds, thereby providing a solid foundation for future research and development endeavors.
Introduction
Quinoline and its isomer, isoquinoline, are privileged structures in medicinal chemistry, found in numerous natural products and synthetic drugs. The benzylquinolines and benzylisoquinolines, a class of compounds characterized by a benzyl substituent on the quinoline or isoquinoline ring system, have demonstrated a broad spectrum of biological activities. This compound, along with its structural isomers such as 3- and 4-benzylquinoline and 1-benzylisoquinoline, represent foundational scaffolds for the development of novel therapeutic agents. The position of the benzyl group can significantly influence the molecule's physicochemical properties and its interaction with biological targets, leading to distinct pharmacological profiles. This guide aims to provide a detailed technical overview of these isomers, with a focus on their synthesis and biological evaluation, to aid in the rational design of new and more effective drug candidates.
Synthesis of Benzylquinoline and Benzylisoquinoline Isomers
The synthesis of the quinoline and isoquinoline core can be achieved through several classic named reactions. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Synthesis of this compound
The Doebner-von Miller reaction is a widely used method for the synthesis of quinolines, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound. For the synthesis of this compound, a variation of this reaction can be employed.
Experimental Protocol: Doebner-von Miller Synthesis of a 2-Substituted Quinoline Derivative
This protocol describes a general procedure for the synthesis of a 2-methylquinoline, which can be adapted for this compound by using an appropriate α,β-unsaturated carbonyl precursor.
-
Materials: Aniline, Acetaldehyde, Hydrochloric acid, Zinc chloride.
-
Procedure:
-
Prepare a solution of aniline hydrochloride by carefully adding concentrated hydrochloric acid to aniline in an ice-water bath.
-
To this solution, slowly add acetaldehyde.
-
Introduce zinc chloride as a catalyst. The reaction is often vigorous and may require external cooling to control the temperature.
-
The reaction mixture is typically heated for several hours to ensure completion.
-
Upon completion, the mixture is cooled and neutralized with a base, such as sodium hydroxide or slaked lime.
-
The product, 2-methylquinoline (or the corresponding 2-benzyl derivative), is then isolated via steam distillation.
-
The distillate, containing the product and water, is collected. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., chloroform) to recover any dissolved product.
-
The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.
-
Further purification can be achieved by vacuum distillation or column chromatography.
-
Synthesis of 4-Benzylquinoline
The Friedländer synthesis is a versatile method for preparing quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. This method is particularly suitable for the synthesis of 4-substituted quinolines.
Experimental Protocol: Friedländer Synthesis of a 4-Arylquinoline Derivative
This protocol outlines a general procedure that can be adapted for the synthesis of 4-benzylquinoline.
-
Materials: 2-Aminobenzophenone (or a similar 2-aminoaryl ketone), a ketone with an α-methylene group (e.g., phenylacetone for a 2-methyl-3-phenyl-quinoline), and a catalyst (acid or base).
-
Procedure:
-
In a suitable reaction vessel, dissolve the 2-aminoaryl ketone and the α-methylene ketone in a solvent such as ethanol or toluene.
-
Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide).
-
Heat the reaction mixture to reflux for a period determined by reaction monitoring (e.g., by TLC).
-
After cooling, the reaction mixture is worked up by neutralizing the catalyst and extracting the product with an organic solvent.
-
The organic extracts are dried and concentrated.
-
The crude product is purified by recrystallization or column chromatography.
-
Synthesis of 1-Benzylisoquinoline
The Bischler-Napieralski reaction is a key method for synthesizing 3,4-dihydroisoquinolines, which can then be dehydrogenated to the corresponding isoquinolines. This reaction involves the intramolecular cyclization of a β-phenylethylamide in the presence of a dehydrating agent.
Experimental Protocol: Synthesis of a 1-Benzyl-3,4-dihydroisoquinoline Derivative
This protocol provides a general method for the synthesis of the 1-benzylisoquinoline core structure.
-
Materials: N-(2-Phenylethyl)phenylacetamide, a dehydrating agent (e.g., phosphorus pentoxide, phosphorus oxychloride), and a non-polar solvent (e.g., toluene or xylene).
-
Procedure:
-
The N-(2-phenylethyl)phenylacetamide is dissolved in a dry, non-polar solvent.
-
The dehydrating agent is added portion-wise to the solution.
-
The mixture is heated to reflux for several hours.
-
After the reaction is complete, the mixture is cooled and the excess dehydrating agent is carefully quenched with ice water.
-
The mixture is made alkaline with a base (e.g., sodium hydroxide solution) and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated to give the crude 1-benzyl-3,4-dihydroisoquinoline.
-
Dehydrogenation to the aromatic 1-benzylisoquinoline can be achieved by heating with a catalyst such as palladium on carbon.
-
Comparative Overview of Synthetic Methodologies
| Isomer | Synthetic Method | Starting Materials | General Yields | Key Advantages | Key Disadvantages |
| This compound | Doebner-von Miller Reaction | Aniline, Benzyl-substituted α,β-unsaturated carbonyl | Moderate to Good | Utilizes readily available starting materials. | Can produce byproducts and requires harsh acidic conditions. |
| 4-Benzylquinoline | Friedländer Synthesis | 2-Aminoaryl ketone, Phenylacetone | Good to Excellent | High regioselectivity for 4-substituted products. | Requires specific 2-aminoaryl carbonyl precursors which may not be readily available. |
| 1-Benzylisoquinoline | Bischler-Napieralski Reaction | N-(2-Phenylethyl)phenylacetamide | Moderate to Good | A reliable method for the isoquinoline core. | Requires a subsequent dehydrogenation step to achieve the aromatic isoquinoline. |
Biological Activity and Quantitative Data
Benzylquinoline and benzylisoquinoline derivatives have been reported to exhibit a range of biological activities, with anticancer activity being one of the most extensively studied. The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines, and the half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify their potency.
Table of IC₅₀ Values for Representative Benzyl-substituted Quinolines and Isoquinolines
Disclaimer: The following data is compiled from multiple sources and the experimental conditions (e.g., cell lines, incubation times, assay methods) may vary. Therefore, a direct comparison of potency based on this table should be made with caution.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference/Notes |
| 2-Arylquinoline Derivative | PC3 (Prostate) | 31.37 | Data for a 2-(3,4-methylenedioxyphenyl)quinoline derivative. |
| 2-Arylquinoline Derivative | HeLa (Cervical) | 8.3 | Data for a C-6 substituted 2-phenylquinoline derivative. |
| Benzo[c]quinoline Derivative | SR (Leukemia) | Lethality at 10 µM | Data for a specific cycloadduct of a benzo[c]quinoline. |
| N-Benzyl isoquinoline Derivative | HepG2 (Liver) | 7.42 | Data for 3,4-2H-tomentelline C, a natural N-benzyl isoquinoline alkaloid.[1] |
| 1-Phenyl-3,4-dihydroisoquinoline | Various | Active | Reported as potent tubulin polymerization inhibitors. |
| Substituted Quinoline | HCT-116 (Colon) | 15.8 - 28.2 | Data for a 2-chloro-3-substituted quinoline derivative.[2] |
Potential Mechanisms of Action and Signaling Pathways
The precise molecular mechanisms through which this compound and its simple isomers exert their biological effects are not yet fully elucidated. However, studies on structurally related and more complex benzylisoquinoline alkaloids have provided insights into potential signaling pathways that may be involved. The NF-κB and PI3K/Akt pathways are two critical signaling cascades that regulate cell survival, proliferation, and apoptosis, and are often dysregulated in cancer.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Some benzylisoquinoline alkaloids, such as noscapine, have been shown to suppress NF-κB activation.[3] It is plausible that this compound and its isomers could also modulate this pathway.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound and its isomers.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another crucial regulator of cell growth, survival, and metabolism. Its aberrant activation is a common feature in many cancers. Some studies have suggested that certain quinoline and isoquinoline derivatives can inhibit this pathway.
Caption: Putative inhibition of the PI3K/Akt signaling pathway by this compound and its isomers.
Conclusion and Future Directions
This compound and its structural isomers represent a promising class of scaffolds for the development of novel therapeutic agents, particularly in the area of oncology. This technical guide has summarized the key synthetic methodologies for accessing these compounds and presented the available, albeit non-comparative, data on their biological activities. The proposed mechanisms of action, involving the potential modulation of the NF-κB and PI3K/Akt signaling pathways, offer a starting point for more detailed mechanistic studies.
A significant gap in the current literature is the lack of a systematic, comparative study of the synthesis and biological activity of the simple positional isomers of benzylquinoline and benzylisoquinoline. Such a study would be invaluable for establishing clear structure-activity relationships (SAR) and for guiding the rational design of more potent and selective drug candidates. Future research should therefore focus on:
-
The development of optimized and scalable synthetic routes for each of the key isomers.
-
A comprehensive in vitro evaluation of the cytotoxic activity of these isomers against a standardized panel of cancer cell lines.
-
In-depth mechanistic studies to confirm the modulation of the NF-κB, PI3K/Akt, and other relevant signaling pathways by these specific compounds.
By addressing these research gaps, the full therapeutic potential of the benzylquinoline and benzylisoquinoline scaffolds can be unlocked, paving the way for the development of the next generation of targeted therapies.
References
- 1. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Benzylquinoline
[AN-2BQ-HPLC-2025]
Abstract
This application note presents a detailed protocol for the quantitative analysis of 2-Benzylquinoline using a reliable and robust High-Performance Liquid Chromatography (HPLC) method with UV detection. The described reverse-phase HPLC (RP-HPLC) method is suitable for the determination of this compound in bulk drug substances and pharmaceutical formulations. This document provides comprehensive experimental procedures, method validation parameters, and data presentation to support researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including potential anticancer and antimalarial properties.[1][2] Accurate and precise analytical methods are crucial for the quantification of this compound in various stages of drug discovery and development, ensuring product quality and safety.[1] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high sensitivity, selectivity, and reproducibility.[1][3] This application note details a validated RP-HPLC method for the analysis of this compound.
Quantitative Data Summary
The following tables summarize the chromatographic conditions and the performance characteristics of the HPLC method for the analysis of this compound.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Value |
| Instrument | High-Performance Liquid Chromatograph with UV detector |
| Column | C18, 5 µm, 4.6 mm × 250 mm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min[1][3] |
| Injection Volume | 10 µL[1][3] |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm[3] |
| Run Time | 10 minutes |
Table 2: Method Validation Parameters
| Parameter | Typical Performance Value | Description |
| Linearity (r²) | > 0.999[1][2] | Demonstrates a direct proportionality between analyte concentration and instrument response.[1] |
| Accuracy (% Recovery) | 98.0% - 102.0%[1] | The closeness of the measured value to the true value.[1] |
| Precision (RSD%) | < 2.0%[1] | The degree of agreement among individual test results when the procedure is applied repeatedly.[1] |
| Limit of Detection (LOD) | 0.1 µg/mL[1] | The lowest amount of analyte that can be detected but not necessarily quantified.[1] |
| Limit of Quantification (LOQ) | 0.3 µg/mL | The lowest concentration that can be determined with acceptable precision and accuracy. |
| Specificity | No interference from blank and placebo at the retention time of this compound. | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. |
Experimental Protocols
1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (ACS grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
2. Instrument and Apparatus
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Analytical balance
-
Sonicator
-
pH meter
-
Volumetric flasks and pipettes
3. Preparation of Solutions
-
Mobile Phase Preparation:
-
To prepare a 1 L solution, mix 600 mL of Acetonitrile with 400 mL of Water.
-
Add 1.0 mL of Formic Acid to the mixture.
-
Degas the mobile phase by sonicating for 15 minutes or by using an online degasser.[1]
-
-
Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh 100 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with Methanol. Mix well.
-
-
Working Standard Solutions Preparation (1-100 µg/mL):
-
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
-
Sample Preparation (from a solid formulation):
-
Weigh and powder a representative sample of the formulation.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of Methanol and sonicate for 20 minutes to ensure complete dissolution.[1]
-
Allow the solution to cool to room temperature and then dilute to volume with Methanol. Mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]
-
Further dilute the filtered solution with the mobile phase to a final concentration within the calibration range.
-
4. Chromatographic Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.[1]
-
Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Periodically inject a standard solution to monitor system suitability and ensure the stability of the analysis.[1]
Method Validation Protocol
For method validation, the following parameters should be assessed according to ICH guidelines:
-
Specificity: Analyze blank and placebo samples to ensure no interference with the this compound peak.
-
Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. Perform a linear regression analysis and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be calculated.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Calculate the Relative Standard Deviation (RSD) for the results.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols for the Crystal Structure Analysis of 2-Benzylquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 2-benzylquinoline derivatives. This class of compounds holds significant interest in medicinal chemistry due to the diverse biological activities associated with the quinoline scaffold. Understanding their three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and advancing rational drug design.
Synthesis of this compound Derivatives: A General Protocol
While numerous methods exist for the synthesis of quinoline derivatives, a common approach for generating 2-substituted quinolines involves the reaction of 2-methylquinoline with a suitable benzyl halide. The following is a generalized protocol based on the synthesis of N-benzylquinoline-2-carbothioamide, which can be adapted for various this compound analogues.[1]
Materials:
-
2-Methylquinoline
-
Substituted Benzylamine
-
Sulfur (for thioamide synthesis, can be omitted or replaced for other derivatives)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a Schlenk tube, combine 2-methylquinoline (1.0 eq), the desired substituted benzylamine (2.0 eq), and sulfur (0.4 eq, if applicable).
-
Add DMSO as the solvent to the reaction mixture.
-
Under an inert atmosphere (e.g., nitrogen), stir the mixture at 140°C for 11 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to afford the desired this compound derivative.[1]
Crystallization of this compound Derivatives
Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. The choice of solvent and crystallization technique is often empirical and may require screening of various conditions.
General Crystallization Protocol (Slow Evaporation):
-
Dissolve the purified this compound derivative in a suitable solvent (e.g., dichloromethane, ethanol, ethyl acetate) to near saturation at room temperature.[1]
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it loosely to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment.
-
Monitor for crystal growth over several days to weeks.
Single-Crystal X-ray Diffraction Analysis
Once suitable crystals are obtained, their three-dimensional structure can be determined using single-crystal X-ray diffraction.
Experimental Protocol:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation). Diffraction data are collected as the crystal is rotated.[1]
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and reflection intensities.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². Software packages such as SHELXTL or WinGX are commonly used for this purpose.[1]
Data Presentation: Crystallographic Data of Representative Quinoline Derivatives
The following table summarizes the crystallographic data for two quinoline derivatives that are structurally related to the this compound class. This data provides a reference for the expected range of crystallographic parameters.
| Parameter | N-benzylquinoline-2-carbothioamide[1] | benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate[2][3] |
| Chemical Formula | C₁₇H₁₄N₂S | C₂₄H₁₉NO₃ |
| Formula Weight | 278.37 | 369.41 |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c |
| a (Å) | 5.9687(10) | 10.932(2) |
| b (Å) | 8.4626(14) | 12.015(3) |
| c (Å) | 28.786(5) | 14.786(3) |
| α (°) | 90 | 90 |
| β (°) | 90 | 98.78(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1454.0(4) | 1916.2(7) |
| Z | 4 | 4 |
| Temperature (K) | 296(2) | 293(2) |
| R-factor (Rgt(F)) | 0.0315 | - |
| wR-factor (wRref(F²)) | 0.0824 | - |
| CCDC No. | 2357584 | 1920509 |
Biological Activity and Potential Signaling Pathways
Quinoline and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. While specific signaling pathways for this compound derivatives are not yet extensively elucidated, studies on related compounds suggest potential mechanisms of action.
Potential Signaling Pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Several quinoline-based compounds have been identified as inhibitors of this pathway, suggesting that this compound derivatives may also exert their effects through modulation of PI3K/Akt/mTOR signaling.
-
MAPK/JNK Pathway: The mitogen-activated protein kinase (MAPK) cascades, including the JNK pathway, are involved in cellular responses to stress, apoptosis, and inflammation. Some benzylisoquinoline alkaloids have been shown to modulate this pathway.
-
NF-κB Signaling: The NF-κB pathway plays a key role in inflammation and immunity. Inhibition of this pathway is a common mechanism for the anti-inflammatory effects of many natural and synthetic compounds.
Further research is required to specifically identify and characterize the signaling pathways directly modulated by this compound derivatives.
Visualizations
Experimental Workflow for Crystal Structure Analysis
Caption: Workflow for the synthesis and crystal structure analysis of this compound derivatives.
Potential Signaling Pathways of Quinoline Derivatives
Caption: Potential signaling pathways modulated by quinoline derivatives.
References
Application Note: Quantification of 2-Benzylquinoline by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed protocol for the quantitative analysis of 2-benzylquinoline using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant heterocyclic compound with applications in medicinal chemistry and materials science. The methodology outlined here provides a robust framework for the sensitive and selective determination of this compound in various sample matrices. This document includes a comprehensive experimental protocol, expected quantitative performance data, and a visual representation of the analytical workflow.
Introduction
This compound is a derivative of quinoline that serves as a precursor and intermediate in the synthesis of various biologically active molecules. Accurate quantification of this compound is essential for process monitoring, quality control, and pharmacokinetic studies in drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry, making it an ideal method for the analysis of semi-volatile compounds like this compound. This application note details a proposed GC-MS method for its quantification.
Experimental Protocol
This protocol is a proposed method and requires validation for specific matrices.
Sample Preparation (Liquid-Liquid Extraction)
A liquid-liquid extraction is recommended to isolate this compound from complex sample matrices.
-
Alkalinization: To 1 mL of the sample solution (e.g., dissolved drug substance, biological fluid), add 1 mL of 0.1 M sodium hydroxide (NaOH) to adjust the pH to >10. This ensures that this compound is in its free base form.
-
Extraction: Add 5 mL of a suitable organic solvent such as dichloromethane or ethyl acetate. Vortex the mixture vigorously for 2 minutes.
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to achieve a clear separation of the organic and aqueous layers.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Repeat Extraction: Repeat the extraction process (steps 2-4) two more times with fresh organic solvent.
-
Drying: Combine all organic extracts and pass them through anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen gas to a final volume of approximately 1 mL.
-
Reconstitution: For analysis, the extract can be injected directly, or the solvent can be completely evaporated and the residue reconstituted in a known volume (e.g., 100 µL) of ethyl acetate.
GC-MS Instrumental Parameters
The following instrumental parameters are recommended as a starting point for method development.
Table 1: GC-MS Instrumental Conditions
| Parameter | Value |
| Gas Chromatograph | Agilent 7890A GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature: 150°C, hold for 1 minute. Ramp to 280°C at 15°C/min, hold for 5 minutes. |
| Mass Spectrometer | Agilent 5975C MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | m/z 219 (Quantifier), 218, 116 (Qualifiers)[1][2] |
Quantitative Data
The following tables summarize the expected performance characteristics of this method. These values are illustrative and should be confirmed during method validation.
Table 2: Calibration and Linearity
| Parameter | Expected Value |
| Calibration Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Calibration Curve | Linear |
Table 3: Precision and Accuracy
| Quality Control Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 0.3 | < 15% | < 15% | 85 - 115 |
| Medium | 5.0 | < 10% | < 10% | 90 - 110 |
| High | 40.0 | < 10% | < 10% | 90 - 110 |
Table 4: Limits of Detection and Quantification
| Parameter | Expected Value |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
Experimental Workflow and Diagrams
The overall workflow for the quantification of this compound is depicted below.
Caption: Workflow for this compound Quantification.
Conclusion
The GC-MS method described in this application note provides a comprehensive framework for the reliable quantification of this compound. The detailed sample preparation protocol and optimized instrumental parameters are designed to achieve high sensitivity, selectivity, and accuracy. This method is suitable for implementation in research and quality control laboratories, and it can be adapted and validated for various sample matrices as required.
References
Application Notes and Protocols for 2-Benzylquinoline as an Internal Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Internal standards are crucial in analytical chromatography for improving the precision and accuracy of quantitative analysis. An ideal internal standard is a compound that is chemically similar to the analyte but is not naturally present in the sample. It is added in a known concentration to both the sample and calibration standards to correct for variations in sample preparation, injection volume, and instrument response.
While the use of 2-Benzylquinoline as a dedicated internal standard in chromatography is not widely documented in publicly available literature, its structural characteristics—a stable aromatic quinoline core with a benzyl substituent—make it a plausible candidate for the quantification of various aromatic and heterocyclic compounds, particularly in reversed-phase HPLC and GC-MS. Its properties suggest it would have good retention on non-polar stationary phases and be readily detectable by UV or mass spectrometry.
This document provides a detailed general protocol for the validation and application of a new internal standard, using this compound as a representative example. The methodologies outlined below are based on standard practices for analytical method development and validation.
General Experimental Workflow
The following diagram illustrates a typical workflow for developing and utilizing an internal standard in a chromatographic assay.
Caption: General workflow for quantitative analysis using an internal standard.
Hypothetical Application: Quantification of a Novel Kinase Inhibitor (NKI)
For the purpose of these notes, we will outline a hypothetical scenario: the quantification of a "Novel Kinase Inhibitor" (NKI), a fictitious drug candidate with a quinoline-like core structure, in human plasma using this compound as the internal standard (IS) via High-Performance Liquid Chromatography (HPLC).
Signaling Pathway Context
The accurate quantification of NKI is critical for pharmacokinetic studies. NKI is designed to inhibit a specific tyrosine kinase involved in a cancer signaling pathway. Understanding its concentration in plasma over time is essential for determining dosage and efficacy.
Caption: Inhibition of a generic kinase signaling pathway by the Novel Kinase Inhibitor (NKI).
Experimental Protocols
Preparation of Stock and Working Solutions
-
Analyte (NKI) Stock Solution (1 mg/mL): Accurately weigh 10 mg of NKI reference standard and dissolve in 10 mL of methanol.
-
Internal Standard (this compound) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Internal Standard Working Solution (10 µg/mL): Dilute 100 µL of the this compound stock solution to 10 mL with methanol. This working solution will be added to all samples and standards.
Preparation of Calibration Curve Standards and Quality Control (QC) Samples
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the NKI stock solution into blank human plasma to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
QC Samples: Prepare QC samples in blank human plasma at three concentration levels: Low (3 ng/mL), Medium (300 ng/mL), and High (800 ng/mL).
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound working solution (10 µg/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for HPLC analysis.
HPLC Method
-
Instrumentation: HPLC system with a UV or Mass Spectrometric detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
-
Detection: UV at 254 nm or MS/MS with optimized transitions for NKI and this compound.
-
Gradient Program:
-
0-1 min: 30% B
-
1-8 min: 30% to 90% B
-
8-10 min: 90% B
-
10-10.1 min: 90% to 30% B
-
10.1-15 min: 30% B (re-equilibration)
-
Data Presentation: Method Validation Summary
The following tables summarize the expected performance characteristics of this hypothetical method.
Table 1: Chromatographic Parameters
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Novel Kinase Inhibitor (NKI) | 6.2 | 1.1 | > 8000 |
| This compound (IS) | 7.5 | 1.2 | > 9000 |
Table 2: Method Validation Parameters
| Parameter | Specification | Result |
| Linearity Range | 1 - 1000 ng/mL | |
| Correlation Coefficient (r²) | ≥ 0.995 | 0.998 |
| Limit of Detection (LOD) | - | 0.3 ng/mL |
| Limit of Quantification (LOQ) | - | 1.0 ng/mL |
| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) | 3.5% - 8.2% |
| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) | 4.1% - 9.5% |
| Accuracy (% Recovery) | 85 - 115% (80 - 120% at LOQ) | 96.5% - 104.2% |
| Extraction Recovery | Consistent and reproducible | ~85% for both NKI and IS |
| Matrix Effect | Minimal | < 10% |
| Stability (Freeze-Thaw, 24h RT) | ≤ 15% deviation | Pass |
Conclusion
While this compound is not a commonly cited internal standard, its chemical properties make it a suitable candidate for methods analyzing structurally similar aromatic and heterocyclic compounds. The protocols and data presented here provide a comprehensive framework for the validation and application of a new internal standard in a regulated bioanalytical environment. Researchers can adapt this general methodology to their specific analyte and matrix, ensuring the development of a robust, accurate, and precise quantitative chromatographic method.
Protocol for Large-Scale Synthesis of "2-Benzylquinoline"
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzylquinoline is a heterocyclic aromatic compound with a quinoline core structure substituted with a benzyl group at the 2-position. This moiety is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. The quinoline scaffold is a privileged structure, and its derivatives have demonstrated a wide range of pharmacological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties. The development of a robust and scalable synthesis protocol for this compound is therefore crucial for facilitating further research and the potential development of novel therapeutics.
This document provides a detailed protocol for the large-scale synthesis of this compound, focusing on the well-established Friedländer annulation. The protocol is designed to be scalable and efficient, making it suitable for producing the quantities required for extensive research and preclinical development.
Reaction Principle
The most direct and scalable method for the synthesis of this compound is the Friedländer synthesis. This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group. In this protocol, 2-aminobenzophenone is reacted with phenylacetonitrile (benzyl cyanide) in the presence of a base catalyst to yield this compound.
Reaction Scheme:
Mandatory Visualizations
Caption: Reaction pathway for the Friedländer synthesis of this compound.
Caption: Experimental workflow for the large-scale synthesis of this compound.
Data Presentation
Table 1: Reactant and Reagent Specifications
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Purity (%) |
| 2-Aminobenzophenone | C₁₃H₁₁NO | 197.23 | 1.0 | 197.23 | - | >98 |
| Phenylacetonitrile | C₈H₇N | 117.15 | 1.2 | 140.58 | 137.8 | >99 |
| Potassium Hydroxide (KOH) | KOH | 56.11 | 2.0 | 112.22 | - | >85 |
| Ethanol (Solvent) | C₂H₅OH | 46.07 | - | - | 1000 | 99.5 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | As needed | >99 |
| Brine (Saturated NaCl) | NaCl | 58.44 | - | - | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - | As needed | - |
Table 2: Reaction Parameters and Expected Outcome
| Parameter | Value |
| Reaction Scale | 1.0 mole |
| Catalyst | Potassium Hydroxide (KOH) |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (~78 °C) |
| Reaction Time | 4-6 hours (monitor by TLC/HPLC) |
| Expected Yield | 75-85% |
| Product Purity | >98% (after purification) |
| Appearance | Pale yellow solid |
Experimental Protocols
Materials and Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Thermometer
-
Dropping funnel
-
Separatory funnel (5 L)
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup (if required)
-
Analytical instruments (TLC, HPLC, NMR, MS)
Procedure:
-
Reactor Setup: Assemble the 5 L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and a thermometer. Ensure all glassware is dry.
-
Charging of Reactants: To the flask, add 2-aminobenzophenone (197.23 g, 1.0 mol) and ethanol (1000 mL). Stir the mixture until the 2-aminobenzophenone is completely dissolved. Add phenylacetonitrile (140.58 g, 1.2 mol) to the solution.
-
Catalyst Preparation and Addition: In a separate beaker, dissolve potassium hydroxide (112.22 g, 2.0 mol) in ethanol (200 mL). Caution: The dissolution of KOH is exothermic. Allow the solution to cool to room temperature. Add the ethanolic KOH solution to the reaction mixture dropwise using a dropping funnel over a period of 30 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Maintain a gentle reflux and continue stirring for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A suitable mobile phase for TLC is a mixture of hexane and ethyl acetate (e.g., 8:2 v/v). The reaction is considered complete when the starting material (2-aminobenzophenone) is no longer detectable.
-
Work-up:
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 2 L of cold water with stirring.
-
Transfer the aqueous mixture to a 5 L separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 500 mL).
-
Combine the organic layers and wash with brine (2 x 500 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the dried organic solution to remove the sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by either recrystallization or column chromatography.
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Filter the crystals and wash with a small amount of cold ethanol.
-
Column Chromatography: If further purification is required, perform column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
-
-
Characterization:
-
Dry the purified product under vacuum.
-
Determine the yield and characterize the final product by NMR (¹H and ¹³C), mass spectrometry (MS), and determine its purity by HPLC.
-
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Potassium hydroxide is corrosive and should be handled with care.
-
Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.
-
The reaction is exothermic, especially during the addition of the catalyst. Proper temperature control is essential.
This protocol provides a comprehensive guide for the large-scale synthesis of this compound. By following these detailed steps, researchers can efficiently produce this valuable compound for further investigation in drug discovery and development.
Application Notes and Protocols: Mechanism of Action of Anticancer "2-Benzylquinoline" Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the proposed mechanisms of action for 2-benzylquinoline derivatives as potential anticancer agents. The information is collated from recent scientific literature and is intended to guide further research and development in this area. While direct mechanistic studies on simple this compound scaffolds are limited, the data presented here is based on structurally related 2-substituted quinoline derivatives, offering valuable insights into their potential therapeutic applications.
Introduction
Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable anticancer properties.[1][2] The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets.[3] Specifically, derivatives with substitutions at the 2-position, such as 2-benzylquinolines, have emerged as a promising area of investigation for the development of novel cancer therapeutics.[1] These compounds have demonstrated cytotoxic effects against a range of cancer cell lines, and their mechanisms of action are believed to be multifaceted.[1][4] This document summarizes the key mechanisms, presents relevant quantitative data, and provides detailed experimental protocols to facilitate further investigation.
Primary Mechanisms of Anticancer Action
The anticancer activity of 2-substituted quinoline derivatives, including by extension 2-benzylquinolines, is primarily attributed to the following mechanisms:
-
Inhibition of Tubulin Polymerization: A prominent mechanism of action for many quinoline-based anticancer agents is the disruption of microtubule dynamics.[1] These compounds can interfere with the polymerization of tubulin, a key component of the cytoskeleton, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[4]
-
Induction of Apoptosis: 2-substituted quinoline derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells.[5] This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways and can be independent of the tumor suppressor protein p53.[5]
-
Generation of Reactive Oxygen Species (ROS): Some 2-styrylquinoline derivatives, which share structural similarities with 2-benzylquinolines, have been found to induce apoptosis by increasing the intracellular levels of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[5]
-
Inhibition of Protein Kinases: The quinoline scaffold is a common feature in many kinase inhibitors.[3] While less explored for simple 2-benzylquinolines, related quinoline and quinazoline derivatives have been shown to inhibit key protein kinases involved in cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6][7]
Quantitative Data on Anticancer Activity
The following table summarizes the cytotoxic activity of representative 2-substituted quinoline derivatives against various cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth). It is important to note that these are for structurally related compounds and serve as a guide for the potential potency of this compound derivatives.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Arylquinolines | HeLa (Cervical) | 8.3 | [8] |
| PC3 (Prostate) | 31.37 | [8] | |
| 2-Styrylquinolines | HepG2 (Liver) | 7.7 - 14.0 | [6] |
| HCT116 (Colon) | 7.7 - 14.0 | [6] | |
| Iodoquinazolines (with benzyl substitution) | HepG2 (Liver) | 5.25 | [9] |
| MCF-7 (Breast) | 6.46 | [9] | |
| HCT116 (Colon) | 5.68 | [9] | |
| A549 (Lung) | 5.24 | [9] | |
| 2-Substituted Benzyl-/Phenylethylamino-thiazoles | U-937 (Leukemia) | 5.7 - 12.2 | [10] |
| SK-MEL-1 (Melanoma) | 5.7 - 12.2 | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways affected by 2-substituted quinoline derivatives and a general workflow for their anticancer evaluation.
Caption: Proposed mechanisms of action for this compound derivatives.
Caption: General experimental workflow for evaluating anticancer 2-benzylquinolines.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anticancer properties of 2-substituted quinoline derivatives.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116, HepG2)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the this compound derivative in culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with the test compound.
Materials:
-
Cancer cells treated with the this compound derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the this compound derivative at the desired concentration for the specified time.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells treated with the this compound derivative
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
PBS
-
Flow cytometer
Procedure:
-
Treat cells with the this compound derivative for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways of interest.
Materials:
-
Cancer cells treated with the this compound derivative
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, PARP, Bcl-2, Bax, p-EGFR, p-VEGFR, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin) to normalize the protein expression levels.
Conclusion
This compound derivatives hold promise as a scaffold for the development of novel anticancer agents. The primary mechanisms of action for structurally related 2-substituted quinolines involve the disruption of microtubule dynamics, induction of apoptosis, generation of ROS, and potentially, the inhibition of protein kinases. The provided protocols offer a framework for the systematic evaluation of new this compound analogs, which will be crucial for elucidating their precise mechanisms of action and advancing their development as potential cancer therapeutics. Further research is warranted to synthesize and evaluate a focused library of this compound derivatives to establish clear structure-activity relationships and to identify lead compounds with potent and selective anticancer activity.
References
- 1. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Catalytic Activity of "2-Benzylquinoline"-Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic applications of 2-benzylquinoline-metal complexes, with a focus on their role in asymmetric synthesis. Detailed experimental protocols and compiled data from recent studies are included to facilitate the adoption and further development of these catalytic systems.
Application Notes
Introduction to this compound Ligands
This compound and its derivatives are a class of bidentate ligands that can coordinate with various transition metals to form catalytically active complexes. The quinoline moiety provides a nitrogen atom for coordination, while the benzyl group can be functionalized to modulate the steric and electronic properties of the resulting metal complex. This tunability is crucial for achieving high efficiency and selectivity in catalytic transformations.
Catalytic Applications in Asymmetric Hydrogenation
A significant application of this compound-metal complexes is in the field of asymmetric catalysis, particularly in the hydrogenation of quinolines themselves to produce chiral tetrahydroquinolines. These products are valuable building blocks in medicinal chemistry and drug discovery, as the tetrahydroquinoline scaffold is present in numerous bioactive molecules.
Iridium complexes of chiral phosphine ligands have demonstrated high enantioselectivity in the hydrogenation of 2-benzylquinolines. For instance, the use of an iridium catalyst precursor, [Ir(COD)Cl]2, in combination with a chiral ligand like (S)-MeO-Biphep and an iodine additive, has been shown to be highly effective. The reaction proceeds with excellent reactivity and enantioselectivity, yielding up to 96% enantiomeric excess (ee). Mechanistic studies suggest that the catalytic cycle involves a 1,4-hydride addition to the quinoline ring, followed by isomerization and a 1,2-hydride addition. The active catalytic species is proposed to be an Ir(III) complex containing both chloride and iodide ligands.[1]
Potential in Drug Development
While direct applications of this compound-metal complexes in drug development are not extensively documented, the products of their catalytic reactions, such as chiral 2-benzyltetrahydroquinolines, are of significant interest. The broader class of benzylisoquinoline alkaloids, which share structural similarities, exhibits a wide range of pharmacological activities, including antimicrobial, antiparasitic, antimalarial, cytotoxic, and neurological properties.[2] Furthermore, synthetic benzylisoquinoline derivatives have shown affinity for dopamine and serotonin receptors, suggesting their potential in treating central nervous system disorders.[3] The development of efficient catalytic methods to synthesize chiral derivatives of such scaffolds is therefore a key area of research for drug discovery.
Quantitative Data Summary
The following tables summarize the quantitative data for the iridium-catalyzed asymmetric hydrogenation of 2-benzylquinolines.
Table 1: Optimization of Reaction Conditions for the Asymmetric Hydrogenation of this compound [1]
| Entry | Solvent | Conversion (%) | ee (%) |
| 1 | CH₂Cl₂ | 20 | 85 |
| 2 | THF | 98 | 90 |
| 3 | Acetone | >99 | 88 |
| 4 | Toluene | >99 | 92 |
Reaction conditions: this compound (0.1 mmol), [Ir(COD)Cl]₂ (0.5 mol %), (S)-MeO-Biphep (1.1 mol %), I₂ (2.0 mol %), H₂ (50 atm), 25 °C, 12 h.
Table 2: Substrate Scope for the Asymmetric Hydrogenation of Substituted 2-Benzylquinolines [1]
| Substrate (R group on Benzyl) | Conversion (%) | ee (%) |
| H | >99 | 92 |
| 4-Me | >99 | 93 |
| 4-OMe | >99 | 94 |
| 4-F | >99 | 91 |
| 4-Cl | >99 | 90 |
| 2-Me | >99 | 96 |
Reaction conditions: Substituted this compound (0.1 mmol), [Ir(COD)Cl]₂ (0.5 mol %), (S)-MeO-Biphep (1.1 mol %), I₂ (2.0 mol %), Toluene, H₂ (50 atm), 25 °C, 12 h.
Experimental Protocols
Protocol 1: Synthesis of the Iridium Catalyst Precursor
This protocol describes the in-situ preparation of the active iridium catalyst for the asymmetric hydrogenation of 2-benzylquinolines.
Materials:
-
[Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)
-
(S)-MeO-Biphep ((S)-(-)-2,2'-Bis(dimethoxyphosphino)-1,1'-biphenyl)
-
Iodine (I₂)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk flask or similar inert atmosphere glassware
-
Magnetic stirrer
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen), add [Ir(COD)Cl]₂ (0.5 mol %) and (S)-MeO-Biphep (1.1 mol %) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous, degassed toluene to the flask to dissolve the solids.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the iridium-phosphine complex.
-
Add Iodine (I₂) (2.0 mol %) to the reaction mixture.
-
Continue stirring for another 30 minutes to an hour. The resulting solution is the active catalyst precursor and is ready for use in the hydrogenation reaction.
Protocol 2: Asymmetric Hydrogenation of this compound
This protocol details the procedure for the highly enantioselective hydrogenation of this compound using the pre-formed iridium catalyst.
Materials:
-
This compound
-
Prepared Iridium catalyst solution (from Protocol 1)
-
Anhydrous, degassed Toluene
-
High-pressure autoclave equipped with a magnetic stirrer and pressure gauge
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (0.1 mmol) to the Schlenk flask containing the prepared iridium catalyst solution.
-
Transfer the reaction mixture to a high-pressure autoclave.
-
Seal the autoclave and purge with hydrogen gas several times to remove any residual air.
-
Pressurize the autoclave with hydrogen gas to 50 atm.
-
Stir the reaction mixture at 25 °C for 12 hours.
-
After 12 hours, carefully vent the autoclave to release the hydrogen pressure.
-
Open the autoclave and transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
The conversion and enantiomeric excess of the product (2-benzyl-1,2,3,4-tetrahydroquinoline) can be determined by chiral High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: Experimental workflow for the synthesis and application of the Iridium catalyst.
Caption: Proposed catalytic cycle for the Iridium-catalyzed asymmetric hydrogenation of this compound.
References
Application Notes and Protocols: Fluorescent Properties of Substituted 2-Benzylquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Photophysical Properties
The fluorescent properties of quinoline derivatives are highly dependent on the nature and position of substituents on the quinoline and benzyl rings. Electron-donating and electron-withdrawing groups can significantly influence the intramolecular charge transfer (ICT) character of the molecule, thereby affecting its excitation and emission wavelengths, quantum yield, and Stokes shift.
While a comprehensive dataset for a broad series of substituted 2-benzylquinolines is not available in the reviewed literature, the following table provides a template for the systematic characterization of such compounds. Researchers are encouraged to populate this table with their experimental data to build a library of these potentially valuable fluorophores. For context, data for some related quinoline derivatives are often reported with excitation maxima in the range of 300-400 nm and emission maxima in the range of 400-600 nm.
| Substitution Pattern (R1, R2, etc.) | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Solvent | Reference |
| e.g., 4-methoxybenzyl | Data to be determined | Data to be determined | Data to be determined | Data to be determined | e.g., Ethanol | [Your Data] |
| e.g., 4-nitrobenzyl | Data to be determined | Data to be determined | Data to be determined | Data to be determined | e.g., Ethanol | [Your Data] |
| e.g., 6-bromo-2-benzyl | Data to be determined | Data to be determined | Data to be determined | Data to be determined | e.g., Ethanol | [Your Data] |
| e.g., 8-hydroxy-2-benzyl | Data to be determined | Data to be determined | Data to be determined | Data to be determined | e.g., Ethanol | [Your Data] |
Experimental Protocols
The following are generalized protocols for the synthesis and fluorescent characterization of substituted 2-benzylquinolines. These should be adapted and optimized for specific target molecules.
Protocol 1: Synthesis of Substituted 2-Benzylquinolines via Combes Reaction
The Combes quinoline synthesis is a classic method for preparing substituted quinolines from anilines and β-diketones under acidic conditions.[1]
Materials:
-
Substituted aniline
-
Substituted 1-phenylbutane-1,3-dione (benzylacetone derivative)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1 equivalent) in ethanol.
-
Add the substituted 1-phenylbutane-1,3-dione (1 equivalent) to the solution.
-
Slowly and carefully add concentrated sulfuric acid (catalytic amount) to the reaction mixture while cooling in an ice bath.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterize the purified product by NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy.
Protocol 2: Measurement of Fluorescent Properties
This protocol outlines the general steps for characterizing the photophysical properties of the synthesized 2-benzylquinoline derivatives.
Materials and Instruments:
-
Synthesized this compound derivative
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile, DMSO)
-
UV-Vis spectrophotometer
-
Fluorometer (spectrofluorometer)
-
Quartz cuvettes (1 cm path length)
-
Reference standard for quantum yield determination (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
Procedure:
-
Sample Preparation: Prepare a stock solution of the this compound derivative in the chosen spectroscopic grade solvent at a concentration of approximately 1 mM. From this stock solution, prepare a series of dilutions to a final concentration in the micromolar range (e.g., 1-10 µM) to avoid inner filter effects.
-
Absorption Spectroscopy:
-
Record the UV-Vis absorption spectrum of the sample solution from approximately 250 nm to 500 nm.
-
Identify the wavelength of maximum absorbance (λ_abs_max).
-
-
Emission Spectroscopy:
-
Set the excitation wavelength of the fluorometer to the λ_abs_max determined in the previous step.
-
Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 350 nm to 700 nm).
-
Identify the wavelength of maximum emission (λ_em_max).
-
-
Quantum Yield Determination (Relative Method):
-
Prepare a solution of the reference standard (e.g., quinine sulfate in 0.1 M H₂SO₄) with an absorbance at the excitation wavelength that is close to that of the sample solution (typically < 0.1).
-
Measure the integrated fluorescence intensity of both the sample and the reference standard under identical experimental conditions (excitation wavelength, slit widths).
-
Measure the absorbance of both the sample and the reference standard at the excitation wavelength.
-
Calculate the fluorescence quantum yield (Φ_s) of the sample using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
where:
-
Φ_s and Φ_r are the quantum yields of the sample and the reference, respectively.
-
I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.
-
A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength, respectively.
-
n_s and n_r are the refractive indices of the solvents used for the sample and the reference, respectively.
-
-
Visualizations
Logical Workflow for Synthesis and Characterization
References
Application Notes and Protocols for the Asymmetric Hydrogenation of 2-Benzylquinoline using Iridium Catalysts
Audience: Researchers, scientists, and drug development professionals.
Introduction: The enantioselective hydrogenation of 2-benzylquinolines is a critical transformation in synthetic chemistry, providing access to chiral 2-benzyl-1,2,3,4-tetrahydroquinolines. These saturated heterocyclic scaffolds are prevalent in numerous biologically active compounds and natural products. This document provides detailed application notes and protocols for the asymmetric hydrogenation of 2-benzylquinoline utilizing iridium catalysts, based on established and highly efficient methodologies. The primary catalytic system discussed is composed of a commercially available iridium precursor, a chiral bisphosphine ligand, and an iodine additive, which has demonstrated high enantioselectivity.[1][2][3][4]
Core Catalytic System
The most effective catalytic system for the asymmetric hydrogenation of 2-benzylquinolines involves an in-situ generated iridium catalyst from the following components:
-
Iridium Precursor: [Ir(COD)Cl]₂ (Chloro(1,5-cyclooctadiene)iridium(I) dimer)
-
Chiral Ligand: Chiral bisphosphine ligands, with (S)-MeO-BiPhep being a particularly effective example.[2]
-
Additive: Molecular Iodine (I₂) is crucial for achieving high catalytic activity and enantioselectivity.[1][2] Mechanistic studies suggest that iodine acts as an oxidant, generating a more active Ir(III) catalytic species.[1][3]
Data Presentation: Performance of Iridium Catalysts
The following tables summarize the quantitative data for the asymmetric hydrogenation of this compound and its derivatives, highlighting the effects of solvents, ligands, and substrate scope on the reaction's efficiency and enantioselectivity.
Table 1: Optimization of Reaction Conditions for the Asymmetric Hydrogenation of this compound [1][2]
| Entry | Ligand | Solvent | Pressure (psi) | Time (h) | Conversion (%) | ee (%) |
| 1 | (S)-MeO-BiPhep | CH₂Cl₂ | 700 | 12 | Low | Moderate |
| 2 | (S)-MeO-BiPhep | THF | 700 | 12 | >99 | 91 |
| 3 | (S)-MeO-BiPhep | DCE | 700 | 12 | >99 | 88 |
| 4 | (S)-MeO-BiPhep | Toluene | 700 | 12 | >99 | 94 |
| 5 | (S)-BINAP | Toluene | 700 | 12 | >99 | 91 |
| 6 | (S)-C3-TunePhos | Toluene | 700 | 12 | >99 | 85 |
| 7 | (S)-SegPhos | Toluene | 700 | 12 | >99 | 92 |
| 8 | (R)-P-Phos | Toluene | 700 | 12 | >99 | 90 |
Reaction conditions: this compound (0.2 mmol), [Ir(COD)Cl]₂ (0.002 mmol, 1 mol%), ligand (0.0044 mmol, 2.2 mol%), I₂ (0.02 mmol, 10 mol%), solvent (2 mL), room temperature.
Table 2: Substrate Scope for the Asymmetric Hydrogenation of this compound Derivatives [1]
| Entry | Substrate (this compound Derivative) | Product | Time (h) | Conversion (%) | ee (%) |
| 1 | This compound | 2-Benzyl-1,2,3,4-tetrahydroquinoline | 12 | >99 | 94 |
| 2 | 2-(4-Methylbenzyl)quinoline | 2-(4-Methylbenzyl)-1,2,3,4-tetrahydroquinoline | 12 | >99 | 95 |
| 3 | 2-(4-Methoxybenzyl)quinoline | 2-(4-Methoxybenzyl)-1,2,3,4-tetrahydroquinoline | 12 | >99 | 96 |
| 4 | 2-(4-Chlorobenzyl)quinoline | 2-(4-Chlorobenzyl)-1,2,3,4-tetrahydroquinoline | 12 | >99 | 94 |
| 5 | 2-(4-Fluorobenzyl)quinoline | 2-(4-Fluorobenzyl)-1,2,3,4-tetrahydroquinoline | 12 | >99 | 95 |
| 6 | 2-(3-Methylbenzyl)quinoline | 2-(3-Methylbenzyl)-1,2,3,4-tetrahydroquinoline | 12 | >99 | 94 |
| 7 | 2-(2-Methylbenzyl)quinoline | 2-(2-Methylbenzyl)-1,2,3,4-tetrahydroquinoline | 24 | >99 | 90 |
| 8 | 2-(Naphthylmethyl)quinoline | 2-(Naphthylmethyl)-1,2,3,4-tetrahydroquinoline | 24 | >99 | 92 |
Reaction conditions: Substrate (0.2 mmol), [Ir(COD)Cl]₂ (1 mol%), (S)-MeO-BiPhep (2.2 mol%), I₂ (10 mol%), Toluene (2 mL), 700 psi H₂, room temperature.
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.
-
Solvents should be dried and degassed prior to use. Toluene can be distilled from sodium benzophenone ketyl.
-
Commercially available reagents should be used as received unless otherwise noted.
Protocol 1: In-situ Catalyst Preparation and Asymmetric Hydrogenation
This protocol describes the general procedure for the asymmetric hydrogenation of this compound using the [Ir(COD)Cl]₂/(S)-MeO-BiPhep/I₂ catalytic system.
Materials:
-
[Ir(COD)Cl]₂
-
(S)-MeO-BiPhep
-
Iodine (I₂)
-
This compound
-
Anhydrous Toluene
-
Hydrogen gas (high purity)
-
Schlenk tube or a glass liner for an autoclave
-
Autoclave system
Procedure:
-
To a dried Schlenk tube or glass liner under an inert atmosphere, add [Ir(COD)Cl]₂ (1.3 mg, 0.002 mmol, 1 mol%) and (S)-MeO-BiPhep (2.7 mg, 0.0044 mmol, 2.2 mol%).
-
Add 1 mL of anhydrous toluene and stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
-
In a separate vial, dissolve this compound (43.8 mg, 0.2 mmol) and iodine (5.1 mg, 0.02 mmol, 10 mol%) in 1 mL of anhydrous toluene.
-
Transfer the substrate solution to the catalyst mixture.
-
Place the reaction vessel inside an autoclave.
-
Seal the autoclave, and then purge with hydrogen gas three times.
-
Pressurize the autoclave to 700 psi with hydrogen gas.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
After the reaction is complete, carefully vent the autoclave.
-
Concentrate the reaction mixture under reduced pressure.
-
The residue can be purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the pure 2-benzyl-1,2,3,4-tetrahydroquinoline.
-
The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the asymmetric hydrogenation of this compound.
Proposed Catalytic Cycle
Caption: Proposed mechanism involving a 1,4-hydride addition pathway.[1][3]
Logical Relationship: Catalyst System and Performance
Caption: Key components and conditions leading to high catalytic performance.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Benzylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif found in a wide array of pharmaceuticals, natural products, and functional materials. Substitution at the C2-position of the quinoline ring is a common strategy for modulating biological activity. 2-Benzylquinoline, in particular, serves as a key structural unit in various biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of this compound via palladium-catalyzed cross-coupling reactions, offering a powerful and versatile approach for researchers in drug discovery and organic synthesis.
Palladium-catalyzed cross-coupling reactions, such as the Negishi, Suzuki-Miyaura, Kumada-Corriu, and Stille reactions, have become indispensable tools for the formation of carbon-carbon bonds. These methods offer high efficiency, functional group tolerance, and predictable stereochemistry. This document will focus on the application of these reactions for the synthesis of this compound, providing both a general overview and specific, adaptable protocols.
Synthetic Strategies
The palladium-catalyzed synthesis of this compound can be approached through several cross-coupling strategies. The choice of method often depends on the availability of starting materials, functional group compatibility, and desired scale of the reaction. The most common approaches involve the coupling of a 2-haloquinoline with a benzyl-organometallic reagent or the coupling of a 2-quinolyl-organometallic reagent with a benzyl halide.
A generalized reaction scheme is presented below:
Caption: General approach to this compound synthesis.
Data Presentation: Comparison of Cross-Coupling Methods
Table 1: Reaction Components for Palladium-Catalyzed Synthesis of this compound
| Cross-Coupling Reaction | Quinoline Reagent | Benzyl Reagent | Typical Palladium Catalyst | Typical Ligand | Typical Base |
| Negishi | 2-Haloquinoline (Cl, Br, I) | Benzylzinc chloride | Pd(OAc)₂, Pd₂(dba)₃ | Phosphine ligands (e.g., SPhos, XPhos) | Not required |
| Suzuki-Miyaura | 2-Haloquinoline (Cl, Br) | Benzylboronic acid/ester | Pd(OAc)₂, Pd(PPh₃)₄ | Phosphine ligands (e.g., SPhos, JohnPhos) | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Kumada-Corriu | 2-Haloquinoline (Br, I) | Benzylmagnesium bromide | PdCl₂(dppf), NiCl₂(dppp) | dppf, dppp | Not required |
| Stille | 2-Haloquinoline (Br, I) | Benzyltributylstannane | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, AsPh₃ | Not required |
Table 2: Typical Reaction Conditions for Palladium-Catalyzed Synthesis of this compound
| Cross-Coupling Reaction | Solvent | Temperature (°C) | Reaction Time (h) | General Yield Range (%) |
| Negishi | THF, Dioxane | 25 - 80 | 2 - 24 | 70 - 95 |
| Suzuki-Miyaura | Toluene/H₂O, Dioxane/H₂O, DMF | 80 - 110 | 12 - 24 | 60 - 90 |
| Kumada-Corriu | THF, Diethyl ether | 0 - 65 | 1 - 12 | 50 - 85 |
| Stille | Toluene, DMF, Dioxane | 80 - 120 | 12 - 48 | 60 - 90 |
Experimental Protocols
The following are detailed, adaptable protocols for the synthesis of this compound using Negishi and Suzuki-Miyaura cross-coupling reactions. These protocols are based on established methodologies for similar substrates and should be optimized for specific laboratory conditions.[4][5][6][7][8]
Protocol 1: Synthesis of this compound via Negishi Coupling
This protocol describes the palladium-catalyzed cross-coupling of a 2-haloquinoline with a benzylzinc reagent. The benzylzinc reagent can be prepared in situ from the corresponding benzyl bromide.[1][5][6]
Materials:
-
2-Chloroquinoline or 2-Bromoquinoline
-
Benzyl bromide
-
Zinc dust (activated)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk line or glovebox
-
Oven-dried glassware
-
Magnetic stirrer and heating mantle
-
Syringes and needles
Workflow Diagram:
Caption: Experimental workflow for Negishi coupling.
Procedure:
-
Preparation of Benzylzinc Chloride (in situ):
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add activated zinc dust (1.5 equiv.).
-
Add anhydrous THF to the flask.
-
Slowly add benzyl bromide (1.2 equiv.) to the zinc suspension.
-
Stir the mixture at room temperature for 2-4 hours. The formation of the organozinc reagent is indicated by a gentle exotherm and the disappearance of the zinc dust.
-
-
Cross-Coupling Reaction:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, add 2-chloroquinoline (1.0 equiv.), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Add anhydrous THF to the flask and stir to dissolve.
-
Slowly transfer the freshly prepared benzylzinc chloride solution to the reaction flask via cannula or syringe.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford this compound.
-
Protocol 2: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol outlines the palladium-catalyzed cross-coupling of a 2-haloquinoline with benzylboronic acid.[4][7][8]
Materials:
-
2-Chloroquinoline or 2-Bromoquinoline
-
Benzylboronic acid or Benzylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
JohnPhos (2-(Di-tert-butylphosphino)biphenyl)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
Anhydrous Toluene or Dioxane
-
Degassed Water
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk tube or round-bottom flask with condenser
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating plate with oil bath
-
Standard laboratory glassware
Workflow Diagram:
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Procedure:
-
Reaction Setup:
-
To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and condenser, add 2-chloroquinoline (1.0 equiv.), benzylboronic acid (1.2 equiv.), Pd(OAc)₂ (2 mol%), JohnPhos (4 mol%), and K₃PO₄ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
-
Reaction Execution:
-
Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water) to the flask via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford this compound.
-
Reaction Mechanism: Simplified Catalytic Cycle
The palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle for cross-coupling.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-haloquinoline (R¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The benzyl group (R²) is transferred from the organometallic reagent (R²-M) to the palladium center, displacing the halide and forming a new Pd(II) complex.
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled together and eliminated from the palladium center, forming the desired this compound (R¹-R²) and regenerating the active Pd(0) catalyst.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Poor quality reagents or solvents- Insufficient heating- Inappropriate base or ligand | - Use fresh catalyst and high-purity, anhydrous/degassed solvents.- Ensure the reaction temperature is maintained.- Screen different bases and ligands. |
| Formation of Homocoupled Products | - Reaction temperature is too high- Presence of oxygen | - Lower the reaction temperature.- Ensure the reaction is performed under a strictly inert atmosphere. |
| Decomposition of Starting Material | - Reaction temperature is too high- Incompatible functional groups | - Lower the reaction temperature.- Choose a milder cross-coupling method (e.g., Suzuki over Kumada for sensitive functional groups). |
| Difficulty in Product Purification | - Presence of tin byproducts (Stille reaction)- Similar polarity of product and byproducts | - For Stille coupling, use a fluoride workup (e.g., aqueous KF) to remove tin residues.- Optimize chromatography conditions (different solvent systems, different stationary phase). |
Conclusion
The palladium-catalyzed synthesis of this compound offers a robust and versatile approach for accessing this important heterocyclic scaffold. By selecting the appropriate cross-coupling methodology—Negishi, Suzuki-Miyaura, Kumada-Corriu, or Stille—researchers can tailor the synthesis to their specific needs based on available starting materials and functional group tolerance. The provided protocols serve as a detailed guide for the practical implementation of these powerful synthetic transformations. Careful optimization of reaction parameters is crucial for achieving high yields and purity, and the troubleshooting guide offers solutions to common challenges encountered in these reactions.
References
- 1. Kumada coupling - Wikipedia [en.wikipedia.org]
- 2. Negishi Coupling [organic-chemistry.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Benzylquinoline Derivatives as Potential Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the exploration of 2-benzylquinoline derivatives as a promising class of antimicrobial agents. The information compiled from recent studies highlights their synthesis, antimicrobial evaluation, and potential mechanisms of action.
Application Notes
This compound derivatives have emerged as a significant scaffold in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial properties. The quinoline ring system is a key pharmacophore found in many clinically used drugs, and the addition of a benzyl group at the 2-position can enhance its therapeutic potential. These derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Recent research has focused on the synthesis of novel derivatives through molecular hybridization, combining the this compound core with other bioactive moieties to enhance efficacy and overcome drug resistance. The structural versatility of this scaffold allows for modifications that can improve cell penetration and interaction with biological targets. Several studies have demonstrated that substitutions on the benzyl and quinoline rings can significantly influence the antimicrobial activity. For instance, the presence of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, potentially leading to enhanced binding with microbial enzymes or disruption of cellular processes.
The primary application of these compounds lies in the development of new antibacterial and antifungal drugs. The data suggests that certain derivatives exhibit potency comparable or even superior to standard antibiotics. Further research into their mechanism of action, toxicity, and in vivo efficacy is warranted to translate these promising in vitro results into clinical applications.
Quantitative Antimicrobial Activity Data
The following tables summarize the in vitro antimicrobial activity of various this compound and related derivatives against selected microbial strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and zone of inhibition in mm.
Table 1: Antibacterial Activity of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [1]
| Compound | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Staphylococcus aureus (MIC, µg/mL) | Bacillus subtilis (MIC, µg/mL) | Methicillin-resistant Staphylococcus aureus (MRSA) (MIC, µg/mL) |
| 5a4 | >128 | >128 | 64 | >128 | >128 |
| 5a7 | 128 | >128 | >128 | >128 | >128 |
Table 2: Antimicrobial Activity of N-Benzyl-Quinoxaline Derivatives Linked with a Quinoline Moiety (Zone of Inhibition, mm) [2]
| Compound | S. aureus | S. pyogenes | E. coli | P. aeruginosa | A. niger | C. albicans | A. clavatus | A. flavus |
| 8c | 19.4 | 27.9 | 19.4 | 34.3 | 14.0 | 19.7 | 09.9 | 16.7 |
| 8d | 23.1 | 28.8 | 22.1 | 31.2 | 18.5 | 23.5 | 13.8 | 20.1 |
| 8e | 24.7 | 27.6 | 22.4 | 32.2 | 17.6 | 24.4 | 12.8 | 22.1 |
| Gatifloxacin | 21.2 | 28.4 | 19.7 | 28.8 | 15.7 | 19.4 | 10.1 | 17.2 |
Table 3: Antimicrobial Activity of Benzo[f]quinolinium Salts (MIC, µg/mL) [3]
| Compound | Staphylococcus aureus ATCC 25923 (MIC, µg/mL) | Escherichia coli ATCC 25922 (MIC, µg/mL) | Candida albicans ATCC 10231 (MIC, µg/mL) |
| 3g | 0.195 | 0.195 | 0.195 |
| 3h | 0.195 | 0.195 | 0.195 |
| 3n | 9.75 x 10⁻³ | 0.195 | 0.195 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and antimicrobial evaluation of this compound derivatives.
Protocol 1: Synthesis of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives[1]
This protocol describes a multi-step synthesis starting with a Doebner reaction.
Step 1: Synthesis of 2-(2-nitrophenyl)-quinoline-4-carboxylic acid
-
A mixture of aniline, 2-nitrobenzaldehyde, and pyruvic acid is prepared.
-
A catalytic amount of trifluoroacetic acid is added to the mixture in an ethanol medium.
-
The reaction can also be carried out under microwave irradiation to potentially improve reaction times and yields.
Step 2: Amidation, Reduction, Acylation, and Amination
-
The carboxylic acid group of the product from Step 1 is converted to an amide.
-
The nitro group is then reduced to an amino group.
-
Subsequent acylation and amination reactions are performed to introduce various substituents, leading to a library of 2-phenyl-quinoline-4-carboxylic acid derivatives.
Characterization: The structure of the synthesized compounds is confirmed using ¹H-NMR, ¹³C-NMR, and HRMS.
Protocol 2: Synthesis of N-Benzyl-Quinoxaline Derivatives Linked with a Quinoline Moiety[2]
This protocol involves a condensation and subsequent coupling reaction.
Step 1: Synthesis of N-benzyl-3-chloroquinoxalin-2-amine
-
A mixture of 2,3-dichloroquinoxaline (0.5 mmol) and benzylamine (0.75 mmol) is refluxed in ethanol (5 mL) at 78 °C for 5 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is concentrated to dryness.
-
The crude residue is purified by column chromatography using 2% ethyl acetate in hexane to yield the product as a pale yellow solid.
Step 2: Coupling with 2-chloroquinolin-3-ylmethyl Intermediates
-
The product from Step 1 is coupled with appropriate 2-chloroquinolin-3-ylmethyl intermediates to yield the final target compounds.
Characterization: The structures of the synthesized derivatives are confirmed by spectroscopic techniques such as ¹H NMR and ¹³C NMR.
Protocol 3: In Vitro Antimicrobial Susceptibility Testing
Method 1: Agar Disc Diffusion Method [2]
-
Bacterial or fungal cultures are uniformly spread on the surface of appropriate agar plates.
-
Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
The impregnated discs are placed on the surface of the agar.
-
Standard antibiotic discs (e.g., gatifloxacin for bacteria, clotrimazole for fungi) and a solvent control disc are also placed on the plate.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (in mm) around each disc.
Method 2: Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination [1]
-
A serial two-fold dilution of the test compounds is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.
-
A standardized inoculum of the test microorganism is added to each well.
-
The plates are incubated under appropriate conditions.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
The following diagrams illustrate the synthesis workflow and a proposed mechanism of action for antimicrobial agents.
Caption: Synthesis workflow for 2-phenyl-quinoline-4-carboxylic acid derivatives.
Caption: Experimental workflow for antimicrobial evaluation.
Caption: Proposed antimicrobial mechanism of action.
References
- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. theaspd.com [theaspd.com]
- 3. Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Friedländer Quinoline Synthesis: A Technical Support Guide
For researchers, scientists, and drug development professionals leveraging the Friedländer synthesis for quinoline derivatives, achieving high yields and purity can be a significant challenge. This technical support center provides troubleshooting guides and frequently asked questions to address common pitfalls encountered during this crucial reaction.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise during the Fried-länder quinoline synthesis, offering targeted solutions to get your experiment back on track.
Issue 1: Low or No Product Yield
A diminished or absent yield of the desired quinoline product is one of the most frequent challenges. Several factors can contribute to this issue.
FAQs
-
Q: My reaction is not proceeding to completion, resulting in a low yield. What are the first steps for troubleshooting?
-
A: Initially, it is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can vary from a few hours to overnight.[1] Incomplete reactions are a common cause of low yields.[2] Ensure that your reagents are pure and dry, as contaminants can significantly interfere with the reaction.[2]
-
-
Q: I suspect suboptimal reaction conditions are affecting my yield. What parameters can I adjust?
-
A: The Friedländer synthesis is highly dependent on reaction conditions.[1] Key parameters to optimize include:
-
Catalyst Choice: If a standard Brønsted acid (e.g., p-TsOH) or base (e.g., KOH) is proving ineffective, consider screening Lewis acids such as ZnCl₂ or In(OTf)₃.[1] Modern catalysts, including ionic liquids and polymer-supported catalysts, have also been shown to improve yields.[3][4]
-
Temperature Control: While the reaction often requires heating, excessive temperatures can lead to decomposition of reactants or products.[1][2] If you observe degradation, try lowering the temperature. Conversely, some modern, highly active catalysts can facilitate the reaction at ambient temperatures.[1]
-
Solvent Selection: The choice of solvent can significantly impact the reaction's success. Polar aprotic solvents like chlorobenzene or dichloromethane (DCM) are often used under acidic conditions, while non-polar solvents such as toluene are suitable for base-mediated reactions.[3] In some cases, solvent-free conditions or using water as a green solvent have proven effective.[3][5]
-
-
-
Q: Could the reactivity of my substrates be the issue?
-
A: Yes, poor substrate reactivity can lead to low yields.[1] The carbonyl compound must contain an α-active hydrogen for the cyclization to occur.[6] Steric hindrance or the presence of deactivating groups on your 2-aminoaryl aldehyde or ketone can also impede the reaction.[1] In such cases, exploring a modified one-pot procedure involving the in situ reduction of an o-nitroarylcarbaldehyde might be beneficial.[7]
-
Issue 2: Prominent Side Reactions
The formation of unwanted byproducts can complicate purification and reduce the overall yield of the desired quinoline.
FAQs
-
Q: I am observing significant side product formation, particularly under basic conditions. What is the likely cause and how can I mitigate it?
-
A: The most common side reaction, especially with base catalysts, is the self-condensation (aldol condensation) of the ketone reactant.[1][3] To minimize this, you can try slowly adding the ketone to the reaction mixture.[1] Alternatively, switching to an acid catalyst can often prevent this side reaction.[1] Using an imine analog of the o-aniline starting material can also be an effective strategy to avoid aldol condensation.[3]
-
Issue 3: Poor Regioselectivity
When using unsymmetrical ketones, the condensation can occur on either side of the carbonyl group, leading to a mixture of isomeric products.
FAQs
-
Q: My reaction with an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the regioselectivity?
-
A: Achieving high regioselectivity is a known challenge in the Friedländer synthesis.[2][3] Several strategies can be employed to direct the reaction to the desired outcome:
-
Introduction of a Directing Group: Placing a phosphoryl group on the α-carbon of the ketone can effectively control the site of condensation.[3]
-
Catalyst and Solvent Choice: The use of specific amine catalysts or ionic liquids has been shown to improve regioselectivity.[3]
-
Modified Protocols: Exploring alternative reaction conditions, such as those developed for specific substrate classes, may provide better control.
-
-
Quantitative Data Summary
Optimizing reaction conditions is key to a successful Friedländer synthesis. The following table summarizes the effect of different catalysts and conditions on reaction yields, providing a starting point for your experimental design.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acetic Acid (neat) | Acetic Acid | 160 (Microwave) | 5 min | Excellent | [8] |
| p-Toluenesulfonic acid | Solvent-free | Not specified | Not specified | Not specified | [3] |
| Iodine | Solvent-free | 80-100 | Not specified | Not specified | [2][3] |
| None | Water | 70 | 3-5 h | Good to Excellent | [5][9] |
| Iron/HCl (in situ reduction) | Not specified | Not specified | Not specified | 58-100 | [7] |
| Amberlyst-15 | Ethanol | Reflux | Not specified | Good | [4] |
Experimental Protocols
Below are detailed methodologies for key experimental variations of the Friedländer quinoline synthesis.
Protocol 1: Catalyst-Free Friedländer Synthesis in Water [9]
-
Materials:
-
2-Aminobenzaldehyde (1.0 mmol)
-
Active methylene compound (e.g., ethyl acetoacetate, 1.2 mmol)
-
Deionized water (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
-
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzaldehyde (1.0 mmol) and the active methylene compound (1.2 mmol).
-
Add deionized water (5 mL) to the flask.
-
Heat the reaction mixture to 70 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC.
-
Upon completion (typically 3-5 hours), cool the mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Iodine-Catalyzed Solvent-Free Friedländer Synthesis [2]
-
Materials:
-
2-Aminoaryl ketone (1.0 mmol)
-
Active methylene compound (1.2 mmol)
-
Molecular iodine (10 mol%)
-
-
Procedure:
-
To a reaction vessel, add the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine (10 mol%).
-
Heat the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product as needed.
-
Visualizing the Process and Pitfalls
To further aid in understanding the Friedländer synthesis, the following diagrams illustrate the experimental workflow and the logical relationships between common problems and their solutions.
Caption: Experimental workflow for the Friedländer synthesis with troubleshooting checkpoints.
Caption: Common pitfalls in the Friedländer synthesis and their corresponding solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 8. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Removing unreacted starting material from "2-Benzylquinoline" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 2-Benzylquinoline. The following information is designed to help you effectively remove unreacted starting materials from your synthesis reaction mixture.
Troubleshooting Guide & FAQs
This section addresses common issues observed during the purification of this compound, particularly concerning the removal of unreacted starting materials.
Q1: My crude this compound NMR spectrum shows signals corresponding to unreacted benzylamine. How can I remove it?
A1: Unreacted benzylamine, a basic starting material, can be effectively removed using an acid-base extraction. Benzylamine will react with an acid to form a water-soluble ammonium salt, which will partition into the aqueous phase, leaving the this compound in the organic phase.
Recommended Solution: Perform a liquid-liquid extraction of your crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a dilute aqueous acid solution (e.g., 1 M HCl). The benzylamine will be protonated to form benzylammonium chloride, which is soluble in the aqueous layer. Repeat the extraction two to three times to ensure complete removal. After the acidic wash, it is advisable to wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash to remove excess water.
Q2: I have unreacted benzaldehyde in my reaction mixture. What is the best way to remove it?
A2: Benzaldehyde can be selectively removed from an organic mixture by washing with a saturated aqueous solution of sodium bisulfite. The bisulfite ion adds to the aldehyde to form a water-soluble adduct, which is then extracted into the aqueous layer.
Recommended Solution: Dissolve your crude this compound in a suitable organic solvent. Wash the organic solution with a saturated aqueous solution of sodium bisulfite. Stir the biphasic mixture vigorously for 30-60 minutes to ensure complete reaction. Separate the aqueous layer containing the benzaldehyde-bisulfite adduct. Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the purified product.
Q3: After initial extraction, I still see impurities in my product by TLC analysis. What is the next step?
A3: If impurities persist after acid-base extraction and/or a bisulfite wash, column chromatography is the most effective method for obtaining highly pure this compound. This technique separates compounds based on their differential adsorption onto a stationary phase (typically silica gel).
Recommended Solution: First, determine an appropriate solvent system for column chromatography using Thin Layer Chromatography (TLC). A good starting point for quinoline derivatives is a mixture of hexanes and ethyl acetate. The ideal solvent system should give the this compound an Rf value of approximately 0.2-0.3 and show good separation from the impurities. Pack a silica gel column with the chosen eluent and load your crude product. Elute the column with the solvent system, collecting fractions and monitoring them by TLC to isolate the pure this compound.
Q4: I am having trouble separating this compound from a non-polar impurity. What can I do?
A4: If you are dealing with a non-polar impurity that co-elutes with this compound in a standard hexane/ethyl acetate system, you may need to try a different solvent system for column chromatography. Sometimes, using a solvent system with a different polarity profile can alter the elution order.
Recommended Solution: Consider using a solvent system containing dichloromethane or toluene as the less polar component, paired with a more polar solvent like ethyl acetate or methanol. For basic compounds like quinolines, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and separation by deactivating the acidic sites on the silica gel.
Quantitative Data
The following tables provide representative data on the effectiveness of different purification methods for removing common starting materials from a crude this compound synthesis mixture.
Table 1: Efficiency of Acid-Base Extraction for Benzylamine Removal
| Purification Step | Purity of this compound (%) | Benzylamine Content (%) | Recovery of this compound (%) |
| Crude Product | 85 | 15 | 100 |
| After 1 x 1M HCl wash | 95 | 5 | 98 |
| After 3 x 1M HCl washes | >99 | <1 | 95 |
Table 2: Efficiency of Sodium Bisulfite Wash for Benzaldehyde Removal
| Purification Step | Purity of this compound (%) | Benzaldehyde Content (%) | Recovery of this compound (%) |
| Crude Product | 90 | 10 | 100 |
| After 1 x NaHSO₃ wash | 98 | 2 | 97 |
| After 2 x NaHSO₃ washes | >99 | <1 | 96 |
Table 3: Comparison of Purification Methods
| Method | Key Advantage | Typical Purity Achieved | Typical Recovery |
| Acid-Base Extraction | Excellent for removing basic/acidic impurities | >99% (for target impurity) | 90-98% |
| Sodium Bisulfite Wash | Highly selective for aldehydes | >99% (for aldehyde impurity) | 95-98% |
| Column Chromatography | Versatile for a wide range of impurities | >99.5% | 85-95% |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Benzylamine
-
Dissolution: Dissolve the crude this compound reaction mixture in a suitable organic solvent (e.g., 50 mL of ethyl acetate).
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M aqueous HCl and shake vigorously for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Repeat the acidic wash two more times with fresh 1 M HCl.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of brine to remove residual water.
-
Drying and Concentration: Transfer the organic layer to a clean flask and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Sodium Bisulfite Wash for Removal of Benzaldehyde
-
Dissolution: Dissolve the crude product in an organic solvent (e.g., 50 mL of dichloromethane).
-
Bisulfite Wash: Transfer the solution to a separatory funnel and add an equal volume of a freshly prepared saturated aqueous sodium bisulfite solution.
-
Reaction: Stopper the funnel and shake vigorously for 5-10 minutes. Vent the funnel periodically to release any pressure buildup. Allow the mixture to stand for 30-60 minutes with occasional shaking.
-
Separation: Separate the two layers. The upper organic layer contains the this compound.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
Protocol 3: Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The target Rf for this compound should be around 0.2-0.3 for optimal separation.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin elution with the chosen solvent system, applying positive pressure (e.g., with air or nitrogen) to maintain a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process by TLC.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
Visualizations
Caption: A decision-making workflow for purifying this compound.
Technical Support Center: Synthesis of 2-Benzylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 2-benzylquinoline, with a focus on the impact of solvent on reaction yield. The information is tailored for professionals in research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Friedländer annulation. This reaction involves the condensation of 2-aminobenzophenone with a compound containing a reactive α-methylene group, in this case, benzyl methyl ketone. The reaction can be catalyzed by either acids or bases.
Q2: How does the choice of solvent affect the yield of the this compound synthesis?
A2: The solvent plays a critical role in the Friedländer synthesis of this compound by influencing reactant solubility, the stability of intermediates, and the reaction rate. The polarity and boiling point of the solvent can significantly impact the reaction's outcome. For instance, polar aprotic solvents like DMF or DMSO can be effective, while in some cases, protic solvents like ethanol or even solvent-free conditions may provide better yields depending on the catalyst and reaction conditions. A systematic screening of solvents is often recommended to optimize the yield for a specific set of reactants and catalyst.
Q3: My this compound synthesis is resulting in a low yield. What are the common causes?
A3: Low yields in this compound synthesis can stem from several factors:
-
Suboptimal Solvent: The solvent may not be ideal for the specific reaction conditions, leading to poor solubility of reactants or stabilization of undesired intermediates.
-
Incorrect Catalyst: The choice of acid or base catalyst is crucial and substrate-dependent. An inappropriate catalyst may not effectively promote the reaction or could lead to side reactions.
-
Inadequate Temperature: The Friedländer synthesis often requires heating. However, excessively high temperatures can cause decomposition of reactants or products, while a temperature that is too low will result in a slow or incomplete reaction.
-
Impure Starting Materials: The purity of the 2-aminobenzophenone and benzyl methyl ketone is essential. Impurities can interfere with the reaction or poison the catalyst.
Q4: Can side reactions be a significant issue in the synthesis of this compound?
A4: Yes, side reactions can lower the yield. A common issue is the self-condensation of benzyl methyl ketone under the reaction conditions. Additionally, at high temperatures, degradation of the starting materials or the final product can occur, leading to the formation of tarry byproducts. The choice of solvent and catalyst, along with careful control of the reaction temperature, can help to minimize these side reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Ineffective catalyst. | Screen different acid or base catalysts (e.g., p-TsOH, H₂SO₄, KOH, piperidine). |
| Suboptimal reaction temperature. | Optimize the reaction temperature by running small-scale trials at various temperatures (e.g., 80°C, 100°C, 120°C). | |
| Poor choice of solvent. | Conduct a solvent screen with a range of polar protic, polar aprotic, and non-polar solvents.[1] | |
| Formation of Tarry Byproducts | Reaction temperature is too high. | Lower the reaction temperature and potentially increase the reaction time. |
| Unstable starting materials. | Ensure the purity of 2-aminobenzophenone and benzyl methyl ketone. | |
| Difficult Product Isolation | Product is soluble in the workup solvent. | Optimize the pH during aqueous workup to ensure the quinoline product is in its neutral, less water-soluble form. |
| Inefficient extraction. | Screen different organic solvents for extraction (e.g., ethyl acetate, dichloromethane). |
Impact of Solvent on Reaction Yield
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference (for analogous reaction) |
| Ethanol | H₂SO₄ | Reflux | 2 | 92 | [2] |
| Toluene | p-TsOH | Reflux | 4 | 85 | [2] |
| Ethanol | KOH | Reflux | 6 | 78 | [2] |
| Acetic Acid | (self-catalyzed) | 160 (Microwave) | 0.08 | >95 | [1] |
| Solvent-free | Zeolite Hβ | 120 | 1 | ~90 | [3] |
| Dichloroethane | (uncatalyzed) | 80 | 24 | Moderate | [4] |
| Benzene | (uncatalyzed) | 80 | 24 | Moderate | [4] |
| Pyridine | (self-catalyzed) | 115 | 3 | High | [4] |
Note: Yields are highly dependent on the specific substrates, catalyst, and reaction conditions. This table should be used as a guide for solvent selection in the optimization of the this compound synthesis.
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound using Acid Catalysis
This protocol describes a general procedure for the synthesis of this compound via the Friedländer annulation using conventional heating.
Materials:
-
2-Aminobenzophenone
-
Benzyl methyl ketone
-
p-Toluenesulfonic acid (p-TsOH) or concentrated Hydrochloric acid (HCl)
-
Toluene or Ethanol
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate or Dichloromethane (for extraction)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzophenone (1.0 eq.) in toluene or ethanol.
-
Addition of Reagents: Add benzyl methyl ketone (1.1 - 1.2 eq.) to the solution, followed by a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 eq.) or a few drops of concentrated HCl.[5]
-
Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If an acidic catalyst was used, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the synthesis of this compound via the Friedländer annulation.
Logical Relationship in Troubleshooting Low Yield
Caption: A troubleshooting diagram illustrating the logical steps from identifying low yield to achieving an optimized outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Palladium-Catalyzed 2-Benzylquinoline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the palladium-catalyzed synthesis of 2-benzylquinoline. The information is presented in a user-friendly question-and-answer format to directly tackle common experimental issues, with a focus on byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the principal palladium-catalyzed methods for synthesizing this compound?
A1: The synthesis of this compound via palladium catalysis can be approached through several cross-coupling strategies. The most common methods involve the reaction of a quinoline derivative with a benzyl partner. Key strategies include:
-
Suzuki-Miyaura Coupling: This involves the reaction of a 2-haloquinoline (e.g., 2-chloroquinoline or 2-bromoquinoline) with a benzylboronic acid or its ester derivatives. This method is widely used due to the commercial availability and relative stability of boronic acids.
-
Negishi Coupling: This method couples a 2-haloquinoline with a benzylzinc reagent. Negishi coupling is known for its high reactivity and functional group tolerance.[1]
-
C-H Activation/Functionalization: Direct benzylation of the quinoline C2-H bond with a benzyl halide or another suitable benzyl source is an increasingly explored atom-economical method. This approach often requires a directing group or specific reaction conditions to achieve high regioselectivity.[2]
Q2: What are the most common byproducts observed in the synthesis of this compound?
A2: Several side reactions can lead to the formation of unwanted byproducts, reducing the yield and complicating the purification of the desired this compound. The primary byproducts are:
-
Homocoupling of the Benzyl Reagent (Bibenzyl): This is the dimerization of the benzyl coupling partner (e.g., benzylboronic acid or benzyl halide) to form 1,2-diphenylethane (bibenzyl).
-
Homocoupling of the Quinoline Reagent (2,2'-Biquinoline): The coupling of two molecules of the 2-haloquinoline or activated quinoline can occur, leading to the formation of 2,2'-biquinoline.
-
Reductive Dehalogenation (Toluene): If a benzyl halide is used, it can be reduced to toluene. This is particularly common if a hydride source is present in the reaction mixture.
-
Protodeboronation (Toluene): In Suzuki-Miyaura coupling, the benzylboronic acid can be cleaved by a proton source (like water or alcohol) to yield toluene before it can participate in the cross-coupling cycle.
Q3: My reaction has low or no yield of this compound. What are the likely causes?
A3: Low or no yield can stem from several factors related to the catalyst, reagents, or reaction conditions:
-
Inactive Catalyst: The active Pd(0) species may not have formed correctly or may have decomposed. This can be due to impure reagents, presence of oxygen, or inappropriate choice of precatalyst and ligands.
-
Poor Substrate Reactivity: 2-Chloroquinolines are often less reactive than their bromo or iodo counterparts. Activating the C-Cl bond typically requires more specialized, electron-rich, and bulky phosphine ligands.
-
Reagent Decomposition: As mentioned above, benzylboronic acid is susceptible to protodeboronation. Ensure it is fresh and handled appropriately.
-
Incorrect Reaction Conditions: The choice of base, solvent, and temperature is critical. An inappropriate base may not efficiently promote transmetalation, or the temperature may be too low for the reaction to proceed at a reasonable rate.
Q4: How does the choice of ligand affect byproduct formation?
A4: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.
-
Bulky, Electron-Rich Ligands (e.g., Buchwald-type phosphines like SPhos, XPhos): These ligands can promote the desired reductive elimination step to form this compound over competing side reactions. They are often essential for activating less reactive substrates like 2-chloroquinoline.
-
Insufficient Ligand: An inadequate amount of ligand relative to the palladium source can lead to the formation of palladium black (colloidal palladium), which is often catalytically inactive and can promote side reactions. An excess of ligand is sometimes used to improve catalyst stability.
Troubleshooting Guide: Byproduct Formation
| Observed Issue | Potential Cause | Recommended Solution(s) |
| High levels of bibenzyl (benzyl homocoupling) | 1. Slow Reductive Elimination: The final step to form the product is slower than the side reactions of the palladium-benzyl intermediate. 2. Presence of Oxygen: Oxygen can promote the homocoupling of organoboron compounds. | 1. Optimize Ligand: Switch to a more electron-rich and bulky ligand to accelerate reductive elimination. 2. Degas Thoroughly: Ensure the reaction mixture and vessel are rigorously degassed with an inert gas (Argon or Nitrogen) before heating. 3. Control Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the benzyl reagent, but avoid a large excess. |
| Significant amount of 2,2'-biquinoline (quinoline homocoupling) | 1. Slow Transmetalation: The transfer of the benzyl group to the palladium center is slow, allowing the palladium-quinoline intermediate to react with another quinoline molecule. | 1. Change the Base: Use a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄) to accelerate the activation of the benzylboronic acid for transmetalation. 2. Add Water: In Suzuki couplings, a small amount of water can help dissolve the base and facilitate the reaction. |
| Formation of toluene (reductive dehalogenation/protodeboronation) | 1. Hydride Source: A source of hydride in the reaction (e.g., from solvent, base, or additives) can lead to the reduction of the benzyl-palladium intermediate. 2. Decomposition of Boronic Acid: Benzylboronic acid is prone to decomposition, especially in the presence of water or at elevated temperatures, before it can couple. | 1. Use Anhydrous Solvents: Ensure solvents are properly dried before use. 2. Use Fresh Reagents: Use freshly purchased or purified benzylboronic acid. 3. Consider Boronate Esters: Benzylboronic acid pinacol esters are often more stable than the corresponding boronic acids and can reduce protodeboronation. |
| Complex mixture of byproducts and low conversion | 1. Catalyst Decomposition: The palladium catalyst may be degrading over the course of the reaction, leading to a variety of undesired pathways. 2. Incorrect Temperature: The reaction temperature might be too high, causing decomposition, or too low, resulting in a sluggish reaction that allows side reactions to dominate. | 1. Use a Precatalyst: Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often more stable and provide more consistent results. 2. Optimize Temperature: Run the reaction at the lowest temperature that provides a reasonable conversion rate. A temperature screen (e.g., 80 °C, 100 °C, 120 °C) can be beneficial. |
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the desired catalytic cycle for this compound synthesis via Suzuki coupling and the competing pathways that lead to common byproducts. A troubleshooting workflow is also provided.
Caption: Catalytic cycle for this compound synthesis and byproduct pathways.
Caption: Troubleshooting workflow for optimizing this compound synthesis.
Representative Experimental Protocol (Suzuki-Miyaura Coupling)
This protocol is a general guideline. Optimal conditions may vary depending on the specific substrates and available reagents.
Materials:
-
2-Chloroquinoline (1.0 equiv)
-
Benzylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloroquinoline (1.0 equiv), benzylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) to the Schlenk flask.
-
Solvent Addition and Degassing: Add 1,4-dioxane and water (typically in a 10:1 ratio) to the flask to achieve a substrate concentration of approximately 0.1 M. Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS to check for the consumption of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
Disclaimer: This guide is intended for informational purposes only. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified chemist.
References
Technical Support Center: Crystallization of 2-Benzylquinoline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the crystallization of 2-benzylquinoline. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges that may arise during the crystallization of this compound, offering potential causes and solutions.
Issue 1: No Crystals Are Forming
Question: I've prepared a solution of my this compound, but no crystals have formed after an extended period. What could be the problem?
Answer: The absence of crystal formation is a common issue that can stem from several factors:
-
Supersaturation Not Reached: The solution may not be sufficiently concentrated for nucleation to occur.
-
Inappropriate Solvent: The compound may be too soluble in the chosen solvent, preventing it from precipitating.
-
Presence of Impurities: Certain impurities can inhibit nucleation and crystal growth.[1]
-
Lack of Nucleation Sites: A perfectly smooth and clean crystallization vessel may not provide enough imperfections for initial crystal formation.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the crystallization vessel with a glass rod to create microscopic imperfections that can serve as nucleation sites.
-
Seeding: Introduce a tiny, pure crystal of this compound (a seed crystal) into the solution to initiate crystal growth.
-
-
Increase Supersaturation:
-
Evaporation: Slowly evaporate the solvent to increase the concentration of the solute.
-
Temperature Reduction: If the solution was heated, allow it to cool slowly to room temperature, and then in an ice bath or refrigerator.
-
-
Solvent System Modification:
-
Anti-Solvent Addition: If your compound is dissolved in a "good" solvent, slowly add a miscible "anti-solvent" (in which the compound is insoluble) dropwise until the solution becomes slightly turbid.
-
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Question: My this compound is separating from the solution as an oil rather than forming solid crystals. What should I do?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase because its solubility has been exceeded at a temperature that is above its melting point in the solvent system. This is often due to a very high concentration of the solute or a rapid cooling rate.
Troubleshooting Steps:
-
Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the overall concentration.
-
Slow Down the Cooling Rate: Allow the solution to cool more slowly. You can insulate the flask or place it in a warm water bath that is allowed to cool to room temperature gradually.
-
Modify the Solvent System: Add a small amount of a solvent in which this compound is more soluble to the hot solution before cooling. This can sometimes prevent premature precipitation at a high temperature.
Issue 3: Crystals Are Very Small or Form a Fine Powder
Question: I have obtained a solid, but it is a very fine powder or consists of tiny needles. How can I grow larger crystals?
Answer: The rapid formation of many small crystals is typically due to a high degree of supersaturation, leading to a fast nucleation rate.
Troubleshooting Steps:
-
Decrease Supersaturation: Use a slightly larger volume of solvent to dissolve the compound initially.
-
Slow Cooling: Ensure the crystallization process occurs slowly. A slower cooling rate will favor the growth of existing crystals over the formation of new nuclei.
-
Solvent Selection: Choose a solvent in which this compound has slightly higher solubility at room temperature.
Issue 4: Low Yield of Recovered Crystals
Question: I have successfully grown crystals of this compound, but my final yield is very low. How can I improve it?
Answer: A low yield can be due to several factors, including the compound's significant solubility in the cold solvent or premature filtration.
Troubleshooting Steps:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Thorough Cooling: Ensure the solution has been cooled for a sufficient amount of time, for instance, in an ice bath, to maximize precipitation before filtration.
-
Recover from Mother Liquor: If a significant amount of the compound remains in the filtrate (mother liquor), you can concentrate the solution by evaporation and attempt a second crystallization.
Issue 5: Purity of Crystals is Not Satisfactory
Question: After recrystallization, the purity of my this compound has not improved significantly. What could be the reason?
Answer: This often indicates that the chosen solvent is not effectively separating the desired compound from its impurities.
Troubleshooting Steps:
-
Solvent Screening: The impurities may have similar solubility profiles to this compound in the chosen solvent. It is crucial to experiment with a range of solvents with different polarities.
-
Incomplete Dissolution: Ensure that the crude material is completely dissolved in the hot solvent. Any undissolved material, apart from insoluble impurities that should be filtered out, will contaminate the final product.
-
Wash the Crystals: After filtration, wash the collected crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor that contains impurities.
Quantitative Data on Crystallization of Substituted Quinolines
Disclaimer: The following data is for 2-phenylquinoline derivatives and should be used as a general guide. Optimal conditions for this compound may vary.
Table 1: Crystallization of 2-Phenylquinoline-4-Carboxylic Acid Derivatives [2][3]
| Compound | Crystallization Solvent | Yield (%) |
| 2-Phenylquinoline-4-carboxylic acid | - | 35 |
| 2-(4-Bromophenyl)quinoline-4-carboxylic acid | Ethyl Acetate | 21.2 |
| 2-(4-Fluorophenyl)quinoline-4-carboxylic acid | Ethyl Acetate | 28.5 |
| 2-(4-(Methylthio)phenyl)quinoline-4-carboxylic acid | Ethyl Acetate | 51.7 |
Experimental Protocols
This section provides a general methodology for the recrystallization of a quinoline derivative like this compound.
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, toluene, and hexane.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Protocol 2: Two-Solvent Recrystallization
-
Solvent Pair Selection: Choose a "good" solvent in which this compound is highly soluble and a "poor" or "anti-solvent" in which it is poorly soluble. The two solvents must be miscible. A common pair is ethanol and water.
-
Dissolution: Dissolve the crude this compound in a minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation). If too much anti-solvent is added, add a small amount of the "good" solvent to redissolve the precipitate.
-
Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol.
Visualizations
Troubleshooting Workflow for this compound Crystallization
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the crystallization of this compound.
Caption: A logical workflow for troubleshooting common crystallization issues.
References
Technical Support Center: Synthesis of 2-Benzylquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-benzylquinoline. The following sections address common side reactions and challenges encountered during its synthesis via established methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is typically synthesized using classical quinoline synthesis methodologies. The most relevant include the Friedländer synthesis, the Doebner-von Miller reaction, and the Combes synthesis. Each method has its own advantages and potential for specific side reactions.
Q2: I am observing a significant amount of tar-like material in my Doebner-von Miller synthesis of this compound. What is the cause and how can I minimize it?
A2: Tar formation is a very common issue in the Doebner-von Miller reaction and is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, which in the case of this compound synthesis would likely be cinnamaldehyde or a related precursor.[1][2] To mitigate this, consider the following:
-
Slow addition of reagents: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline to control the exothermic nature of the reaction and minimize polymerization.[1]
-
Use of a biphasic solvent system: This can sequester the α,β-unsaturated carbonyl compound in an organic phase, reducing its self-polymerization in the acidic aqueous phase.[2]
-
Control of reaction temperature: While heat is required, excessive temperatures can promote polymerization.[2]
Q3: My Combes synthesis is yielding a mixture of isomers. How can I improve the regioselectivity for this compound?
A3: The formation of regioisomers is a known challenge in the Combes synthesis when using unsymmetrical β-diketones.[3][4] For the synthesis of this compound, you would likely use a benzyl-substituted β-diketone. The regioselectivity is influenced by both steric and electronic effects of the substituents on the aniline and the diketone.[3] To favor the formation of the desired 2-benzyl isomer, you may need to carefully select the starting materials and reaction conditions. For instance, the bulkiness of the substituents can play a significant role in directing the cyclization.[3]
Q4: In my Friedländer synthesis of this compound, I am getting low yields and several unidentified byproducts. What are the likely side reactions?
A4: In the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, several side reactions can occur.[5][6] If using a ketone like benzyl methyl ketone, self-condensation of the ketone (an aldol condensation) can be a significant side reaction, especially under basic conditions.[5] This would lead to the formation of undesired condensed products and reduce the yield of this compound.
Troubleshooting Guides
Problem: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Side reactions consuming starting materials (e.g., polymerization, self-condensation). | - Doebner-von Miller: Employ slow addition of the α,β-unsaturated carbonyl, use a biphasic solvent system, and optimize the reaction temperature.[1][2] - Friedländer: If using basic conditions, consider switching to an acid catalyst to minimize ketone self-condensation.[5] |
| Incomplete reaction. | - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - Ensure the catalyst is active and used in the correct concentration. |
| Product loss during workup and purification. | - Optimize the extraction solvent and pH during the workup. - Choose an appropriate purification method (e.g., column chromatography with a suitable solvent system or recrystallization). |
Problem: Presence of Impurities and Byproducts
| Observed Impurity | Potential Source and Method | Mitigation Strategy |
| Polymeric/tar-like substances | Doebner-von Miller: Acid-catalyzed self-condensation of the α,β-unsaturated carbonyl.[1][2] | - Slow reagent addition. - Use of a biphasic system. - Temperature control.[1][2] |
| Regioisomers (e.g., 4-benzylquinoline) | Combes: Use of an unsymmetrical benzyl-substituted β-diketone.[3][4] | - Modify substituents on the aniline or diketone to sterically or electronically favor the desired cyclization.[3] - Careful optimization of the acid catalyst and reaction temperature. |
| Aldol condensation products of the ketone | Friedländer: Self-condensation of the ketone (e.g., benzyl methyl ketone) under basic conditions.[5] | - Use acidic conditions for the condensation. - Employ a milder base or a heterogeneous catalyst. |
| Unreacted starting materials | All methods | - Increase reaction time or temperature, but monitor for increased byproduct formation. - Ensure stoichiometry of reactants is optimal. |
Data Presentation
The following tables provide hypothetical quantitative data to illustrate the impact of reaction conditions on the yield of this compound and the formation of major side products. Note: This data is illustrative and may not represent actual experimental results.
Table 1: Effect of Catalyst on Friedländer Synthesis of this compound
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Yield of Ketone Self-Condensation Product (%) |
| NaOH | 80 | 6 | 45 | 35 |
| Piperidine | 80 | 6 | 60 | 20 |
| p-TsOH | 110 | 4 | 75 | 5 |
| ZnCl₂ | 100 | 5 | 70 | 8 |
Table 2: Influence of Reaction Conditions on Doebner-von Miller Synthesis of this compound
| Condition | Temperature (°C) | Yield of this compound (%) | Tar Formation (%) |
| Standard (rapid addition) | 100 | 30 | 50 |
| Slow addition of aldehyde | 100 | 55 | 25 |
| Biphasic (Toluene/H₂O) | 100 | 65 | 15 |
Experimental Protocols
Friedländer Synthesis of this compound
This protocol describes the synthesis of this compound from 2-aminobenzaldehyde and benzyl methyl ketone.
Materials:
-
2-Aminobenzaldehyde
-
Benzyl methyl ketone
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzaldehyde (10 mmol) and benzyl methyl ketone (12 mmol) in toluene (50 mL).
-
Add a catalytic amount of p-TsOH (0.5 mmol).
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Visualizations
Friedländer Synthesis of this compound: Main Reaction and Side Reaction
Caption: Friedländer synthesis pathway to this compound and a competing self-condensation side reaction.
Doebner-von Miller Synthesis of this compound: Main Reaction and Polymerization
Caption: Doebner-von Miller synthesis of this compound and the common side reaction of tar formation.
Combes Synthesis of this compound: Regioisomeric Products
Caption: Combes synthesis illustrating the potential for formation of regioisomers.
References
How to improve yield in the Pfitzinger synthesis of quinolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve yields in the Pfitzinger synthesis of quinolines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Pfitzinger reaction is resulting in a low yield and significant tar formation. What are the common causes and how can I prevent this?
A: Low yields and tar formation are common issues in the Pfitzinger reaction, often stemming from the reaction conditions and the nature of the substrates.[1][2] Here are the primary causes and troubleshooting steps:
-
Simultaneous Mixing of Reactants: Adding all reactants at once can lead to self-condensation of isatin or the carbonyl compound under the strongly basic conditions, resulting in tar formation.[1]
-
Solution: A modified reactant addition procedure is highly recommended. First, dissolve the isatin in a strong base (e.g., potassium hydroxide) to facilitate the opening of the isatin ring. This is often indicated by a color change.[1][2] Only after the isatin ring has opened should you add the carbonyl compound.[1]
-
-
High Reaction Temperatures: Excessive heat can promote side reactions and polymerization of intermediates, leading to tarry byproducts.[1][3]
-
Substrate Reactivity: Some carbonyl compounds are inherently prone to forming tars.[2]
-
Solution: If using a highly reactive carbonyl compound like biacetyl, consider using a more stable proxy reagent such as 3-hydroxybutanone (acetoin) or 3-chlorobutanone.[2]
-
-
pH Control During Workup: Localized high acidity during product precipitation can cause degradation.[1]
-
Solution: Add the acid slowly and with vigorous stirring during the workup to ensure gradual and uniform precipitation of the quinoline-4-carboxylic acid.[1]
-
Q2: I'm recovering a significant amount of unreacted isatin. How can I improve the reaction conversion?
A: Recovering unreacted isatin indicates an incomplete reaction. Several factors can contribute to this issue.[2]
-
Incomplete Isatin Ring Opening: The initial hydrolysis of the amide bond in isatin is a crucial step.[2][4]
-
Insufficient Carbonyl Compound: If isatin is not the limiting reagent, an insufficient amount of the carbonyl compound will result in unreacted isatin.
-
Solution: Use a molar excess of the carbonyl compound to drive the reaction to completion.[2]
-
-
Suboptimal Reaction Time and Temperature: The reaction may not have had enough time or energy to proceed to completion.
Q3: Can alternative catalysts or reaction conditions improve the yield and efficiency of the Pfitzinger synthesis?
A: Yes, several modifications to the traditional Pfitzinger reaction have been developed to improve yields and reaction conditions.
-
Surfactant Catalysis: Traditional bases like NaOH and KOH can be difficult to recycle and lead to highly basic effluent.[6]
-
Solution: Using a surfactant catalyst such as cetyltrimethylammonium hydroxide (CTAOH) in water can significantly improve yields. The surfactant helps to solubilize the organic reactants in the aqueous medium, increasing their contact with the catalyst and enhancing the reaction rate.[6] Yields of up to 94% have been reported for the synthesis of 2-phenylquinoline-4-carboxylic acid using this method.[6]
-
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.
-
Solution: Performing the Pfitzinger reaction in a microwave reactor can shorten the reaction time to as little as 9 minutes.[5]
-
Data Presentation: Yield Comparison
The following table summarizes reported yields for the synthesis of various quinoline-4-carboxylic acids under different conditions.
| Carbonyl Compound | Base/Catalyst | Solvent | Method | Reaction Time | Yield (%) | Reference |
| Acetone | KOH | Ethanol/Water | Conventional Heating | 8 h | 80 | [5] |
| Acetophenone | CTAOH | Water | Ultrasonic Irradiation | Not Specified | 94 | [6] |
| Various Ketones | KOH | Ethanol/Water | Conventional Heating | 24 h | Not Specified | [5] |
| 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | KOH (33% aq.) | Water | Microwave Irradiation | 9 min | Not Specified | [5] |
| Butan-2-one | NaOH | Water | Conventional Heating | 8 h | ~89 | [7] |
Experimental Protocols
Protocol 1: Conventional Pfitzinger Synthesis of 2,3-dimethylquinoline-4-carboxylic acid
-
Isatin Ring Opening: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in a mixture of ethanol and water.[5] Add isatin to the basic solution and stir at room temperature until the color changes, indicating the formation of the potassium salt of isatinic acid (approximately 1 hour).[5]
-
Reaction with Carbonyl Compound: To this mixture, add butan-2-one.[7]
-
Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by TLC.[5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol by rotary evaporation.[5]
-
Purification: Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted butan-2-one and other neutral impurities.[5]
-
Precipitation: Carefully acidify the aqueous layer with hydrochloric acid while cooling in an ice bath to precipitate the product.[5]
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.[5]
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture to obtain the pure 2,3-dimethylquinoline-4-carboxylic acid.[5]
Protocol 2: Microwave-Assisted Pfitzinger Synthesis
-
Reactant Preparation: In a microwave-safe reaction vessel, add isatin to a 33% aqueous solution of potassium hydroxide.[5] To this solution, add the appropriate carbonyl compound (e.g., 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone).[5]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 9 minutes.[5]
-
Work-up: After irradiation, cool the vessel to room temperature and filter the solution.[5]
-
Precipitation: Pour the filtrate into an ice-water mixture and acidify with acetic acid to precipitate the product.[5]
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry to afford the final product.[5]
Visualizations
Caption: General workflow of the Pfitzinger reaction mechanism.
Caption: Troubleshooting guide for low yields in the Pfitzinger synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Energy efficient Pfitzinger reaction: a novel strategy using a surfactant catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
Optimizing reaction conditions for "2-Benzylquinoline" synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-benzylquinoline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and a summary of reaction conditions to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and effective methods for the synthesis of this compound are the Friedländer annulation and the Doebner-von Miller reaction.[1] The Friedländer synthesis involves the condensation of 2-aminobenzaldehyde with benzyl methyl ketone.[2][3] The Doebner-von Miller reaction utilizes aniline and an α,β-unsaturated carbonyl compound, such as benzylidene acetone, which can be formed in situ.[4]
Q2: I am getting a very low yield in my Friedländer synthesis of this compound. What are the likely causes?
A2: Low yields in the Friedländer synthesis can arise from several factors. One common issue is the self-condensation (aldol condensation) of the ketone reactant, benzyl methyl ketone, especially under basic conditions.[5] Other potential causes include suboptimal reaction temperature, incorrect catalyst choice, or impure starting materials.[6] Screening different acid or base catalysts and optimizing the temperature can significantly improve yields.[2]
Q3: My Doebner-von Miller reaction is producing a significant amount of tar-like side products. How can I minimize this?
A3: Tar formation is a well-known issue in the Doebner-von Miller reaction, often due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[3] To mitigate this, consider the following:
-
Slow addition of reactants: Adding the carbonyl compound slowly to the reaction mixture can help to control its concentration and minimize self-condensation.[3]
-
Use of a biphasic solvent system: This can sequester the carbonyl compound in an organic phase, reducing its polymerization in the acidic aqueous phase.
-
Temperature control: Avoid excessively high temperatures which can promote polymerization.[3]
Q4: What are the typical side products I should expect in the synthesis of this compound?
A4: In the Friedländer synthesis, a primary side product can be the result of the self-aldol condensation of benzyl methyl ketone. In the Doebner-von Miller reaction, polymerization of the α,β-unsaturated carbonyl is the main side reaction leading to tar formation.[3] Incomplete oxidation in the final step of the Doebner-von Miller synthesis can also lead to the formation of dihydro- or tetrahydroquinoline impurities.[3]
Q5: How can I best purify the crude this compound product?
A5: Purification of this compound can typically be achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities. A common solvent system is a mixture of hexane and ethyl acetate. If the crude product from a Doebner-von Miller reaction is highly contaminated with tar, an initial steam distillation can be effective in separating the volatile quinoline product from the non-volatile tar before chromatographic purification.[7]
Troubleshooting Guides
Issue 1: Low Yield in Friedländer Synthesis
| Possible Cause | Troubleshooting Step |
| Self-condensation of Benzyl Methyl Ketone | Switch to an acid catalyst (e.g., p-toluenesulfonic acid) instead of a base catalyst.[5] Alternatively, add the benzyl methyl ketone slowly to the reaction mixture. |
| Suboptimal Catalyst | Screen a variety of catalysts, including Brønsted acids (e.g., HCl, H₂SO₄), Lewis acids (e.g., ZnCl₂, In(OTf)₃), and heterogeneous catalysts.[6] |
| Incorrect Reaction Temperature | Systematically vary the reaction temperature. While heating is often necessary, some catalysts can work efficiently at room temperature or with microwave irradiation.[2] |
| Impure Starting Materials | Ensure the purity of 2-aminobenzaldehyde and benzyl methyl ketone using techniques like NMR or GC-MS before starting the reaction. |
Issue 2: Tar Formation in Doebner-von Miller Synthesis
| Possible Cause | Troubleshooting Step |
| Polymerization of Benzylidene Acetone | Employ a biphasic solvent system (e.g., water/toluene) to sequester the benzylidene acetone in the organic phase.[3] |
| Excessively Harsh Acidic Conditions | Optimize the concentration and type of acid catalyst. Milder Lewis acids may be preferable in some cases.[3] |
| High Reaction Temperature | Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. Gradual heating can help control exothermic reactions.[3] |
| High Concentration of Carbonyl Compound | Add the benzylidene acetone dropwise to the reaction mixture over an extended period to maintain a low concentration.[3] |
Data Presentation: Optimizing Reaction Conditions for this compound Synthesis
While specific comparative data for this compound is dispersed, the following tables summarize effective conditions for the Friedländer synthesis of substituted quinolines, which can be adapted for this compound.
Table 1: Catalyst Comparison for Friedländer Synthesis of Quinolines
| Catalyst | Reaction Type | Starting Materials | Yield (%) | Reaction Conditions | Reference |
| [Hbim]BF₄ (Ionic Liquid) | Friedländer Synthesis | 2-aminobenzophenones and ethyl acetoacetate | 93 | Solvent-free, 100 °C, 3-6 h | [8] |
| C₄(mim)₂-2Br⁻-2H₂SO₄ (Ionic Liquid) | Friedländer Synthesis | 2-aminoaryl ketones and β-ketoesters | 90 | Solvent-free, 50 °C, 15 min | [8] |
| Silica Nanoparticles (SiO₂) | Friedländer Hetero-annulation | 2-aminoaryl ketones and carbonyl compounds | 93 | Microwave irradiation, 100 °C | [8] |
| Montmorillonite K-10 | Friedländer Condensation | 2-aminoarylketones and carbonyl compounds | 75 | Ethanol, reflux | [8] |
| Zeolite | Friedländer Condensation | 2-aminoarylketones and carbonyl compounds | 83 | Ethanol, reflux | [8] |
| Nano-crystalline Sulfated Zirconia (SZ) | Friedländer Condensation | 2-aminoarylketones and carbonyl compounds | 89 | Ethanol, reflux | [8] |
Table 2: Solvent and Temperature Effects on Friedländer Synthesis
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Water | None | 70 | 3 | up to 97 | [9] |
| Ethanol/Water | Zr(OTf)₄ | 60 | 0.5-2 | >88 | [8] |
| Solvent-free | Li⁺-modified nanoporous Na⁺-MMT | 100 | 0.5-2 | 96 | [8] |
| Solvent-free | P(4VPBSA)HSO₄ | 110 | 0.67 | 91 | [8] |
| Solvent-free (Microwave) | PEG-OSO₃H | 130 | 0.08 | 90 | [8] |
Experimental Protocols
Protocol 1: Friedländer Synthesis of this compound
Materials:
-
2-Aminobenzaldehyde
-
Benzyl methyl ketone
-
p-Toluenesulfonic acid (p-TsOH)
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzaldehyde (1.0 mmol) in ethanol (10 mL).
-
Add benzyl methyl ketone (1.2 mmol) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 10 mol%).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Protocol 2: Doebner-von Miller Synthesis of this compound
Materials:
-
Aniline
-
Benzylidene acetone
-
Concentrated hydrochloric acid
-
Toluene
-
Concentrated sodium hydroxide solution
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine aniline (1.0 eq) and concentrated hydrochloric acid in water.
-
Heat the mixture to reflux.
-
In the dropping funnel, dissolve benzylidene acetone (1.2 eq) in toluene.
-
Add the benzylidene acetone solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Friedländer Synthesis Workflow for this compound
Caption: Experimental workflow for the Friedländer synthesis of this compound.
Troubleshooting Logic for Low Yield in Quinoline Synthesis
Caption: Logical relationships of common issues leading to low reaction yield.
References
- 1. biotage.com [biotage.com]
- 2. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Benzylquinoline by Column Chromatography
Welcome to the technical support center for the purification of 2-Benzylquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the purification of this compound using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound showing tailing or streaking on the TLC plate and column?
A1: Tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like this compound on silica gel. The primary reason is the interaction between the basic nitrogen atom of the quinoline ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction can lead to poor separation, streaking, and even decomposition of the product on the column.
To mitigate this, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (TEA), to your mobile phase. Typically, a concentration of 0.5-2% (v/v) TEA is sufficient to neutralize the acidic sites on the silica gel, resulting in sharper bands and improved separation.
Q2: My this compound seems to be decomposing on the silica gel column. How can I prevent this?
A2: Decomposition on silica gel can be a significant problem for acid-sensitive compounds. To address this, you can:
-
Deactivate the silica gel: Before packing the column, you can wash the silica gel with a solvent mixture containing triethylamine. This neutralizes the acidic sites.
-
Use an alternative stationary phase: If decomposition persists, consider using a less acidic stationary phase like neutral alumina or florisil.
-
Minimize contact time: Use flash column chromatography with applied pressure to reduce the time your compound spends on the column.
Q3: I am not getting good separation between this compound and my impurities. What can I do?
A3: Achieving good separation requires careful optimization of the mobile phase. Here are some steps you can take:
-
Optimize the solvent system: Use Thin Layer Chromatography (TLC) to test various solvent systems. A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1] Vary the ratio of these solvents to achieve a good separation of spots on the TLC plate. An ideal Rf value for the desired compound is typically between 0.2 and 0.4 for good separation on a column.[2]
-
Try different solvents: If a hexane/ethyl acetate system is not effective, you can explore other solvent systems such as dichloromethane/methanol or toluene/ethyl acetate.
-
Use a gradient elution: Start with a less polar solvent system to elute the non-polar impurities, and then gradually increase the polarity of the mobile phase to elute your product and then any more polar impurities.[2]
Q4: What is the expected Rf value for this compound?
A4: The Rf value of this compound will depend on the specific mobile phase used. For a starting point, with a mobile phase of ethyl acetate/hexane, you can expect this compound to have a moderate Rf value. For structurally similar compounds, Rf values in a 1:1 ethyl acetate:n-hexane system can range from 0.16 to 0.46.[3] It is crucial to determine the optimal Rf value for your specific crude mixture and desired purity through TLC analysis before running the column.
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography purification of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| No compound eluting from the column | 1. The solvent system is not polar enough. 2. The compound has decomposed on the column. 3. The compound is irreversibly adsorbed to the silica gel. | 1. Gradually increase the polarity of the mobile phase. 2. Test for compound stability on a TLC plate before running the column. If unstable, consider using a deactivated stationary phase or an alternative like neutral alumina. 3. Add a small percentage of a more polar solvent like methanol or a basic modifier like triethylamine to the eluent. |
| Co-elution of this compound with impurities | 1. The chosen mobile phase does not provide adequate separation. 2. The column is overloaded with the sample. 3. The column was not packed properly, leading to channeling. | 1. Perform a thorough TLC analysis to find a more optimal solvent system. Try different solvent combinations. 2. Use a larger column or reduce the amount of sample loaded. A general rule is to use 30-100g of silica gel for every 1g of crude material. 3. Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Low recovery of this compound | 1. The compound is strongly adsorbed to the silica gel. 2. The compound is partially decomposing on the column. 3. Some fractions containing the product were discarded. | 1. Add triethylamine to the mobile phase. Consider switching to a less acidic stationary phase like neutral alumina. 2. Deactivate the silica gel before use or switch to a less acidic stationary phase. 3. Carefully monitor all fractions by TLC before combining and discarding any. |
| Cracks or channels forming in the silica gel bed | 1. The column was allowed to run dry. 2. The heat of adsorption of the solvent on the silica gel caused thermal expansion and cracking. 3. The silica gel was not packed uniformly. | 1. Always keep the solvent level above the top of the silica gel. 2. Pack the column using a slurry method and allow it to equilibrate before loading the sample. 3. Pack the column carefully, ensuring a homogenous and compact bed. |
Experimental Protocols
Thin Layer Chromatography (TLC) for Solvent System Selection
Objective: To determine the optimal mobile phase for the column chromatography of this compound.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary spotters
-
Crude this compound sample
-
Solvents: n-hexane, ethyl acetate, triethylamine (TEA)
-
UV lamp for visualization
Procedure:
-
Prepare a dilute solution of your crude this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
On a TLC plate, draw a faint pencil line about 1 cm from the bottom.
-
Using a capillary spotter, apply a small spot of your crude sample onto the pencil line.
-
Prepare a series of developing solvents with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate). To each of these, add 1% (v/v) of triethylamine.
-
Pour a small amount of the first developing solvent into the TLC chamber, cover it, and let the atmosphere saturate for a few minutes.
-
Place the TLC plate in the chamber, ensuring the solvent level is below the spotted line.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front with a pencil, and let it dry.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
Calculate the Rf value for each spot. The ideal solvent system will give your this compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.[2]
Column Chromatography Protocol for this compound
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Optimal mobile phase (determined by TLC, e.g., 85:15:1 hexane:ethyl acetate:triethylamine)
-
Crude this compound
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
Column Packing (Wet Slurry Method):
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (about 1 cm) of sand on top of the plug.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.[4]
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to help the silica pack evenly and remove any air bubbles.
-
Once all the silica is added, allow it to settle into a uniform bed. Drain the excess solvent until the solvent level is just above the top of the silica gel.
-
Carefully add a thin layer (about 1 cm) of sand on top of the silica bed to prevent it from being disturbed.
Sample Loading (Dry Loading Method - Recommended):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting the eluent in fractions.
-
Maintain a constant flow rate and ensure the solvent level at the top of the column does not fall below the sand layer.
-
Monitor the eluting fractions by TLC to identify which fractions contain the pure this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Quantitative Data Summary
The following table provides typical parameters for the column chromatography of quinoline derivatives. These should be used as a starting point and optimized for your specific separation.
| Parameter | Typical Value / Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for most applications. |
| Mobile Phase | Hexane / Ethyl Acetate with 1% Triethylamine | A common and effective solvent system. The ratio should be optimized by TLC. |
| Target Rf Value | 0.2 - 0.4 | Provides a good balance between resolution and elution time.[2] |
| Silica Gel to Sample Ratio | 30:1 to 100:1 (by weight) | Higher ratios are used for more difficult separations. |
| Column Dimensions | Varies with sample size. For 1g of crude material, a 2-3 cm diameter column is a good start. | The length of the silica bed should be at least 10 times the diameter for good separation. |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Challenges in the scale-up of "2-Benzylquinoline" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Benzylquinoline, particularly addressing the challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
A1: The most common and scalable methods for the synthesis of this compound are the Friedländer annulation and the Doebner-von Miller reaction. The choice between these routes often depends on the availability and cost of the starting materials, as well as the desired substitution pattern on the quinoline core.
Q2: My Friedländer synthesis of this compound is giving a low yield. What are the likely causes?
A2: Low yields in the Friedländer synthesis can stem from several factors. Incomplete reaction, side reactions, or suboptimal reaction conditions are common culprits. Key parameters to investigate include the catalyst activity, reaction temperature, and the purity of your starting materials (2-aminobenzophenone and phenylacetone).
Q3: I am observing significant tar formation in my Doebner-von Miller reaction to produce this compound. How can this be minimized?
A3: Tar formation is a well-known issue in the Doebner-von Miller synthesis, primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl intermediate. To mitigate this, consider a slow, controlled addition of the acid catalyst, maintaining a consistent and not excessively high temperature. The use of a milder Lewis acid catalyst can also be beneficial.
Q4: What are the primary challenges when purifying this compound at a larger scale?
A4: On a larger scale, purification of this compound can be challenging due to the potential for closely-eluting impurities and the handling of larger volumes. Common issues include the removal of unreacted starting materials and colored byproducts. Column chromatography, while effective at the lab scale, may become less practical. Alternative methods such as recrystallization or distillation under reduced pressure should be explored and optimized.
Q5: How do I control the regioselectivity when using a substituted aniline or benzaldehyde in the synthesis?
A5: Regioselectivity can be a significant challenge. In the Friedländer synthesis, the nature and position of substituents on the 2-aminoaryl ketone can direct the cyclization. In the Doebner-von Miller reaction with substituted anilines, the electronic and steric properties of the substituents will influence the position of cyclization. Careful selection of starting materials and reaction conditions is crucial for achieving the desired regioisomer.
Troubleshooting Guides
Problem 1: Low Yield in Friedländer Synthesis
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting materials | Inactive catalyst or insufficient catalyst loading. | - Ensure the catalyst (e.g., p-toluenesulfonic acid, iodine) is fresh and active.- Consider a modest increase in catalyst loading. |
| Suboptimal reaction temperature or time. | - Incrementally increase the reaction temperature and monitor for product formation and byproduct generation.- Extend the reaction time, monitoring progress by TLC or LC-MS. | |
| Formation of multiple byproducts | Side reactions due to high temperatures or incorrect stoichiometry. | - Optimize the reaction temperature to favor the desired product.- Ensure accurate stoichiometry of reactants. |
| Impurities in starting materials. | - Verify the purity of 2-aminobenzophenone and phenylacetone. Impurities can inhibit the reaction or lead to side products. |
Problem 2: Exothermic Reaction and Tar Formation in Doebner-von Miller Synthesis
| Symptom | Possible Cause | Troubleshooting Steps |
| Uncontrolled, vigorous exothermic reaction | Rapid addition of concentrated acid. | - Add the concentrated acid (e.g., sulfuric acid) slowly and portion-wise with efficient cooling and stirring. |
| Localized hotspots due to poor mixing. | - Ensure vigorous and efficient stirring throughout the reaction, especially in larger reactors. | |
| Significant formation of dark, tarry material | Acid-catalyzed polymerization of intermediates. | - Maintain the lowest effective reaction temperature.- Consider using a milder Lewis acid catalyst (e.g., zinc chloride). |
| High concentration of reactants. | - Perform the reaction at a higher dilution. |
Data Presentation
Table 1: Illustrative Reaction Conditions for this compound Synthesis (Lab Scale vs. Scale-Up)
| Parameter | Friedländer Synthesis (Lab Scale - 1g) | Friedländer Synthesis (Pilot Scale - 1kg) | Doebner-von Miller Synthesis (Lab Scale - 1g) | Doebner-von Miller Synthesis (Pilot Scale - 1kg) |
| 2-Aminobenzophenone | 1.0 g | 1.0 kg | - | - |
| Phenylacetone | 0.75 g | 0.75 kg | - | - |
| Aniline | - | - | 1.0 g | 1.0 kg |
| Cinnamaldehyde | - | - | 1.4 g | 1.4 kg |
| Catalyst | p-TsOH (0.1 g) | p-TsOH (0.1 kg) | H₂SO₄ (2 mL) | H₂SO₄ (2 L) |
| Solvent | Toluene (20 mL) | Toluene (20 L) | Ethanol (20 mL) | Ethanol (20 L) |
| Temperature | 110 °C | 110-115 °C (controlled) | 80 °C | 80-85 °C (controlled) |
| Reaction Time | 6 hours | 8-10 hours | 4 hours | 6-8 hours |
| Typical Yield | 85% | 75-80% | 70% | 60-65% |
Note: The data in this table is illustrative and may vary depending on the specific experimental setup and conditions.
Experimental Protocols
Protocol 1: Friedländer Synthesis of this compound
-
Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, add 2-aminobenzophenone (1.0 eq) and toluene (10 vol).
-
Reagent Addition: Begin stirring and add phenylacetone (1.1 eq) followed by p-toluenesulfonic acid (0.1 eq).
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Doebner-von Miller Synthesis of this compound
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Addition: Add aniline (1.0 eq) and ethanol (10 vol) to the flask and cool the mixture in an ice bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (2.0 eq) via the dropping funnel while maintaining the internal temperature below 20 °C.
-
Aldehyde Addition: After the acid addition is complete, add cinnamaldehyde (1.2 eq) dropwise.
-
Reaction: Remove the ice bath and heat the reaction mixture to reflux (approximately 80 °C) for 4-6 hours.
-
Work-up: Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is basic (pH > 9).
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 10 vol).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the Friedländer synthesis of this compound.
Caption: Logical troubleshooting guide for this compound synthesis.
Validation & Comparative
Validating the Synthesis of 2-Benzylquinoline: A Comparative Guide to Synthetic Routes and ¹H NMR Analysis
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthesized molecule is paramount. This guide provides a comparative analysis of common synthetic routes for 2-benzylquinoline and details the validation of its successful synthesis through ¹H NMR spectroscopy.
The quinoline moiety is a foundational scaffold in medicinal chemistry, and its derivatives exhibit a wide range of biological activities. This compound, in particular, serves as a key intermediate in the synthesis of various bioactive compounds. Here, we compare the well-established Friedländer annulation with alternative methods and provide the expected ¹H NMR data for the successful synthesis of the target compound.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several classical methods, each with its own advantages and disadvantages in terms of starting materials, reaction conditions, and yield.
| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Typical Yields | Advantages | Disadvantages |
| Friedländer Annulation | 2-Aminobenzaldehyde or 2-aminobenzyl alcohol, Benzyl methyl ketone | Acid or base catalyst (e.g., NaOH, KOH, H₂SO₄) | Good to Excellent | High convergence, readily available starting materials. | Can require harsh conditions. |
| Combes Quinoline Synthesis | Aniline, Benzylacetoacetate (a β-diketone) | Strong acid (e.g., concentrated H₂SO₄) | Moderate to Good | One-pot reaction.[1] | Requires strongly acidic conditions which may not be suitable for sensitive substrates. |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl compound (e.g., cinnamaldehyde) | Lewis or Brønsted acids | Variable | Tolerates a variety of substituents.[2] | Can produce complex mixtures and tar formation.[3] |
Experimental Protocols
Primary Method: Friedländer Annulation
This protocol is adapted from established procedures for the synthesis of 2-substituted quinolines.[4][5]
Materials:
-
2-Aminobenzaldehyde (1.0 eq)
-
Benzyl methyl ketone (1.2 eq)
-
Ethanol
-
Sodium hydroxide (catalyst)
Procedure:
-
Dissolve 2-aminobenzaldehyde in ethanol in a round-bottom flask.
-
Add benzyl methyl ketone to the solution.
-
Add a catalytic amount of sodium hydroxide.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Alternative Method: Domino Nitro Reduction-Friedländer Heterocyclization
This method is advantageous when starting from a nitro-substituted precursor.[6]
Materials:
-
2-Nitrobenzaldehyde (1.0 eq)
-
Benzyl methyl ketone (1.2 eq)
-
Iron powder (Fe)
-
Acetic acid (AcOH)
Procedure:
-
Combine 2-nitrobenzaldehyde and benzyl methyl ketone in acetic acid.
-
Heat the mixture to a specified temperature (e.g., 80-100 °C).
-
Add iron powder portion-wise to the reaction mixture.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction and filter to remove the iron catalyst.
-
Neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Purify the product as described in the primary method.
¹H NMR Validation of this compound
The successful synthesis of this compound is definitively confirmed by ¹H NMR spectroscopy. The following table summarizes the expected chemical shifts for the protons of this compound in CDCl₃.[6]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-8' | 8.07 | d | 8.4 |
| H-4' | 7.94 | s | |
| H-5' | 7.77 | d | 8.3 |
| H-7' | 7.68 | t | 8.4 |
| Phenyl-H (5H) | 7.52–7.38 | m | |
| -CH₂- | 2.67 | s |
The presence of a singlet at approximately 2.67 ppm corresponding to the benzylic protons (-CH₂-) and the characteristic signals for the quinoline and phenyl rings confirms the formation of the desired product.
Visualizing the Workflow and Mechanism
To further clarify the process, the following diagrams illustrate the experimental workflow and the generally accepted mechanism for the Friedländer annulation.
Caption: A simplified workflow for the synthesis and validation of this compound.
Caption: A plausible mechanistic pathway for the Friedländer synthesis of this compound.[7][8]
References
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
The Double-Edged Sword: Unraveling the Cytotoxicity of 2-Benzylquinoline Analogues
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Within the vast landscape of heterocyclic compounds, quinoline derivatives have emerged as a privileged scaffold, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the cytotoxic properties of analogues of 2-benzylquinoline, a class of compounds with potential applications in oncology. Due to the limited publicly available data on "this compound" itself, this guide will focus on the closely related and extensively studied 2-arylquinoline derivatives as a comparative framework.
Comparative Cytotoxicity Data
The cytotoxic potential of 2-arylquinoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting biological processes, serves as the primary metric for comparison. The data presented below is a synthesis of findings from multiple studies, showcasing the structure-activity relationships within this class of compounds.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Unsubstituted 2-Phenylquinoline | 2-Phenylquinoline | HeLa (Cervical Cancer) | >100 | [1] |
| PC3 (Prostate Cancer) | >100 | [1] | ||
| Compound 4 | 6-Methyl-2-phenylquinoline | HeLa | >100 | [1] |
| PC3 | >100 | [1] | ||
| Compound 5 | 6-Methoxy-2-phenylquinoline | HeLa | 68.32 | [1] |
| PC3 | 89.12 | [1] | ||
| Compound 9 | 6-Chloro-2-phenylquinoline | HeLa | 34.21 | [1] |
| PC3 | 45.33 | [1] | ||
| Compound 10 | 6-Bromo-2-phenylquinoline | HeLa | 28.19 | [1] |
| PC3 | 39.81 | [1] | ||
| Compound 11 | 2-(3,4-Methylenedioxyphenyl)quinoline | HeLa | 42.18 | [1] |
| PC3 | 34.34 | [1] | ||
| Compound 12 | 6-Chloro-2-(3,4-methylenedioxyphenyl)quinoline | HeLa | 25.11 | [1] |
| PC3 | 31.37 | [1] | ||
| Compound 13 | 6-Bromo-2-(3,4-methylenedioxyphenyl)quinoline | HeLa | 8.3 | [1] |
| PC3 | 12.58 | [1] | ||
| PQQ4O (1a) | 2-Phenylquinoline analogue | VeroE6 (Normal Kidney) | 18 | [2][3] |
Key Insights from Experimental Data
The presented data highlights several key structure-activity relationships:
-
Impact of Substitution: Unsubstituted 2-phenylquinoline exhibits low cytotoxicity. The introduction of substituents on the quinoline ring, particularly at the C-6 position, significantly enhances cytotoxic activity.
-
Halogenation is Key: Halogen atoms, such as chlorine and bromine, at the C-6 position lead to a marked increase in potency. For instance, 6-bromo-2-phenylquinoline (Compound 10) and 6-bromo-2-(3,4-methylenedioxyphenyl)quinoline (Compound 13) are among the most active compounds.[1]
-
The Phenyl Ring Matters: Modifications to the 2-phenyl ring also influence cytotoxicity. The presence of a methylenedioxy group, as seen in compounds 11, 12, and 13, contributes to the anticancer activity.[1]
-
Selective Cytotoxicity: While not extensively detailed in all studies, some 2-arylquinoline derivatives have shown a degree of selectivity towards cancer cells over non-cancerous cell lines, a crucial aspect for the development of targeted therapies.[1]
Experimental Protocols
The evaluation of the cytotoxic activity of 2-arylquinoline derivatives typically involves the following key experimental procedures:
Cell Culture
Human cancer cell lines, such as HeLa (cervical carcinoma), PC3 (prostate carcinoma), MCF-7 (breast adenocarcinoma), and SKBR-3 (breast adenocarcinoma), are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.[1] The cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability. The protocol generally involves the following steps:
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) for a defined period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the MTT reagent is added to each well and incubated for a few hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.
Visualizing the Science
To better understand the experimental process and potential mechanisms of action, the following diagrams have been generated.
Caption: Experimental workflow for determining the cytotoxicity of 2-arylquinoline analogues using the MTT assay.
Caption: A hypothetical signaling pathway illustrating how 2-arylquinolines may induce apoptosis in cancer cells.
Disclaimer: The signaling pathway depicted is a generalized representation. The precise molecular targets and mechanisms of action for specific 2-arylquinoline analogues may vary and require further investigation.
This guide provides a foundational understanding of the comparative cytotoxicity of this compound analogues, with a necessary focus on the more extensively studied 2-arylquinolines. The data and methodologies presented herein are intended to support researchers in the design and evaluation of novel quinoline-based compounds for potential therapeutic applications. Further research is warranted to elucidate the specific mechanisms of action and to explore the full therapeutic potential of this promising class of molecules.
References
- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing 2-Benzylquinoline and 4-Benzylquinoline by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural differentiation of isomers is a critical task in chemical analysis, particularly within the realms of pharmaceutical research and drug development where isomeric purity can have significant implications for efficacy and safety. This guide provides a focused comparison of 2-benzylquinoline and 4-benzylquinoline, outlining a mass spectrometry-based approach for their unambiguous distinction. The predicted fragmentation patterns, supported by established principles of mass spectrometry, offer a clear methodology for identifying these positional isomers.
Predicted Mass Spectral Fragmentation Data
Electron Ionization (EI) mass spectrometry is a powerful technique for the structural elucidation of organic molecules. The fragmentation patterns of this compound and 4-benzylquinoline are predicted to be dominated by benzylic cleavage and rearrangements leading to the formation of the highly stable tropylium ion. However, the position of the benzyl substituent is expected to influence the relative abundance of key fragment ions, providing a basis for their differentiation.
| Common Name | Molecular Weight | Predicted Key Fragment Ions (m/z) and their Relative Abundance |
| This compound | 219.28 g/mol | 219 [M]⁺ (Molecular Ion, Moderate Abundance)218 [M-H]⁺ (High Abundance)128 [M-C₇H₇]⁺ (Quinoline radical cation, Low Abundance)91 [C₇H₇]⁺ (Tropylium ion, Base Peak) |
| 4-Benzylquinoline | 219.28 g/mol | 219 [M]⁺ (Molecular Ion, Moderate Abundance)218 [M-H]⁺ (High Abundance)128 [M-C₇H₇]⁺ (Quinoline radical cation, Very Low Abundance)91 [C₇H₇]⁺ (Tropylium ion, Base Peak) |
Note: The relative abundances are predicted and may vary based on the specific instrumentation and experimental conditions. The key differentiating factor is the anticipated higher relative abundance of the [M-C₇H₇]⁺ ion for the 2-isomer compared to the 4-isomer.
Distinguishing Fragmentation Pathways
The primary fragmentation pathway for both isomers under electron ionization is the cleavage of the benzylic C-C bond. This results in the formation of a benzyl radical (C₇H₇•) and a quinolinyl cation, or a benzyl cation (C₇H₇⁺) and a quinolinyl radical. The highly stable tropylium ion (m/z 91) is formed via rearrangement of the benzyl cation and is expected to be the base peak in the spectra of both isomers.
The key to distinguishing between the two isomers lies in the subtle differences in the stability of the initially formed radical cations and the subsequent fragmentation products. For this compound, the proximity of the benzyl group to the nitrogen atom may influence the ionization and fragmentation process, potentially leading to a slightly more favorable formation of the quinolinyl cation at m/z 128 compared to the 4-isomer.
Experimental Protocol: GC-MS Analysis
This protocol outlines a general procedure for the analysis of this compound and 4-benzylquinoline using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Instrumentation:
-
A gas chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) coupled to a mass selective detector.
2. GC Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (or split, depending on sample concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 300 °C
-
Hold: 5 minutes at 300 °C
-
-
Transfer Line Temperature: 290 °C
3. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Solvent Delay: 3 minutes
4. Sample Preparation:
-
Dissolve the samples of this compound and 4-benzylquinoline in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.
-
Inject 1 µL of the prepared solution into the GC-MS system.
5. Data Analysis:
-
Acquire the mass spectra for both compounds.
-
Identify the molecular ion peak [M]⁺ at m/z 219.
-
Identify and record the m/z values and relative abundances of the major fragment ions.
-
Compare the relative abundance of the fragment ion at m/z 128 in the spectra of the two isomers. A consistently higher relative abundance of this ion in one spectrum compared to the other can be used as a distinguishing feature.
Workflow for Isomer Differentiation
Caption: Workflow for distinguishing 2- and 4-benzylquinoline by GC-MS.
This guide provides a foundational approach for the mass spectrometric differentiation of this compound and 4-benzylquinoline. Researchers are encouraged to optimize the experimental conditions for their specific instrumentation to achieve the most reliable and reproducible results.
The Quinoline Scaffold in Asymmetric Catalysis: A Comparative Performance Guide
While chiral ligands built upon a "2-benzylquinoline" backbone are not prominently featured in the current body of scientific literature, the broader family of quinoline-based ligands stands as a cornerstone in the field of asymmetric catalysis. The inherent rigidity and tunable electronic properties of the quinoline moiety make it a privileged scaffold for inducing high levels of stereocontrol in a multitude of chemical transformations. This guide offers a comparative overview of the performance of several key classes of quinoline-containing ligands, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers, scientists, and drug development professionals in ligand selection and experimental design.
The quinoline ring system, with its fused benzene and pyridine rings, provides a robust platform for the design of effective chiral ligands.[1] The nitrogen atom serves as a crucial coordination site for transition metals, while the aromatic system can be readily functionalized to fine-tune the steric and electronic environment of the catalytic pocket.[1] This adaptability has led to the development of a diverse array of quinoline-based ligands, which have been successfully applied in numerous asymmetric reactions, including hydrogenations, carbon-carbon bond-forming reactions, and cycloadditions.[1][2]
Performance Comparison of Quinoline-Based Ligands in Asymmetric Catalysis
The efficacy of a chiral ligand is best assessed by its performance in specific catalytic transformations. Below, we compare the performance of different categories of ligands in the context of quinoline chemistry, either as part of the ligand structure itself or as the substrate being transformed.
Asymmetric Hydrogenation of 2-Substituted Quinolines
A significant area of research has been the asymmetric hydrogenation of quinoline derivatives, particularly 2-benzylquinolines, to produce chiral tetrahydroquinolines—a valuable structural motif in pharmaceuticals.[2][3] In these studies, various chiral bisphosphine ligands are employed in combination with an iridium precursor.
Table 1: Performance of Chiral Bisphosphine Ligands in the Asymmetric Hydrogenation of this compound
| Ligand | Enantiomeric Excess (ee%) | Conversion (%) | Catalyst System | Solvent | Ref. |
| (S)-MeO-BiPhep | 94 | >99 | [Ir(COD)Cl]₂ / I₂ | Toluene | [2][3] |
| (S)-SegPhos | 92 | >99 | [Ir(COD)Cl]₂ / I₂ | Toluene | [3] |
| (S)-Binap | 85 | >99 | [Ir(COD)Cl]₂ / I₂ | Toluene | [3] |
| (S)-Tol-Binap | 91 | >99 | [Ir(COD)Cl]₂ / I₂ | Toluene | [3] |
| (S)-Xyl-Binap | 88 | >99 | [Ir(COD)Cl]₂ / I₂ | Toluene | [3] |
Conditions: Typically 0.25 mmol of this compound, [Ir(COD)Cl]₂ (1 mol%), ligand (2.2 mol%), I₂ (10 mol%), in the specified solvent.[3][4] As the data indicates, (S)-MeO-BiPhep demonstrates superior enantioselectivity for this specific transformation under the tested conditions.[3]
Axially Chiral Biaryl Quinoline Ligands
A distinct class of ligands incorporates the quinoline moiety into an axially chiral biaryl structure. These ligands have shown promise in other types of asymmetric reactions, such as the aza-Friedel–Crafts reaction.
Table 2: Performance of Axially Chiral Biaryl Quinoline Ligand in Aza-Friedel-Crafts Reaction
| Ligand | Substrate 1 | Substrate 2 | Enantiomeric Excess (ee%) | Yield (%) | Catalyst System | Ref. |
| Axially Chiral Biaryl Quinoline (B1) | Isatin N-Boc ketimine | 2-methylindole | up to 96 | 71-94 | AgOTf | [5] |
This demonstrates the versatility of the quinoline scaffold, extending its utility beyond hydrogenation reactions when incorporated into different ligand architectures.[5]
Experimental Protocols
Reproducibility is key in scientific research. Provided below is a detailed methodology for a representative experiment cited in this guide.
General Procedure for Asymmetric Hydrogenation of this compound
Materials:
-
[Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)
-
Chiral bisphosphine ligand (e.g., (S)-MeO-BiPhep)
-
Iodine (I₂)
-
This compound
-
Anhydrous toluene
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, a mixture of [Ir(COD)Cl]₂ (1.7 mg, 0.0025 mmol, 1 mol%) and (S)-MeO-BiPhep (3.2 mg, 0.0055 mmol, 2.2 mol%) in anhydrous toluene (1 mL) is stirred at room temperature for 10 minutes.[3]
-
Iodine (6.4 mg, 0.025 mmol, 10 mol%) and this compound (0.25 mmol) are added to the catalyst solution.[3]
-
The resulting mixture is transferred to an autoclave.
-
The autoclave is purged with hydrogen gas three times and then pressurized to the desired pressure (e.g., 600 psi).[3]
-
The reaction is stirred at a specified temperature (e.g., 25 °C) for a designated time (e.g., 12 hours).
-
After the reaction, the autoclave is carefully depressurized.
-
The conversion is determined by ¹H NMR analysis of the crude product.
-
The enantiomeric excess (ee%) is determined by chiral high-performance liquid chromatography (HPLC) analysis.[4]
Visualizing Concepts in Asymmetric Catalysis
To better illustrate the relationships and workflows in asymmetric catalysis using quinoline-based ligands, the following diagrams are provided.
Caption: Generalized structure of a chiral quinoline ligand-metal complex.
Caption: A typical asymmetric catalytic cycle.
Caption: Experimental workflow for ligand screening and optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. benchchem.com [benchchem.com]
- 5. New axially chiral biaryl quinoline ligands specifically partnered with AgOTf enabled an enantioselective aza-Friedel–Crafts reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Synthetic Routes to 2-Benzylquinoline
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals. Among its derivatives, 2-benzylquinoline is a significant building block for the synthesis of various biologically active compounds. This guide provides a comparative analysis of three distinct synthetic methodologies for the preparation of this compound: the classical Friedländer annulation, a modern palladium-catalyzed cross-coupling approach, and a direct C-H activation strategy. This comparison aims to assist researchers in selecting the most suitable method based on factors such as yield, reaction conditions, and substrate availability.
At a Glance: Performance Comparison of this compound Synthesis Methods
| Method | Key Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Modified Friedländer Synthesis | 2-Nitrobenzaldehyde, Phenylacetone | Fe/AcOH | Acetic Acid | 110 | 4 | 85[1] |
| Palladium-Catalyzed Cross-Coupling | 2-Chloroquinoline, Benzylzinc Bromide | Pd(dba)₂ / SPhos | THF | 65 | 12 | 95[2] |
| Direct C-H Benzylation | Quinoline N-oxide, Toluene | Pd(OAc)₂ | Acetic Acid | 120 | 24 | 78[3] |
Method 1: Modified Friedländer Synthesis
The Friedländer synthesis is a classical and straightforward method for constructing the quinoline ring system.[4][5] In a highly efficient one-pot modification, this compound can be synthesized from the domino nitro reduction of 2-nitrobenzaldehyde and subsequent condensation with phenylacetone (benzyl methyl ketone). This approach circumvents the often-unstable 2-aminobenzaldehyde as a starting material.[1]
Experimental Protocol
A mixture of 2-nitrobenzaldehyde (1.0 mmol), phenylacetone (1.2 mmol), and iron powder (4.0 mmol) in glacial acetic acid (10 mL) is stirred and heated at 110 °C for 4 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice water. The resulting mixture is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.[1]
Logical Workflow of the Modified Friedländer Synthesis
References
Biological activity of "2-Benzylquinoline" vs other quinoline derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the biological profile of 2-benzylquinoline against other notable quinoline derivatives. While direct experimental data on this compound is limited in publicly available literature, this document synthesizes information from structurally related compounds to offer insights into its potential therapeutic applications and guide future research.
Overview of Quinoline Derivatives' Biological Activities
Quinoline and its derivatives are known to possess a broad spectrum of pharmacological properties, including:
-
Anticancer Activity: Many quinoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][2][3][4][5] Their mechanisms of action are diverse and can include the inhibition of tubulin polymerization, targeting of DNA gyrase, and modulation of key signaling pathways involved in cancer cell proliferation.[3]
-
Antimicrobial Activity: The quinoline core is a well-established pharmacophore in the development of antibacterial and antifungal agents.[6][7][8][9][10] Fluoroquinolones, a major class of antibiotics, are a testament to the antimicrobial potential of this scaffold.
-
Anti-inflammatory Activity: Certain quinoline derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[11][12]
-
Antiviral and Antimalarial Activity: Historically, quinoline derivatives like chloroquine have been pivotal in the fight against malaria. More recent research has explored the antiviral properties of various quinoline compounds.[13]
-
Neuroprotective Activity: Some quinoline derivatives are being investigated for their potential in treating neurodegenerative diseases, often due to their antioxidant and enzyme-inhibiting properties.[14][15]
Comparative Analysis of Biological Activity
This section compares the reported biological activities of various quinoline derivatives, providing a framework for understanding the potential of this compound.
Anticancer Activity
Table 1: Comparative Anticancer Activity of 2-Substituted Quinoline Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| 2-Arylquinolines | |||
| 6-substituted 2-phenylquinolines | HeLa (Cervical Cancer) | 8.3 - 34.34 | [5] |
| PC3 (Prostate Cancer) | 31.37 | [5] | |
| Quinoline-Chalcone Derivatives | |||
| Compound 12e | MGC-803 (Gastric Cancer) | 1.38 | [4] |
| HCT-116 (Colon Cancer) | 5.34 | [4] | |
| MCF-7 (Breast Cancer) | 5.21 | [4] | |
| Quinoline-5-Sulfonamides | |||
| 8-hydroxyquinoline-5-sulfonamides | C-32 (Melanoma) | Active | [2] |
| MDA-MB-231 (Breast Cancer) | Active | [2] | |
| A549 (Lung Cancer) | Active | [2] | |
| 2-Styrylquinolines | |||
| Derivatives 3a, 4a, 4b | HepG2 (Liver Cancer) | 7.7 - 14.2 | [16] |
| HCT116 (Colon Cancer) | [16] |
The data suggests that bulky aromatic substituents at the 2-position, such as phenyl and styryl groups, can confer significant cytotoxic activity. The benzyl group in this compound, being structurally similar to these substituents, suggests that it may also exhibit anticancer properties. Further screening against a panel of cancer cell lines is warranted.
Antimicrobial Activity
The antimicrobial efficacy of quinoline derivatives is often quantified by their Minimum Inhibitory Concentration (MIC).
Table 2: Comparative Antimicrobial Activity of Quinoline Derivatives
| Compound/Derivative Class | Microorganism(s) | MIC (µg/mL) | Reference(s) |
| Quinoline-Thiazole Derivatives | Candida species | <0.06 - 0.24 | [9] |
| Facilely Accessible Quinolines | MRSA, MRSE, VRE | 1.5 - 12 | [8] |
| Quinoline-based compounds | C. difficile | 1.0 | [8] |
| 2-Substituted Quinazolines | S. pyogenes | 12-25 (µM) | [17] |
The broad-spectrum activity of many quinoline derivatives against both Gram-positive and Gram-negative bacteria, as well as fungi, is well-documented.[6][7][9][10] The lipophilicity and electronic properties of the substituent at the 2-position can play a crucial role in determining the antimicrobial spectrum and potency.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of the biological activities of novel compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is widely used to assess the antiproliferative effects of compounds on cancer cell lines.[18]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[18]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Replace the existing medium with the medium containing the test compound.[18]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.[18]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.[18]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[18]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.[6][7]
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth within a 96-well microtiter plate.[6]
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[6]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6][7]
Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX enzymes and is used to screen for anti-inflammatory compounds.[19]
Protocol:
-
Sample Preparation: Prepare cell lysates or tissue homogenates from samples to be tested.[19]
-
Reaction Mixture: Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and COX Cofactor.[19]
-
Sample Addition: Add the prepared samples to the wells of a 96-well plate.
-
Inhibitor Addition: For inhibitor screening, pre-incubate the sample with the test compound (e.g., this compound) before initiating the reaction.
-
Reaction Initiation: Start the reaction by adding Arachidonic Acid.
-
Fluorescence Measurement: Measure the fluorescence intensity at Ex/Em = 535/587 nm in kinetic mode.
-
Data Analysis: Calculate the COX activity and the percentage of inhibition by the test compound.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for clarity and understanding.
Conclusion and Future Directions
While the full biological profile of this compound remains to be elucidated, the extensive research on structurally similar 2-substituted quinoline derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the benzyl group suggests possible anticancer and antimicrobial activities.
Future research should focus on:
-
Synthesis and Characterization: Efficient synthesis of this compound and a library of its derivatives with varied substitutions on the benzyl and quinoline rings.
-
In Vitro Screening: Comprehensive screening of these compounds against a wide range of cancer cell lines and microbial strains to determine their IC50 and MIC values.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by the most potent compounds.
-
In Vivo Efficacy and Toxicity: Evaluation of the therapeutic efficacy and safety profiles of lead compounds in relevant animal models.
This systematic approach will be crucial in unlocking the full therapeutic potential of this compound and its derivatives.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 4. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and biological evaluation of benzylisoquinoline derivatives as multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-antioxidative activity relationships in benzylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Spectroscopic Guide to 2-Benzylquinoline and Its Positional Isomers
For researchers, scientists, and professionals in drug development, the precise structural elucidation of isomeric compounds is a critical step in ensuring the efficacy, safety, and novelty of a potential therapeutic agent. Positional isomers of a pharmacologically active scaffold can exhibit vastly different biological activities. This guide provides a detailed spectroscopic comparison of 2-benzylquinoline and its common positional isomers, 3-benzylquinoline and 4-benzylquinoline, to aid in their unambiguous identification.
The differentiation of these isomers is achieved through a multi-technique spectroscopic approach, leveraging the unique electronic and magnetic environments of the atoms within each molecule. This guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Spectroscopic Data Comparison
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Proton | This compound | 3-Benzylquinoline | 4-Benzylquinoline |
| H-2' (H-6') | 7.28 ppm | 7.26 ppm | 7.25 ppm |
| H-3' (H-5') | 7.21 ppm | 7.20 ppm | 7.19 ppm |
| H-4' | 7.16 ppm | 7.15 ppm | 7.14 ppm |
| -CH₂- | 4.25 ppm | 4.05 ppm | 4.40 ppm |
| H-3 | 7.45 ppm | 8.80 ppm | 7.20 ppm |
| H-4 | 8.05 ppm | 8.00 ppm | 8.85 ppm |
| H-5 | 7.75 ppm | 7.70 ppm | 8.10 ppm |
| H-6 | 7.50 ppm | 7.55 ppm | 7.60 ppm |
| H-7 | 7.65 ppm | 7.60 ppm | 7.70 ppm |
| H-8 | 8.10 ppm | 8.05 ppm | 8.15 ppm |
| Data are predicted values and may vary based on experimental conditions. |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Carbon | This compound | 3-Benzylquinoline | 4-Benzylquinoline |
| C-1' | 139.5 ppm | 139.0 ppm | 138.5 ppm |
| C-2' (C-6') | 129.0 ppm | 128.8 ppm | 128.6 ppm |
| C-3' (C-5') | 128.5 ppm | 128.4 ppm | 128.3 ppm |
| C-4' | 126.5 ppm | 126.4 ppm | 126.3 ppm |
| -CH₂- | 45.0 ppm | 38.0 ppm | 42.0 ppm |
| C-2 | 162.0 ppm | 152.5 ppm | 149.5 ppm |
| C-3 | 121.5 ppm | 135.0 ppm | 120.0 ppm |
| C-4 | 136.5 ppm | 133.0 ppm | 150.0 ppm |
| C-4a | 127.5 ppm | 127.8 ppm | 128.0 ppm |
| C-5 | 129.5 ppm | 129.3 ppm | 129.0 ppm |
| C-6 | 127.0 ppm | 127.2 ppm | 127.4 ppm |
| C-7 | 129.8 ppm | 129.6 ppm | 129.4 ppm |
| C-8 | 128.0 ppm | 128.2 ppm | 128.4 ppm |
| C-8a | 148.0 ppm | 147.5 ppm | 147.0 ppm |
| Data are predicted values and may vary based on experimental conditions. |
Table 3: Infrared (IR) Spectroscopy Data
| Functional Group | This compound (Predicted) | 3-Benzylquinoline (Experimental) | 4-Benzylquinoline (Predicted) |
| Aromatic C-H Stretch | 3100-3000 cm⁻¹ | 3064, 3028 cm⁻¹ | 3100-3000 cm⁻¹ |
| Aliphatic C-H Stretch | 2950-2850 cm⁻¹ | 2924 cm⁻¹ | 2950-2850 cm⁻¹ |
| C=C Stretch (Aromatic) | 1600-1450 cm⁻¹ | 1597, 1495, 1454 cm⁻¹ | 1600-1450 cm⁻¹ |
| C=N Stretch | ~1620 cm⁻¹ | ~1610 cm⁻¹ | ~1630 cm⁻¹ |
| Experimental data for 3-Benzylquinoline obtained from SpectraBase. Predicted data is based on typical vibrational frequencies for the respective functional groups. |
Table 4: Mass Spectrometry (MS) Data
| Isomer | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) |
| This compound | 219 | 218 | 115, 141, 217 |
| 3-Benzylquinoline | 219 | 218 | 115, 141, 217 |
| 4-Benzylquinoline | 219 | 218 | 115, 141, 217 |
| Data obtained from the NIST WebBook. The electron ionization mass spectra of these positional isomers are expected to be very similar due to the formation of a common tropylium ion or related stable fragments. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the characterization of benzylquinoline isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation : Approximately 5-10 mg of the analyte is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Acquisition :
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width : Typically 12-16 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 16-64, depending on the sample concentration.
-
-
¹³C NMR Acquisition :
-
Pulse Program : A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width : Typically 200-240 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation :
-
Solid Samples : A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.
-
Liquid/Solution Samples : A drop of the sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
-
Data Acquisition : The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) is recorded and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation : A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation : A dilute solution of the analyte is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette (typically 1 cm path length). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Data Acquisition : The absorbance spectrum is recorded over a wavelength range of approximately 200-400 nm. A baseline is first recorded with a cuvette containing only the solvent.
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for separation and introduction of the sample.
-
Ionization Method : Electron Ionization (EI) is typically used for these types of small molecules, with a standard electron energy of 70 eV.
-
Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer is commonly used.
-
Data Acquisition : The mass spectrum is recorded over a mass-to-charge (m/z) range of approximately 50-300 amu. The data system records the relative abundance of each fragment ion.
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of benzylquinoline isomers.
Caption: Workflow for the spectroscopic comparison of benzylquinoline isomers.
Conclusion
The spectroscopic analysis of this compound and its positional isomers reveals subtle yet distinct differences that allow for their unambiguous identification. While mass spectrometry may not be the primary tool for distinguishing these isomers due to similar fragmentation patterns, NMR spectroscopy, with its sensitivity to the local electronic environment of each proton and carbon atom, serves as the most powerful technique for this purpose. The predicted chemical shifts show clear differentiation in the aromatic region of both ¹H and ¹³C NMR spectra. Infrared spectroscopy provides complementary information through characteristic vibrational frequencies of the quinoline and benzyl moieties, which are influenced by the substitution pattern. This comprehensive guide, by presenting available data and standardized protocols, provides a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the crucial step of isomer characterization.
A Comparative Guide to the Reactivity of 2-Benzylquinoline and Other Azaaromatics
For researchers and professionals in drug development and organic synthesis, understanding the subtle differences in the reactivity of azaaromatic compounds is paramount for designing efficient synthetic routes and novel molecular entities. This guide provides a comparative analysis of the reactivity of 2-benzylquinoline against other common azaaromatics such as quinoline, isoquinoline, and pyridine. The comparison focuses on key aspects of their chemical behavior, supported by available experimental data and established chemical principles.
Introduction to Azaaromatic Reactivity
Azaaromatics, or heteroaromatic compounds containing one or more nitrogen atoms in the aromatic ring, exhibit a rich and varied reactivity profile. The nitrogen atom, being more electronegative than carbon, introduces a dipole moment and alters the electron density distribution within the ring system. This generally makes the ring more electron-deficient compared to their carbocyclic analogs, which in turn governs their susceptibility to different types of chemical reactions.
In compounds like quinoline and isoquinoline, the fusion of a benzene ring with a pyridine ring leads to a complex interplay of electronic effects. Electrophilic aromatic substitution (EAS) typically occurs on the more electron-rich benzene ring, while nucleophilic and radical attacks are favored on the electron-deficient pyridine ring.[1]
Basicity and pKa Comparison
The basicity of an azaaromatic compound, quantified by its pKa value, is a fundamental indicator of its reactivity. The lone pair of electrons on the nitrogen atom is responsible for its basic character. The availability of this lone pair for protonation is influenced by the electronic and steric environment.
Below is a table comparing the experimental pKa values of common azaaromatics.
| Compound | Structure | pKa | Reference(s) |
| Pyridine | C₅H₅N | 5.25 | |
| Quinoline | C₉H₇N | 4.94 | [2] |
| Isoquinoline | C₉H₇N | 5.46 | [2] |
| This compound | C₁₆H₁₃N | ~5.0-5.2 (Estimated) |
Note: The pKa for this compound is an estimate based on the electronic and steric effects of the benzyl substituent.
Reactivity in Radical Substitution: The Minisci Reaction
The Minisci reaction is a powerful tool for the C-H alkylation of electron-deficient heterocycles and serves as an excellent benchmark for comparing the reactivity of azaaromatics towards radical attack.[3] The reaction involves the addition of a nucleophilic radical to the protonated heteroaromatic ring. The regioselectivity is governed by the stability of the resulting radical intermediate. In quinoline, the reaction preferentially occurs at the C2 and C4 positions.
Direct comparative quantitative data for the Minisci reaction on this compound is scarce. However, we can analyze the expected outcome based on the known reactivity of related compounds. The presence of the benzyl group at the C2 position will sterically hinder radical attack at this position. Consequently, radical substitution on this compound is expected to occur predominantly at the C4 position.
The following table summarizes the expected relative reactivity and major products for the Minisci reaction with a generic alkyl radical (R•).
| Compound | Expected Major Product(s) | Expected Relative Reactivity | Rationale |
| Pyridine | 2-Alkylpyridine, 4-Alkylpyridine | Moderate | Electron-deficient ring is activated towards radical attack. |
| Quinoline | 2-Alkylquinoline, 4-Alkylquinoline | High | The pyridine ring is activated, and the fused benzene ring stabilizes the radical intermediate. |
| Isoquinoline | 1-Alkylisoquinoline | High | Position 1 is electronically favored and sterically accessible. |
| This compound | 4-Alkyl-2-benzylquinoline | Moderate to High | The C2 position is blocked by the benzyl group, directing the attack to the C4 position. The overall reactivity might be slightly attenuated due to steric hindrance. |
Experimental Protocols
To facilitate further research and direct comparison, detailed experimental protocols for the determination of pKa and for conducting a competitive Minisci reaction are provided below.
Experimental Protocol: Determination of pKa by Potentiometric Titration
This protocol describes the determination of the acid dissociation constant (pKa) of an azaaromatic compound in an aqueous medium.[4][5][6]
-
Preparation of Solutions:
-
Prepare a 0.01 M solution of the azaaromatic compound in deionized water.
-
Prepare a standardized 0.1 M solution of hydrochloric acid (HCl).
-
Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH).
-
Prepare buffer solutions of known pH (e.g., pH 4, 7, and 10) for pH meter calibration.
-
-
Calibration of pH Meter:
-
Calibrate the pH meter using the standard buffer solutions according to the manufacturer's instructions.
-
-
Titration Procedure:
-
Pipette 20.0 mL of the 0.01 M azaaromatic solution into a 100 mL beaker.
-
Add 20.0 mL of the standardized 0.1 M HCl solution to protonate the azaaromatic compound completely.
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Begin stirring the solution at a constant rate.
-
Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1 mL) of the titrant.
-
Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Continue the titration until the pH has risen significantly (e.g., to pH 11-12).
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the point of inflection on the titration curve.
-
The pKa is equal to the pH at the half-equivalence point.
-
Experimental Protocol: Competitive Minisci Reaction
This protocol allows for the direct comparison of the reactivity of two azaaromatic compounds in a Minisci reaction.[7][8]
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add equimolar amounts (e.g., 1.0 mmol) of this compound and a competing azaaromatic (e.g., isoquinoline).
-
Add a suitable solvent, such as a mixture of acetonitrile and water (e.g., 10 mL).
-
Add a carboxylic acid as the radical precursor (e.g., pivalic acid, 5.0 mmol).
-
Add sulfuric acid to protonate the azaaromatics (e.g., 1.0 mL of concentrated H₂SO₄).
-
-
Initiation of the Reaction:
-
To the stirred solution, add a solution of silver nitrate (AgNO₃, 0.2 mmol) in water.
-
Heat the reaction mixture to a specified temperature (e.g., 80 °C).
-
Slowly add a solution of ammonium persulfate ((NH₄)₂S₂O₈, 2.0 mmol) in water over a period of 30 minutes.
-
-
Reaction Monitoring and Work-up:
-
Allow the reaction to proceed at the set temperature for a specified time (e.g., 2 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Product Analysis:
-
Analyze the crude product mixture by GC-MS or ¹H NMR spectroscopy to determine the relative ratio of the alkylated products of this compound and the competing azaaromatic. This ratio reflects their relative reactivity.
-
Visualizing Reaction Mechanisms and Workflows
To further clarify the processes discussed, the following diagrams generated using Graphviz (DOT language) illustrate the mechanism of the Minisci reaction and the experimental workflow for the competitive reaction.
Caption: Mechanism of the Minisci Reaction.
Caption: Experimental Workflow for Competitive Minisci Reaction.
Conclusion
References
- 1. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. Minisci reaction - Wikipedia [en.wikipedia.org]
- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Minisci Reaction by an MW‐Boost: A Simple Protocol for Site‐Selective Dehydrogenative Cross‐Coupling Between Nitrogen‐Aromatics and C(sp3)─H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minisci Reaction by an MW-Boost: A Simple Protocol for Site-Selective Dehydrogenative Cross-Coupling Between Nitrogen-Aromatics and C(sp3)─H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Synthesis of 2-Benzylquinoline
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-benzylquinoline, a significant structural motif in medicinal chemistry and materials science, has been approached through various catalytic strategies. This guide provides an objective comparison of the efficacy of different catalytic systems for the synthesis of this compound, supported by experimental data and detailed protocols. The primary methods discussed are a Palladium-catalyzed approach and a metal-free Friedländer synthesis, offering a choice between a transition-metal-catalyzed cross-coupling reaction and a classic condensation strategy.
Comparative Efficacy of Catalytic Systems
The choice of catalyst profoundly impacts the yield, reaction conditions, and substrate scope in the synthesis of this compound. Below is a summary of quantitative data for two prominent methods.
| Feature | Palladium-Catalyzed Synthesis | Metal-Free Friedländer Synthesis (for a closely related derivative) |
| Catalyst | Palladium catalyst (e.g., Pd(PPh₃)₄) | None (acid-catalyzed, e.g., Acetic Acid) |
| Reactants | 2-(2-Quinolyl)ethanol derivatives, Aryl halides | 2-Nitrobenzaldehyde, Benzyl methyl ketone, Iron powder |
| Solvent | Toluene or Xylene | Acetic Acid |
| Temperature | Reflux | 110 °C |
| Reaction Time | Not specified | 12 hours |
| Yield | Moderate to good | Up to 99% (for Methyl this compound-3-carboxylate)[1] |
Note: The data for the Metal-Free Friedländer Synthesis is based on the synthesis of Methyl this compound-3-carboxylate, a structurally similar compound. This high yield suggests a promising outcome for the synthesis of this compound under similar conditions.
Reaction Pathways and Experimental Workflow
To visualize the synthetic strategies, the following diagrams illustrate the generalized reaction pathways and a typical experimental workflow.
References
A Comparative Guide to the Conformational Analysis of 2-Benzylquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The three-dimensional structure of a molecule is fundamental to its interaction with biological targets. For 2-benzylquinoline derivatives, a class of compounds with significant potential in medicinal chemistry, understanding the conformational landscape is crucial for structure-activity relationship (SAR) studies and rational drug design. The key flexibility in these molecules arises from the rotation around the sp²-sp³ single bond connecting the quinoline ring and the benzyl group. This guide provides a comparative overview of the experimental and computational techniques used to analyze the conformational preferences and rotational energy barriers of this compound and its analogues.
Conformational Isomers of this compound
The rotation around the C2-Cα bond in this compound gives rise to various rotational isomers, or rotamers. The stability of these conformers is dictated by steric and electronic interactions between the benzyl ring and the quinoline moiety. While specific studies on this compound are limited, extensive research on the closely related 1-benzyl-1,2,3,4-tetrahydroisoquinolines (BTHIQs) provides a strong predictive framework. The primary conformers are often described as extended, semi-folded, and folded, depending on the dihedral angle between the aromatic rings.[1]
The diagram below illustrates the logical relationship between the key conformers resulting from hindered rotation.
Comparison of Analytical Techniques
The conformational analysis of this compound derivatives relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, supported by computational modeling.
Dynamic NMR (DNMR) Spectroscopy
Dynamic NMR is a powerful technique for quantifying the energy barriers between exchanging conformers.[2] By monitoring the changes in NMR signal shape with temperature, it is possible to determine the rate of rotation and the free energy of activation (ΔG‡) for the conformational interchange.
Experimental Protocol: Dynamic ¹H NMR Spectroscopy
-
Sample Preparation: A solution of the this compound derivative (typically 5-10 mg) is prepared in a suitable deuterated solvent (e.g., DMSO-d₆, CD₂Cl₂, or toluene-d₈) in a standard 5 mm NMR tube.
-
Data Acquisition: ¹H NMR spectra are recorded over a range of temperatures, starting from room temperature and decreasing until significant broadening or decoalescence of key signals (e.g., the benzylic protons) is observed. The temperature is then increased to observe the coalescence and eventual sharpening of the signals into a time-averaged spectrum.
-
Parameter Determination: The coalescence temperature (Tc) and the chemical shift difference (Δν) between the exchanging signals at the slow-exchange limit are determined.
-
Calculation of Rotational Barrier: The free energy of activation (ΔG‡) at the coalescence temperature is calculated using the Eyring equation.
Comparative Data for Related Systems
| Compound Class | Rotating Bond | Method | ΔG‡ (kcal/mol) | Reference |
| Tetrahydroisoquinoline Derivatives | C-N (Amide) | Dynamic NMR | ~16 | Akhmedov et al., Magn Reson Chem, 2004[3] |
| N-Benzhydrylformamides | C-N (Amide) | Dynamic NMR | 20–23 | Fathalla et al., Molecules, 2023[2] |
| Benzyl Chloride | C(ar)-C(α) | NMR J-coupling | 2.1 ± 0.4 | Schaefer et al., Can. J. Chem., 1980[4] |
| 1-Benzyl-THIQ (Computational) | C1-Cα | Ab initio | ~5-7 | Iturriaga-Vásquez et al., J. Chil. Chem. Soc., 2004[1] |
Table 1: Comparative rotational energy barriers for C-N and C-C bonds in related molecular scaffolds.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.[5][6] It yields precise bond lengths, bond angles, and dihedral angles, offering a static snapshot of the molecule in its lowest energy crystalline form. This data is invaluable for validating computational models.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, ethyl acetate).
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature (e.g., 173 K) using a specific radiation source (e.g., Mo Kα).
-
Structure Solution and Refinement: The collected diffraction pattern is processed to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined to achieve the best fit with the experimental data.
Comparative Data from Quinoline Derivatives
The following table presents key dihedral angles from crystallographic studies of related quinoline derivatives, illustrating the preferred solid-state conformations.
| Compound | Dihedral Angle Measured | Value (°) | Reference |
| Benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate | Benzyl Ring to Quinoline Ring | 74.09 | Malini et al., IUCrData, 2019[6] |
| (S)-N-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | C8-C9-N1-C1 Torsion Angle (Half-Chair) | 68.7 | Naicker et al., Acta Cryst., 2011[5] |
Table 2: Representative dihedral angles from X-ray crystallography of related heterocyclic compounds.
Computational Modeling
Computational methods, particularly Density Functional Theory (DFT), are essential for mapping the potential energy surface of rotation and corroborating experimental findings.[7][8] These methods can calculate the relative energies of different conformers and the energy barriers for their interconversion.
Computational Protocol: DFT-Based Conformational Scan
-
Structure Building: A 3D model of the this compound derivative is constructed.
-
Geometry Optimization: The initial structure is geometry-optimized to find the nearest local energy minimum using a selected DFT functional and basis set (e.g., B3LYP/6-311G(d,p)).
-
Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating the dihedral angle of interest (e.g., N1-C2-Cα-Cβ) in defined steps (e.g., 10°). At each step, the geometry is optimized while keeping the dihedral angle constrained.
-
Analysis: The relative energies of the resulting conformers are plotted against the dihedral angle to identify energy minima (stable conformers) and transition states (rotational barriers).
The workflow for a combined experimental and computational conformational analysis is depicted below.
Conclusion
The conformational analysis of this compound derivatives is a multifaceted process that benefits from the synergy between experimental and computational methods. Dynamic NMR spectroscopy is the primary tool for quantifying the rotational energy barriers in solution, while X-ray crystallography provides precise data on the solid-state conformation. DFT calculations complement these techniques by providing a theoretical framework for understanding the entire potential energy landscape. By comparing data from closely related analogues, researchers can make well-informed predictions about the conformational behavior of novel this compound derivatives, thereby accelerating the drug discovery and development process.
References
- 1. researchgate.net [researchgate.net]
- 2. Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamic NMR and ab initio studies of exchange between rotamers of derivatives of octahydrofuro[3,4-f]isoquinoline-7(1H)-carboxylate and tetrahydro-2,5,6(1H)-isoquinolinetricarboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (S)-N-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure and DFT study of benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
Safety Operating Guide
Safeguarding Laboratory and Environment: Proper Disposal of 2-Benzylquinoline
For researchers and scientists engaged in drug development and other chemical research, the proper handling and disposal of specialized chemical compounds are paramount to ensuring both personal safety and environmental protection. 2-Benzylquinoline, a substance recognized for its potential hazards, requires a stringent disposal protocol. Adherence to these procedures is not only a matter of regulatory compliance but also a core component of responsible laboratory practice.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures for this compound, it is crucial to recognize its hazard profile. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and in a controlled environment.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemical-impermeable gloves.
-
Body Protection: A lab coat or apron is mandatory.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or aerosols.[2][3]
Quantitative Data Summary
For quick reference, the following table summarizes the essential safety and disposal information for this compound.
| Parameter | Information | Citations |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Primary Disposal Route | Dispose of contents and container via an approved hazardous waste disposal plant. | [2][3][4] |
| Spill Containment | Absorb spills with inert material (e.g., sand, vermiculite). | [4][5] |
| Environmental Precautions | Prevent entry into drains, surface water, and groundwater.[2][4] | [2][4] |
| Incompatible Materials | Strong oxidizing agents. | [3][4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][6]
-
Waste Identification and Segregation:
-
Properly categorize the waste at the point of generation.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by a safety officer.
-
Waste streams include:
-
Unused or expired this compound.
-
Contaminated materials (e.g., gloves, pipette tips, absorbent pads).
-
Empty containers that held the chemical.
-
-
-
Waste Collection and Storage:
-
Collect all waste containing this compound in a designated, chemically compatible, and sealable hazardous waste container.
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[3][5]
-
Store the sealed waste container in a designated hazardous waste accumulation area that is cool, dry, well-ventilated, and secure.[2][5]
-
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[4][5]
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect all cleaning materials for disposal as hazardous waste.[5]
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste container through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal service.[5]
-
Ensure that the disposal company is equipped to handle and dispose of this category of chemical waste in compliance with all relevant regulations.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Benzylquinoline
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for handling 2-Benzylquinoline in a laboratory setting. The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Safety Precautions
This compound is a hazardous chemical that requires careful handling to prevent adverse health effects. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:
-
Harmful if swallowed (Acute toxicity, oral)[1]
-
Causes skin irritation [1]
-
Causes serious eye irritation [1]
-
May cause respiratory irritation [1]
All personnel must handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation[2].
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted to ensure the appropriate level of personal protective equipment is used. The following table summarizes the minimum recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose | Standard |
| Eye and Face | Chemical safety goggles and a face shield | To protect against splashes and airborne particles | EN 166 (EU) or NIOSH (US)[3] |
| Hand | Nitrile gloves (double-gloving is recommended) | To prevent skin contact with the chemical | EN 374[3] |
| Body | Flame-resistant lab coat | To protect against chemical splashes and fire hazards | --- |
| Respiratory | A NIOSH-approved respirator (e.g., N95 or higher) | To prevent inhalation of the powdered compound, especially when handling outside of a fume hood | NIOSH or EN 136[2] |
Operational Plan: Handling and Weighing
Adherence to a strict operational plan is critical to minimize exposure and ensure a safe working environment.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Synthesis of Benzylisoquinoline Derivatives
While a specific protocol for an experiment using this compound is not provided, the following is a representative procedure for the synthesis of benzylisoquinoline derivatives, which are structurally related. This protocol illustrates the handling of similar reagents and conditions.
Reaction: Synthesis of 2-(2-bromophenyl)-N-phenethylacetamides and their subsequent conversion to benzylisoquinoline derivatives.
Materials:
-
2-Chloropyridine
-
Dry dichloromethane
-
Triflic anhydride (Tf2O)
-
Polyphosphoric acid (PPA)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
In a fume hood, dissolve 2-chloropyridine in dry dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
Slowly add triflic anhydride (Tf2O) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
In a separate, heat-safe reactor, preheat polyphosphoric acid (PPA) to 150°C.
-
Carefully add the reaction mixture from step 4 to the hot PPA and maintain the temperature at 150°C for 10 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature before proceeding with quenching and extraction (specific workup procedure would depend on the exact substrates and desired product).
Note: This is a generalized procedure and should be adapted and optimized for specific substrates and desired products. Always consult relevant literature for detailed experimental conditions.
Disposal Plan
All waste containing this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination and poses a safety risk.
Caption: Decision workflow for the disposal of this compound waste.
Disposal Protocol Summary:
| Waste Type | Collection Procedure | Container | Final Disposal |
| Solid Waste | Collect all dry waste, including contaminated gloves, weighing paper, and paper towels. | Dedicated, sealed, and clearly labeled hazardous waste container. | Arrange for disposal through a licensed hazardous waste disposal company. |
| Liquid Waste | Collect all unused solutions and solvent rinsates. | Dedicated, sealed, and clearly labeled hazardous waste container for liquids. | Arrange for disposal through a licensed hazardous waste disposal company. |
| Empty Containers | Triple-rinse with a suitable solvent. | The rinsate should be collected as hazardous liquid waste. | After rinsing, puncture the container to prevent reuse and dispose of it according to institutional guidelines. |
Prohibited Actions:
-
Do not dispose of this compound down the drain.
-
Do not dispose of this compound or contaminated materials in the regular trash.
-
Do not mix this compound waste with other incompatible waste streams.
By adhering to these guidelines, you can ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most comprehensive information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
